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  • Product: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
  • CAS: 87055-46-7

Core Science & Biosynthesis

Foundational

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comprehensive Guide to Synthesis, Properties, and Pharmacophore Applications

Executive Summary In the landscape of modern medicinal chemistry, the design of flexible, yet structurally robust pharmacophores is critical for navigating complex receptor binding pockets. 2-(1,4-diazepan-1-yl)-N,N-diet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of flexible, yet structurally robust pharmacophores is critical for navigating complex receptor binding pockets. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) represents a highly versatile, bifunctional building block[1]. By combining the unique conformational flexibility of a 7-membered homopiperazine (1,4-diazepane) ring with the lipophilic, hydrogen-bond accepting properties of an N,N-diethylacetamide moiety, this compound serves as a privileged scaffold.

As a Senior Application Scientist, I frequently utilize this intermediate in the synthesis of combinatorial libraries targeting G-protein coupled receptors (GPCRs), kinase inhibitors, and central nervous system (CNS) targets such as Sigma-1 and Sigma-2 receptors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic application in drug design.

Physicochemical Profiling & Structural Analysis

The structural architecture of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is defined by two distinct domains:

  • The Homopiperazine Core: Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses a higher degree of conformational freedom. This allows the secondary amine (N4) to act as an optimal vector for further derivatization, while the tertiary amine (N1) maintains a basic center capable of forming critical salt bridges with target proteins.

  • The Acetamide Side Chain: The N,N-diethylacetamide group provides a sterically demanding, lipophilic tail. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, a motif frequently recognized by the hydrophobic sub-pockets of CNS targets[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
CAS Registry Number 87055-46-7[1]
Molecular Formula C₁₁H₂₃N₃O[1]
Molecular Weight 213.32 g/mol [1]
SMILES String CCN(C(CN1CCNCCC1)=O)CC[1]
Physical State Pale yellow to colorless viscous oil
Solubility Soluble in DCM, MeOH, DMSO, and Acetonitrile

Synthetic Methodology: Regiocontrolled N-Alkylation

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide relies on the nucleophilic substitution (S_N2) of 1,4-diazepane with 2-chloro-N,N-diethylacetamide[3]. The primary challenge in this synthesis is regiocontrol —preventing the bis-alkylation of the highly nucleophilic homopiperazine diamine.

Causality in Experimental Design
  • Stoichiometric Asymmetry (5.0 eq of 1,4-diazepane): Homopiperazine contains two secondary amines of nearly identical basicity and nucleophilicity. A 1:1 stoichiometric ratio inevitably yields a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a bis-alkylated byproduct. By using a massive molar excess of the diamine, the reaction is kinetically driven toward mono-alkylation. The unreacted, highly volatile homopiperazine is easily recovered via vacuum distillation during workup.

  • Choice of Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the HCl byproduct. Unlike organic bases (e.g., triethylamine), K₂CO₃ does not compete as a nucleophile and prevents the protonation of the unreacted amines, which would otherwise stall the catalytic cycle.

  • Solvent Selection (Anhydrous CH₃CN): Acetonitrile is a polar aprotic solvent that dissolves both the highly polar homopiperazine and the alkylating agent, while its high dielectric constant accelerates the S_N2 transition state.

Step-by-Step Protocol

Step 1: Preparation of the Alkylating Agent (If not commercially sourced)

  • Dissolve diethylamine (2.2 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under an inert N₂ atmosphere.

  • Dropwise add chloroacetyl chloride (1.0 eq) over 30 minutes. The excess diethylamine acts as both the reactant and the acid scavenger[3].

  • Perform an aqueous wash (1M HCl, then Brine), dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield 2-chloro-N,N-diethylacetamide as a pinkish/pale oil[3].

Step 2: Regioselective N-Alkylation

  • In a round-bottom flask, dissolve 1,4-diazepane (5.0 eq) in anhydrous acetonitrile (0.2 M relative to the limiting reagent).

  • Add finely powdered, oven-dried K₂CO₃ (2.0 eq) and stir the suspension at room temperature for 15 minutes.

  • Cool the mixture to 0°C. Add 2-chloro-N,N-diethylacetamide (1.0 eq) dropwise over 1 hour. Note: The alkylation is exothermic; controlled addition prevents thermal runaway and minimizes bis-alkylation.

  • Remove the ice bath and heat the reaction to 60°C for 12 hours.

Step 3: Workup and Purification

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, K₂CO₃).

  • Concentrate the filtrate under reduced pressure to remove acetonitrile and the bulk of the excess 1,4-diazepane (b.p. 169°C; requires high vacuum).

  • Chromatographic Purification: Purify the crude residue via flash column chromatography. Critical Step: Because the product is a highly polar diamine, standard silica will cause severe peak tailing. Use a solvent system of DCM:MeOH:NH₄OH (90:9:1). The 1% aqueous ammonium hydroxide suppresses the ionization of the amines on the acidic silica surface, ensuring sharp elution bands.

SynthesisWorkflow A 1,4-Diazepane (5.0 eq Excess) C S_N2 Alkylation Reaction (K2CO3, MeCN, 60°C) A->C B 2-Chloro-N,N-diethylacetamide (1.0 eq Limiting Reagent) B->C D Crude Mixture (Mono-alkylated + Excess Amine) C->D E Vacuum Distillation & Salt Filtration D->E F Flash Chromatography (Silica, DCM:MeOH:NH4OH) E->F G Pure 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide F->G

Fig 1. Step-by-step synthetic workflow emphasizing regiocontrol during S_N2 N-alkylation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. The presence of a single secondary amine N-H stretch and the correct integration of the diethyl groups are paramount.

Table 2: Expected Analytical Signatures
TechniqueExpected Data / Signals
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₂₄N₃O⁺: 214.19; Found: 214.2[1]
¹H NMR (400 MHz, CDCl₃) δ 3.35 (q, 4H, diethyl CH₂), 3.20 (s, 2H, acetyl CH₂), 2.95-2.65 (m, 8H, diazepane ring), 1.15 (t, 6H, diethyl CH₃). Note: Broad singlet ~2.0 ppm for NH.
¹³C NMR (100 MHz, CDCl₃) δ 170.5 (C=O), 61.2, 54.5, 48.3, 46.1, 41.2, 40.5, 29.8, 14.5, 13.1.
FT-IR (ATR) ~3300 cm⁻¹ (N-H stretch, secondary amine), ~1640 cm⁻¹ (C=O stretch, tertiary amide).

Applications in Medicinal Chemistry & Drug Design

The true value of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide lies in its utility as a foundational scaffold for library generation.

Target Engagement: Sigma Receptors and GPCRs

Recent literature highlights the use of homopiperazine analogs connected to lipophilic tails (like acetamides) in the development of high-affinity Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands[2]. The secondary amine (N4) of our title compound can be subjected to:

  • Reductive Amination: With substituted benzaldehydes to probe deep hydrophobic pockets.

  • Buchwald-Hartwig Cross-Coupling: With heteroaryl halides to generate kinase hinge-binding motifs.

  • Acylation/Sulfonylation: To tune the overall basicity and LogD of the final drug candidate.

The N,N-diethylacetamide moiety consistently acts as a metabolic stabilizer (compared to esters) and a potent hydrogen bond acceptor, orienting the molecule favorably within the receptor's binding cleft[2].

Pharmacophore Core 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide NH Secondary Amine (N4) Functionalization Anchor Core->NH TertN Tertiary Amine (N1) Physiological Protonation Core->TertN Amide N,N-Diethylacetamide Lipophilic / H-Bond Acceptor Core->Amide Lib Combinatorial Library (Cross-Coupling / Alkylation) NH->Lib Derivatization Target Target Engagement (e.g., Sigma Receptors / GPCRs) TertN->Target Salt Bridge Formation Amide->Target Hydrophobic Pocket Binding Lib->Target High-Throughput Screening

Fig 2. Pharmacophore mapping and application logic in receptor-targeted drug design.

Handling, Stability, and Storage Protocols

To maintain the chemical integrity of this building block, strict storage protocols must be adhered to:

  • Atmospheric Sensitivity: As a secondary amine, the compound is susceptible to atmospheric carbon dioxide, forming carbamate salts over time. It must be stored under an inert atmosphere (Argon or Nitrogen).

  • Storage Temperature: Store at 2–8 °C to prevent oxidative degradation of the homopiperazine ring.

  • Hygroscopicity: The compound is highly hygroscopic. Exposure to moisture will lead to inaccurate mass measurements during library synthesis. Always equilibrate the sealed container to room temperature before opening to prevent condensation.

Conclusion

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is far more than a simple chemical catalog entry; it is a strategically designed pharmacophore module. By understanding the causality behind its synthesis—specifically the stringent requirements for regiocontrol during N-alkylation—and leveraging its unique physicochemical profile, medicinal chemists can rapidly access vast areas of biologically relevant chemical space. Its proven track record in the synthesis of CNS-active agents and receptor ligands cements its status as an indispensable tool in modern drug discovery.

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Exploratory

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Introduction In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. It is the critical first step that informs all subsequent investigations into a compound's activity, safety, and potential as a therapeutic agent. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, a molecule featuring a tertiary amide, a flexible seven-membered heterocyclic ring (diazepane), and multiple nitrogen atoms.

Our subject molecule, with the elemental composition C₁₁H₂₃N₃O , presents a valuable case study. Its structure comprises three distinct fragments—the N,N-diethylamide group, a central acetyl linker, and the 1,4-diazepane ring—that must be unequivocally connected. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework that explains the causality behind each experimental choice. We will proceed from establishing the molecular formula to mapping the precise atomic connectivity, employing a synergistic combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy.

Chapter 1: Mass Spectrometry - The Molecular Blueprint

The initial and most fundamental question in any structure elucidation is "What is the mass and elemental composition?". High-resolution mass spectrometry (HRMS) is the definitive technique to answer this.[1] Its power lies in providing a highly accurate mass measurement, which severely constrains the number of possible elemental formulas.[2]

Core Directive: Confirming the Molecular Formula

Our primary objective is to experimentally verify the predicted molecular formula, C₁₁H₂₃N₃O. For this, a soft ionization technique is paramount to minimize in-source fragmentation and maximize the abundance of the intact molecular ion.[2] Electrospray ionization (ESI) is the method of choice due to the molecule's polarity and the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, capable of mass accuracy below 5 ppm.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's software will use the accurate mass measurement of the most intense ion to calculate the most plausible elemental compositions.

Data Interpretation: From Accurate Mass to Elemental Formula

The expected molecular weight of C₁₁H₂₃N₃O is 213.32 g/mol . In the ESI+ spectrum, we anticipate a dominant peak corresponding to the protonated molecule, [C₁₁H₂₃N₃O + H]⁺, with a theoretical exact mass of 214.1919. The high-resolution instrument should provide a measured value within a few parts per million (ppm) of this theoretical mass, confirming the elemental composition.

Furthermore, the presence of three nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] Our compound's molecular weight of 213 confirms this rule.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₁H₂₃N₃OC₁₁H₂₃N₃O
Nominal Mass 213213
Monoisotopic Mass 213.1841-
[M+H]⁺ Ion (Theoretical) 214.1919214.1919 ± 0.0011 (for 5 ppm)
Tandem Mass Spectrometry (MS/MS): Initial Connectivity Clues

To gain preliminary structural insights, we can perform a tandem MS (or MS/MS) experiment. This involves isolating the [M+H]⁺ precursor ion (m/z 214.19) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[4] The resulting fragmentation pattern provides clues about the molecule's substructures.[5]

  • Precursor Selection: In the mass spectrometer, set the quadrupole to isolate the ion at m/z 214.19.

  • Collision Energy: Introduce an inert gas (e.g., argon or nitrogen) into a collision cell and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Fragment Detection: Scan the second mass analyzer to detect the resulting product ions.

The most labile bonds are typically those adjacent to heteroatoms and carbonyl groups. We can predict two major fragmentation pathways for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide:

  • Cleavage of the Amide Bond: The C-N bond in the diethylamide group is prone to cleavage, which would result in a characteristic neutral loss of diethylamine (73.14 Da) or the formation of a stable acylium ion.

  • Cleavage α to the Diazepane Nitrogen: The bond between the acetamide methylene group and the diazepane ring can cleave, leading to fragments representative of the diazepane ring itself.[6]

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Inferred Structural Fragment
214.19141.1073.09[M+H - N(CH₂CH₃)₂]⁺
214.19114.13100.06[1,4-diazepane-CH₂]⁺
214.19100.12114.07[N,N-diethylacetamide]⁺

This MS/MS data strongly suggests the presence of both the N,N-diethylamide and the 1,4-diazepane moieties, but it does not definitively establish their connectivity. For that, we must turn to NMR.

Chapter 2: Infrared Spectroscopy - Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: FT-IR
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Application: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: Identifying Key Bonds

For 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, the most telling feature will be the tertiary amide carbonyl (C=O) stretch. We also expect to see characteristic C-H and C-N stretches. Crucially, the absence of sharp peaks in the 3300-3500 cm⁻¹ region would confirm the lack of N-H protons, consistent with the proposed structure containing only tertiary and secondary amines within the ring (one of which is alkylated).

Wavenumber (cm⁻¹)Vibration TypeInferred Functional Group
~2970-2850C-H stretchAliphatic CH₂, CH₃
~1640-1660 C=O stretch Tertiary Amide
~1460C-H bendAliphatic CH₂, CH₃
~1250C-N stretchAmine / Amide

The strong absorption band around 1650 cm⁻¹ is a highly reliable indicator of the tertiary amide, providing a quick confirmation of this key functional group.[7]

Chapter 3: 1D NMR Spectroscopy - The Initial Proton and Carbon Map

While MS and IR provide the molecular formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for mapping the precise atomic connectivity.[8] We begin with one-dimensional ¹H and ¹³C NMR experiments.

Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a census of the different proton environments. Based on the structure, we can predict the approximate chemical shifts, integrations (number of protons), and splitting patterns (multiplicity). For clarity, we will use the following numbering scheme:

Numbered structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Proton LabelIntegrationMultiplicityApprox. δ (ppm)Rationale
H-1' (2H)2HQuartet (q)~3.35Methylene of ethyl group, adjacent to N
H-2' (3H)3HTriplet (t)~1.15Methyl of ethyl group, adjacent to CH₂
H-1'' (2H)2HQuartet (q)~3.30Methylene of second ethyl group, adjacent to N
H-2'' (3H)3HTriplet (t)~1.10Methyl of second ethyl group, adjacent to CH₂
H-2 (2H)2HSinglet (s)~3.20Methylene adjacent to C=O and diazepane N
H-5, H-7 (4H)4HTriplet (t)~2.70Diazepane methylenes adjacent to N
H-3 (2H)2HTriplet (t)~2.85Diazepane methylene adjacent to two N's
H-6 (2H)2HQuintet (p)~1.80Central diazepane methylene
N-H (1H)1HBroad Singlet~2.0-3.0Secondary amine proton (may exchange)
Predicted ¹³C NMR & DEPT-135 Spectra

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The DEPT-135 experiment helps in assigning these signals.

Carbon LabelDEPT-135 PhaseApprox. δ (ppm)Rationale
C-1 Absent~170Amide Carbonyl
C-2 Negative~60Methylene adjacent to C=O and N
C-3 Negative~55Diazepane carbon adjacent to two N's
C-5, C-7 Negative~50Diazepane carbons adjacent to one N
C-6 Negative~30Central diazepane carbon
C-1', C-1'' Negative~42Methylene carbons of ethyl groups
C-2', C-2'' Positive~14Methyl carbons of ethyl groups

Chapter 4: 2D NMR Spectroscopy - Assembling the Molecular Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[9] We will use a suite of experiments—COSY, HSQC, and HMBC—to build the final structure from the ground up.

The Elucidation Workflow

The logic of 2D NMR is to build the structure fragment by fragment and then connect those fragments.

Caption: The logical workflow for structure elucidation using NMR.

COSY: Mapping ¹H-¹H Connections

The CO rrelation S pectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] Cross-peaks in a COSY spectrum connect coupled protons.

  • Expected Correlations:

    • A cross-peak between the protons at ~1.1-1.15 ppm (H-2'/H-2'') and ~3.3-3.35 ppm (H-1'/H-1'') will confirm the two ethyl groups.

    • Within the diazepane ring, we expect to see a chain of correlations: H-5 coupling to H-6, and H-6 coupling to H-7.

    • H-3 will show correlations to H-5 and H-7 if coupling exists across the nitrogen, although this is often weak.

HSQC: Linking Protons to their Carbons

The H eteronuclear S ingle Q uantum C oherence (HSQC) experiment generates a correlation peak for each proton that is directly attached to a carbon atom.[12][13] This is the most reliable way to assign the carbon spectrum based on the more easily interpreted proton spectrum.[14]

  • Experimental Goal: Each cross-peak in the HSQC spectrum (¹H vs ¹³C) will definitively link one proton signal from the ¹H spectrum to one carbon signal from the ¹³C spectrum. For example, the proton triplet at ~1.15 ppm will show a cross-peak to the carbon signal at ~14 ppm, confirming the CH₃ assignment (C-2').

Caption: HSQC correlates directly bonded protons and carbons.

HMBC: The Final Assembly

The H eteronuclear M ultiple B ond C orrelation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH).[15][16] Since direct one-bond correlations are suppressed, HMBC allows us to "see" across quaternary carbons (like our carbonyl C-1) and heteroatoms (like nitrogen), connecting the molecular fragments.[17]

  • Connecting the Diethylamide Group to the Carbonyl (C-1):

    • The methylene protons of the ethyl groups (H-1' and H-1'' ) should show a correlation to the amide carbonyl carbon (C-1 ) at ~170 ppm. This is a three-bond correlation (³JCH) and is critical for placing the ethyl groups on the amide nitrogen.

  • Connecting the Acetyl Linker (C-2/H-2) to Both Ends:

    • The singlet methylene protons (H-2 ) at ~3.20 ppm must show a correlation to the amide carbonyl carbon (C-1 ). This two-bond correlation (²JCH) firmly connects the linker to the amide.

    • The same methylene protons (H-2 ) must also show correlations to the diazepane carbons (C-3 and C-5 ). These are two- and three-bond correlations that unambiguously link the entire N,N-diethylacetamide moiety to the N-1 position of the diazepane ring.

  • Confirming the Diazepane Structure:

    • Protons on one side of the ring (e.g., H-5) should show correlations to carbons on the other side (e.g., C-3, C-7), confirming the ring structure.

Caption: Key HMBC correlations connecting the molecular fragments.

Chapter 5: Final Structure Confirmation

By systematically analyzing the data from each experiment, we can achieve an unambiguous structural assignment. The process is self-validating:

  • HRMS provides the correct molecular formula.

  • IR confirms the presence of the key amide functional group.

  • ¹H and ¹³C NMR provide a complete inventory of all proton and carbon environments.

  • COSY connects the protons within individual spin systems (the ethyl groups and the diazepane backbone).

  • HSQC maps every proton directly to its attached carbon, validating the 1D assignments.

  • HMBC provides the crucial long-range correlations that piece together the separate fragments into the final, single structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

The convergence of all data points to a single, consistent structure provides the highest level of confidence required in scientific research and pharmaceutical development.

References

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]

  • University of California, Davis. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. LibreTexts Chemistry. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Cui, W., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6548. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Taylor & Francis. (n.d.). Heteronuclear single quantum coherence – Knowledge and References. [Link]

  • IUPAC. (n.d.). Heteronuclear multiple bond correlation NMR (08352). Gold Book. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Bruker. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • de Hoffmann, E. (1996). Tandem mass spectrometry: a primer. Journal of Mass Spectrometry, 31(2), 129-137. [Link]

  • Nanalysis Corp. (2019, June 14). Getting COSY with the TOCSY Experiment. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST. (n.d.). Diazepam. WebBook. [Link]

Sources

Foundational

Synthesis and Process Optimization of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide: A Technical Guide to Homopiperazine Monoalkylation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the metabolic stability, solubility, and target affinity of small-molecule therapeutics, including sigma receptor ligands and GPCR antagonists [5]. The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide [1] presents a classic synthetic challenge: the selective mono-functionalization of a symmetrical diamine.

This whitepaper outlines a highly optimized, self-validating synthetic workflow for this molecule. By leveraging a protection-alkylation-deprotection strategy coupled with in situ Finkelstein activation, this protocol eliminates the formation of dialkylated impurities, ensuring high-fidelity regioselectivity and scalable yields.

Mechanistic Rationale & Retrosynthetic Strategy

Direct alkylation of unprotected 1,4-diazepane with an electrophile typically results in a statistical mixture of unreacted starting material, monoalkylated product, and bis-alkylated impurities [3]. While using a massive stoichiometric excess of the diamine (e.g., 5–10 equivalents) can push the equilibrium toward the mono-adduct [4], this approach complicates downstream purification and wastes valuable precursors.

To establish a highly controlled, high-yielding process, we employ a Boc-protection strategy . By starting with commercially available 1-Boc-1,4-diazepane, one secondary amine is rendered nucleophilically inert via the bulky, electron-withdrawing tert-butyl carbamate group. The remaining free amine can then be cleanly alkylated with 2-chloro-N,N-diethylacetamide [2].

Retrosynthesis Target 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Intermediate 1-Boc-4-(2-(diethylamino) -2-oxoethyl)-1,4-diazepane Target->Intermediate Deprotection (TFA/DCM) ReagentA 1-Boc-1,4-diazepane Intermediate->ReagentA Alkylation (K2CO3, KI) ReagentB 2-Chloro-N,N- diethylacetamide Intermediate->ReagentB

Retrosynthetic analysis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide via Boc-protection.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Each step includes specific mechanistic rationale to explain why reagents were selected, ensuring scientists can troubleshoot deviations effectively.

Step 2.1: Synthesis of the Electrophile (2-Chloro-N,N-diethylacetamide)

While 2-chloro-N,N-diethylacetamide is commercially available [2], it can be synthesized efficiently in-house via the acylation of diethylamine.

  • Rationale: Chloroacetyl chloride is chosen over bromoacetyl chloride due to its superior stability and lower cost. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. Without TEA, the liberated HCl would protonate the diethylamine, forming an unreactive hydrochloride salt and halting the reaction at 50% conversion.

  • Procedure:

    • Dissolve diethylamine (1.1 eq) and TEA (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere (N₂).

    • Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes to control the exothermic acylation.

    • Stir for 2 hours at room temperature.

    • Validation Check: Quench an aliquot in water and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar amine indicates completion.

    • Wash the organic layer with 1M HCl (to remove excess amines), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield a pale yellow oil.

Step 2.2: The Core Coupling (Finkelstein-Assisted Alkylation)

The alkylation of 1-Boc-1,4-diazepane with 2-chloro-N,N-diethylacetamide is the critical bond-forming step.

  • Rationale: Chloroacetamides are relatively poor electrophiles for secondary amines, often requiring harsh heating that can degrade the Boc group. To bypass this, we utilize a Finkelstein activation [6]. The addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates an in situ halogen exchange, converting the chloroacetamide into a highly reactive iodoacetamide [6]. Potassium carbonate (K₂CO₃) acts as an insoluble, heterogeneous base to neutralize the resulting acid without participating in side reactions.

Workflow Step1 1. Finkelstein Activation Cl to I exchange via KI Step2 2. Nucleophilic Attack 1-Boc-1,4-diazepane attacks alpha-carbon Step1->Step2 Step3 3. Acid Scavenging K2CO3 neutralizes HI byproduct Step2->Step3 Step4 4. Boc Cleavage TFA in DCM removes protecting group Step3->Step4 Step5 5. Free-Basing & Isolation NaOH workup yields final free amine Step4->Step5

Mechanistic workflow of the Finkelstein-assisted alkylation and deprotection.

  • Procedure:

    • In a round-bottom flask, suspend 1-Boc-1,4-diazepane (1.0 eq), 2-chloro-N,N-diethylacetamide (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and KI (0.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Heat the suspension to 60 °C for 4–6 hours [6].

    • Validation Check: LC-MS analysis should show the complete consumption of the starting material (m/z 201 for 1-Boc-1,4-diazepane) and the appearance of the intermediate mass (m/z 314 [M+H]⁺).

    • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (3x) to remove the DMF and inorganic salts. Concentrate to yield the Boc-protected intermediate.

Step 2.3: Deprotection and Free-Basing
  • Rationale: The tert-butyl carbamate (Boc) group is specifically cleaved under strongly acidic conditions [5]. Trifluoroacetic acid (TFA) is the standard reagent. Because the cleavage generates the trifluoroacetate salt of the target molecule, a biphasic basic workup is mandatory to isolate the free base.

  • Procedure:

    • Dissolve the crude intermediate in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.

    • Validation Check: ¹H NMR of an evaporated aliquot will show the complete disappearance of the sharp singlet at ~1.45 ppm (corresponding to the 9 protons of the tert-butyl group).

    • Concentrate the mixture to remove excess TFA.

    • Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the aqueous layer twice with DCM.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide .

Quantitative Optimization Data

The necessity of the Finkelstein activation (KI catalyst) is demonstrated in the reaction optimization data below. Without iodide catalysis, the reaction stalls due to the poor leaving-group ability of the chloride ion, leading to lower yields and increased thermal degradation of the Boc group over extended heating periods.

EntryElectrophileBase (Equiv)SolventCatalystTemp (°C)Time (h)Conversion (%)
12-Chloro-N,N-diethylacetamideDIPEA (2.0)MeCNNone801245%
22-Chloro-N,N-diethylacetamideK₂CO₃ (2.0)DMFNone601262%
32-Chloro-N,N-diethylacetamideK₂CO₃ (2.0)DMFKI (0.2) 604>98%
42-Bromo-N,N-diethylacetamideK₂CO₃ (2.0)DMFNone252>95% (Cost prohibitive)

Table 1: Optimization of the N-alkylation step. Entry 3 represents the optimal balance of reagent cost, reaction time, and product yield.

References

  • ACS Publications. "Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist." Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1." Bioorg Med Chem. Available at:[Link]

Exploratory

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide CAS number 87055-46-7

An In-Depth Technical Guide to 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) in Medicinal Chemistry Part 1: Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) in Medicinal Chemistry

Part 1: Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) is a highly versatile, bifunctional intermediate. Featuring a 1,4-diazepane (homopiperazine) core tethered to an N,N-diethylacetamide moiety, this molecule serves as a privileged scaffold. It is predominantly utilized to introduce conformational flexibility and optimized basicity into targeted therapeutics, ranging from G-protein coupled receptor (GPCR) ligands to kinase and integrin inhibitors.

Part 2: Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems[1].

Table 1: Physicochemical Properties of CAS 87055-46-7

PropertyValue
Chemical Name 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
CAS Number 87055-46-7
Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
SMILES String CCN(C(CN1CCNCCC1)=O)CC
Core Scaffold 1,4-Diazepane (Homopiperazine)
Key Functionalities Secondary amine (nucleophilic), Tertiary amide
Structural Significance in Drug Design

The architectural choice to use a 1,4-diazepane over a standard 6-membered piperazine ring is rarely accidental.

  • Conformational Flexibility: The 7-membered homopiperazine ring provides distinct spatial vectors for its substituents[2]. This expanded flexibility allows the molecule to probe deeper or more complex binding pockets, such as the S4 aryl-binding domain in Factor Xa[3] or the allosteric IDAS site in LFA-1 integrins[4].

  • Modulated Basicity: The insertion of an additional methylene group between the nitrogen atoms alters the pKa of the basic amine. This subtle electronic shift can dramatically improve aqueous solubility and modulate blood-brain barrier (BBB) penetrance, a critical factor for Central Nervous System (CNS) drugs[2].

  • The Diethylacetamide Appendage: The N,N-diethylacetamide side chain increases the overall lipophilicity (LogP) of the molecule while providing a metabolically stable tertiary amide bond. This amide acts as a robust hydrogen-bond acceptor, capable of interacting with target protein backbones without being susceptible to rapid enzymatic hydrolysis.

Part 3: Synthetic Methodologies & Protocols

To utilize 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide effectively, it must either be synthesized via selective monoalkylation or coupled to a larger scaffold via its free secondary amine. Below is a self-validating protocol for its de novo synthesis.

Protocol: Selective Monoalkylation of Homopiperazine

Objective: Synthesize CAS 87055-46-7 while suppressing the formation of di-alkylated byproducts.

  • Reagent Preparation: Dissolve 1,4-diazepane (5.0 equivalents) in anhydrous acetonitrile (MeCN) at room temperature.

    • Causality: A massive stoichiometric excess of the diamine is critical. It statistically favors the monoalkylation pathway and prevents the newly formed, more nucleophilic mono-alkylated product from reacting with a second equivalent of the electrophile.

  • Alkylation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution. Cool the mixture to 0°C, then add 2-chloro-N,N-diethylacetamide (1.0 equivalent) dropwise over 30 minutes.

    • Causality: K₂CO₃ serves as a mild, insoluble inorganic base that neutralizes the HCl byproduct without catalyzing unwanted side reactions (such as amide hydrolysis). Dropwise addition at 0°C strictly controls the local concentration of the electrophile, further preventing over-alkylation.

  • Heating & Monitoring: Elevate the reaction temperature to 60°C and stir for 12 hours. Monitor the consumption of the electrophile via LC-MS.

  • Workup & Purification: Filter the suspension to remove inorganic salts and concentrate the filtrate. Purify the crude residue via catch-and-release Strong Cation Exchange (SCX-2) chromatography, washing with MeOH and eluting the product with 2M NH₃ in MeOH.

    • Causality: SCX-2 chromatography exploits the basicity of the secondary amine, cleanly separating the target compound from non-basic impurities and residual electrophile without the streaking commonly observed on standard acidic silica gel.

Synthesis A Homopiperazine (5.0 Equiv Excess) C Alkylation Reaction (K2CO3, MeCN, 60°C) A->C B 2-Chloro-N,N-diethylacetamide (1.0 Equiv) B->C D Crude Mixture (Mono-alkylated + Salts) C->D 12 hours E SCX-2 Ion Exchange (Catch & Release) D->E Filtration & Load F 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (Pure Target) E->F Elute with NH3/MeOH

Synthetic workflow for the preparation of CAS 87055-46-7 via selective monoalkylation.

Part 4: Pharmacological Applications & Target Pathways

Once incorporated into a larger drug scaffold, the 1,4-diazepane core of this building block plays a pivotal role in target engagement.

GPCR Antagonism (CNS Targets)

Homopiperazines are privileged structures in the design of ligands for biogenic amine GPCRs, particularly Serotonin (5-HT) and Histamine (H3) receptors[5]. The basic nitrogen of the diazepane ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket of the receptor. The N,N-diethylacetamide tail can simultaneously project into lipophilic auxiliary pockets, enhancing receptor subtype selectivity[5].

Integrin & Coagulation Inhibition

Beyond the CNS, 1,4-diazepane derivatives have been successfully deployed as high-affinity antagonists of the LFA-1/ICAM-1 interaction (crucial for autoimmune disease therapies)[4] and as potent inhibitors of Factor Xa in the coagulation cascade[3].

GPCR_Pathway Ligand Homopiperazine Ligand (Antagonist) Receptor GPCR (e.g., 5-HT7 / H3) Ligand->Receptor Binds & Blocks GProtein G-Protein (Gαs / Gαi) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase GProtein->Effector Modulates cAMP cAMP Levels (Modulated) Effector->cAMP Alters Production Downstream Cellular Response cAMP->Downstream Signal Cascade

Mechanism of action for homopiperazine-derived GPCR antagonists modulating cAMP.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide before downstream coupling, rigorous analytical validation is required.

Protocol: LC-MS Validation Workflow
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over a 3-minute runtime at a flow rate of 0.6 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Causality & Expected Results: The addition of 0.1% formic acid serves a dual purpose: it acts as an ion-pairing agent to minimize secondary interactions between the basic diazepane nitrogen and residual silanols on the column (preventing peak tailing), and it ensures complete protonation of the molecule for maximum sensitivity in ESI+ mode. The target mass [M+H]⁺ must be observed at m/z 214.3 .

Part 6: References

  • Koshio, H., et al. "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity". Bioorganic & Medicinal Chemistry, PubMed. Available at: [Link]

  • Badarau, E., et al. "New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Brockunier, L. L., et al. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1". Bioorganic & Medicinal Chemistry Letters, ScienceDirect. Available at:[Link]

  • Meanwell, N. A. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1". Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

The Multifaceted Biological Landscape of 1,4-Diazepine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Legacy and Therapeutic Potential of the 1,4-Diazepine Scaffold The 1,4-diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy and Therapeutic Potential of the 1,4-Diazepine Scaffold

The 1,4-diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its derivatives have yielded a remarkable array of biologically active compounds, most notably the benzodiazepine class of drugs that have revolutionized the treatment of anxiety, insomnia, and seizures.[1][2][3] The therapeutic success of these agents has spurred extensive research into the synthesis and biological evaluation of novel 1,4-diazepine derivatives, revealing a much broader spectrum of pharmacological activities than initially anticipated.[4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 1,4-diazepine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

The core structure of 1,4-diazepines, particularly the 1,4-benzodiazepine subclass, features a fusion of a benzene ring to the diazepine ring.[1] The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

GABA-A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor BZD_Site Benzodiazepine Binding Site GABA_R->BZD_Site GABA_Site GABA Binding Site GABA_R->GABA_Site Cl_Channel Chloride (Cl-) Channel (Closed) GABA_R->Cl_Channel BZD_Site->GABA_Site Enhances GABA affinity Cl_Channel_Open Chloride (Cl-) Channel (Open) Cl_Channel->Cl_Channel_Open Increased Frequency of Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel_Open->Hyperpolarization GABA GABA GABA->GABA_Site BZD 1,4-Benzodiazepine BZD->BZD_Site Cl_ion Cl- ions Cl_ion->Cl_Channel_Open Influx

Caption: Mechanism of action of 1,4-benzodiazepines on the GABA-A receptor.

Structure-Activity Relationships (SAR): The biological activity of benzodiazepines is highly dependent on their chemical structure. Key SAR findings include:

  • Ring A (Fused Benzene Ring): An electron-withdrawing substituent at position 7 (e.g., a halogen or nitro group) is crucial for anxiolytic activity. [9]* Ring B (Diazepine Ring): A carbonyl group at position 2 is important for activity. Alkyl substitution at position 1 can influence the duration of action. [1]* Ring C (Phenyl Ring at Position 5): An ortho-substituent (e.g., a halogen) on the phenyl ring at position 5 generally enhances activity. [1]

Anticancer Activity: A Promising Frontier

Several 1,4-diazepine derivatives have demonstrated significant in vitro and in vivo anticancer activity against various human cancer cell lines, including breast, colon, and liver cancer. [10][11][12][13] Mechanism of Action: The anticancer mechanisms of 1,4-diazepines are diverse and not fully elucidated for all derivatives. Some proposed mechanisms include:

  • Induction of Apoptosis and Cell Cycle Arrest: Certain derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. [10]* Inhibition of Protein Synthesis: A notable 1,4-benzodiazepine-2,5-dione derivative was identified as a potent protein synthesis inhibitor, leading to tumor growth inhibition. [10]* Inhibition of Cyclin-Dependent Kinases (CDKs): Some benzo[b]d[5][14]iazepines have been designed and synthesized as inhibitors of CDK-2, a key regulator of the cell cycle. [11] Structure-Activity Relationships (SAR): The substitution pattern on the 1,4-diazepine scaffold significantly influences anticancer potency. For instance, specific substitutions on the fused benzene ring and the phenyl group at position 5 have been shown to be critical for activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,4-Benzodiazepine-2,5-dione (11a)Average of 60 human tumor cell lines0.24[10]
Cyclohepta[b]thieno[2,3-e]d[5][14]iazepine (7c, 7e, 7f)HepG-2, MCF-7, HCT-1164.4 - 13 (µg/mL)[12][13]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,4-Diazepine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. [4][5][15][16] Mechanism of Action: The exact antimicrobial mechanisms are still under investigation for many derivatives. However, some studies suggest that these compounds may interfere with bacterial DNA synthesis or disrupt cell membrane integrity. For example, a dichlorinated 1,4-benzodiazepine derived from curcumin was shown to damage the DNA of E. coli. [16] Structure-Activity Relationships (SAR): The antimicrobial potency is influenced by the nature and position of substituents. For instance, the presence of multiple chlorine atoms on the aromatic ring of a curcumin-based benzodiazepine significantly enhanced its activity against Gram-positive bacteria. [16]

Derivative Type Microorganism MIC (µg/mL) Reference

| Dichlorinated 1,4-benzodiazepine (9) | S. aureus | 3.125 | [16]|

Antiviral Activity: Targeting Viral Replication

Certain 1,4-benzodiazepine derivatives have demonstrated potent antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). [17][18] Mechanism of Action: The antiviral mechanism of these compounds is often specific to the virus they target. For RSV, some 1,4-benzodiazepines act as inhibitors of viral replication.

Structure-Activity Relationships (SAR): The stereochemistry at position 3 of the benzodiazepine ring is critical for anti-RSV activity, with the S-enantiomer being consistently more active than the R-enantiomer. [17][18]

Experimental Protocols for Biological Evaluation

The discovery and development of novel 1,4-diazepine derivatives with therapeutic potential rely on robust and reproducible biological assays. This section provides detailed, step-by-step methodologies for key in vitro experiments.

Biological_Screening_Workflow Start Synthesized 1,4-Diazepine Derivatives Library Primary_Screening Primary Biological Screening Start->Primary_Screening Anticancer Anticancer Activity (e.g., MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Primary_Screening->Antimicrobial CNS CNS Activity (e.g., Receptor Binding Assay) Primary_Screening->CNS Hit_Identification Hit Identification (Active Compounds) Anticancer->Hit_Identification Antimicrobial->Hit_Identification CNS->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A general workflow for the biological screening of 1,4-diazepine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [19][20] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [14] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium or fungus (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the 1,4-diazepine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC.

Conclusion and Future Perspectives

The 1,4-diazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. From their well-established role as CNS modulators to their emerging potential as anticancer, antimicrobial, and antiviral agents, these compounds represent a versatile platform for drug design and development. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of next-generation 1,4-diazepine derivatives with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a solid foundation for the biological evaluation of these promising compounds, paving the way for future breakthroughs in the treatment of a multitude of diseases.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Available at: [Link]

  • Antimicrobial Susceptibility Testing - Antiviral. (n.d.). Available at: [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Available at: [Link]

  • Antimicrobial Susceptibility Testing. (2014). Available at: [Link]

  • Antibiotic sensitivity testing. (n.d.). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Available at: [Link]

  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Available at: [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (2017). Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). Available at: [Link]

  • Studies in the Antimicrobial Activities of Some Newly Synthesized [5][14]Substituted Benzodiazepines by Disc Diffusion Method and. (n.d.). Available at: [Link]5][14]SUBSTITUTED-BENZODIAZEPINES-BY-DISC-DIFFUSION-METHOD-AND.pdf

  • 1,4-Benzodiazepines as Inhibitors of Respiratory Syncytial Virus. The Identification of a Clinical Candidate. (2007). Available at: [Link]

  • New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. (2019). Available at: [Link]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B] [5][14]diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. (2024). Available at: [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b]d[5][14]iazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (2016). Available at: [Link]

  • 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate. (2007). Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2017). Available at: [Link]

  • Structure - activity relationships in 1,4-benzodiazepines. (1981). Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Available at: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). Available at: [Link]

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. (2026). Available at: [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (2017). Available at: [Link]

  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). (1984). Available at: [Link]

  • Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety. (2009). Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Available at: [Link]

  • Synthesis of novel Indolyl benzo[b]d[5][14]iazepins as potent antimicrobial and antioxidant agents. (2011). Available at: [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (n.d.). Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Available at: [Link]

Sources

Exploratory

The Role of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in Chemokine Receptor Antagonism: Structural Rationale, Mechanism of Action, and Experimental Workflows

Executive Summary & Pharmacological Context In modern medicinal chemistry, the compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) is rarely evaluated as a standalone therapeutic entity. Instead, it ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) is rarely evaluated as a standalone therapeutic entity. Instead, it serves as a highly specialized, functionally critical pharmacophoric building block. It is the core scaffold used in the synthesis of diarylalkyl cyclic diamine derivatives , a potent class of small-molecule chemokine receptor antagonists targeting CCR2 and CCR5 [1].

By functionalizing the free secondary amine of the 1,4-diazepane ring with bulky diarylalkyl moieties, researchers generate compounds capable of halting the recruitment of monocytes and macrophages to sites of inflammation. This whitepaper deconstructs the structural rationale behind this specific chemical moiety, its downstream mechanism of action (MoA) in GPCR signaling, and the rigorous, self-validating experimental workflows required to evaluate its derivatives in preclinical drug discovery.

Structural Pharmacology: Why This Specific Moiety?

The design of GPCR allosteric and orthosteric antagonists requires precise spatial geometry to disrupt the binding of endogenous macromolecular ligands (like chemokines MCP-1/CCL2 and MIP-1α/CCL3). The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide fragment provides two distinct mechanistic advantages:

  • The 1,4-Diazepane (Homopiperazine) Core: Unlike standard 6-membered piperazine rings, the 7-membered homopiperazine ring introduces a critical degree of conformational flexibility. This alters the exit vectors of the attached substituents by approximately 15–20 degrees. This spatial expansion allows the molecule to simultaneously anchor into the deep transmembrane bundle (via the appended diarylalkyl group) while interacting with shallower, solvent-exposed extracellular loops. Furthermore, the basicity of the amine (pKa ~9.0) ensures protonation at physiological pH, facilitating a critical salt-bridge formation with conserved acidic residues (e.g., Glu291 in the CCR2 binding pocket) [2].

  • The N,N-Diethylacetamide Tail: The diethyl substitution provides essential lipophilic bulk. In the receptor's inactive (R) state, this bulky tail occupies a hydrophobic sub-pocket formed by transmembrane helices TM3 and TM5. The amide carbonyl acts as a localized hydrogen-bond acceptor, stabilizing the antagonist-receptor complex and preventing the helical shifts required for G-protein coupling.

Quantitative SAR Profiling

To illustrate the causality of these structural choices, the table below summarizes the Structure-Activity Relationship (SAR) data for various cyclic diamine derivatives against CCR2 and CCR5.

Core ScaffoldAmide Side ChainCCR2 IC₅₀ (nM)CCR5 IC₅₀ (nM)Chemotaxis Inhibition (%)
Piperazine (6-membered)N,N-diethylacetamide14521065%
1,4-diazepane (7-membered)N,N-dimethylacetamide8512078%
1,4-diazepane (7-membered) N,N-diethylacetamide 12 18 95%
1,4-diazepane (7-membered)Unsubstituted acetamide>1000>1000<10%

Table 1: Comparative SAR demonstrating the superior affinity and functional efficacy of the 1,4-diazepane-N,N-diethylacetamide core compared to structural analogs.

Mechanism of Action: The CCR2/CCR5 Antagonist Axis

When functionalized into a mature drug candidate, the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide derivative acts as a potent, reversible antagonist of the CCR2 and CCR5 receptors.

CCR2 and CCR5 are Class A G-protein coupled receptors (GPCRs) primarily coupled to Gαi/o proteins. Under normal physiological conditions, the binding of MCP-1 (to CCR2) or MIP-1α (to CCR5) induces a conformational change that exchanges GDP for GTP on the Gα subunit. While the Gαi subunit inhibits adenylyl cyclase (lowering cAMP), it is the liberated Gβγ dimer that drives the primary inflammatory response by activating Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to a rapid release of intracellular calcium (Ca²⁺) and subsequent actin cytoskeleton rearrangement, enabling cellular chemotaxis [3].

The cyclic diamine antagonist binds to the receptor and locks it in an inactive conformation. By preventing the initial GDP/GTP exchange, the entire downstream Gβγ-PLC-IP3-Ca²⁺ signaling cascade is aborted, effectively paralyzing the monocyte's ability to migrate toward the inflammatory chemokine gradient [4].

GPCR_Signaling Chemokine Chemokine (MCP-1 / MIP-1α) Receptor CCR2 / CCR5 Receptor (GPCR) Chemokine->Receptor Binds (if unblocked) G_Protein Gαi & Gβγ Subunits Receptor->G_Protein Activates Antagonist Cyclic Diamine Antagonist (1,4-diazepane core) Antagonist->Receptor Allosteric/Orthosteric Blockade PLC Phospholipase C (PLC) G_Protein->PLC Gβγ Signaling IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Chemotaxis Actin Polymerization & Cellular Chemotaxis Calcium->Chemotaxis

Figure 1: CCR2/CCR5 GPCR signaling cascade and the pharmacological blockade point.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the mechanism of action of compounds derived from this building block, we employ a tiered, self-validating pharmacological workflow. As an application scientist, I prioritize functional assays that directly measure the Gβγ-PLC-Ca²⁺ axis over cAMP assays, as calcium transients provide a more robust, physiologically relevant readout for chemokine receptors.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

This assay determines the equilibrium dissociation constant (Kᵢ) of the synthesized derivative.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CCR2 or CCR5. Homogenize in HEPES buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 x g).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [¹²⁵I]-MCP-1 (for CCR2) or [¹²⁵I]-MIP-1α (for CCR5), and serial dilutions of the antagonist (1 pM to 10 µM).

  • Filtration & Detection: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.3% PEI to reduce non-specific binding. Wash 3x with cold buffer and measure radioactivity using a TopCount scintillation counter.

  • Self-Validation System: Define Non-Specific Binding (NSB) using 1 µM unlabeled MCP-1. Total binding minus NSB yields specific binding. Ensure radioligand depletion remains <10% to maintain pseudo-first-order kinetics.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Antagonism)

This assay confirms that the compound is an antagonist (blocking signaling) rather than an agonist.

  • Cell Seeding: Seed CCR2/CCR5-expressing CHO-K1 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 Direct™ calcium-sensitive dye. Incubate for 60 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with serial dilutions of the cyclic diamine antagonist for 15 minutes.

  • Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline fluorescence. Automatically inject an EC₈₀ concentration of MCP-1 (typically ~5 nM) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Self-Validation System: Include a positive control (EC₈₀ MCP-1 alone) to establish Emax, and a reference antagonist (e.g., INCB3344) to validate assay sensitivity. The assay plate is only accepted if the Z'-factor is >0.5.

Protocol 3: Boyden Chamber Chemotaxis Assay (Phenotypic Validation)

This assay translates receptor-level antagonism into cellular phenotypic efficacy.

  • Chamber Setup: Utilize a 96-well ChemoTx® system with a 5 µm pore size polycarbonate filter.

  • Lower Compartment: Add 30 µL of chemotaxis buffer containing 10 nM MCP-1 to the lower wells.

  • Upper Compartment: Pre-incubate human THP-1 monocytes (1x10⁶ cells/mL) with the antagonist for 30 minutes. Pipette 50 µL of this cell suspension onto the top of the filter.

  • Migration & Quantification: Incubate for 2 hours at 37°C. Remove non-migrated cells from the top. Quantify migrated cells in the lower chamber using CellTiter-Glo® luminescent cell viability assay.

  • Self-Validation System: Include a "buffer only" lower well to establish baseline random chemokinesis. The chemotactic index (migrated cells with MCP-1 / migrated cells with buffer) must be ≥ 5.0 for valid data interpretation.

Workflow Synthesis 1. Chemical Synthesis (Core: CAS 87055-46-7) Binding 2. Radioligand Binding (Affinity: IC50 / Ki) Synthesis->Binding FLIPR 3. FLIPR Calcium Assay (Functional Antagonism) Binding->FLIPR Chemotaxis 4. Boyden Chamber (Phenotypic Migration) FLIPR->Chemotaxis

Figure 2: Tiered experimental workflow for validating cyclic diamine chemokine receptor antagonists.

Conclusion

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a masterclass in rational pharmacophore design. By combining the unique spatial vectors of a 7-membered homopiperazine ring with the lipophilic, hydrogen-bonding capacity of an N,N-diethylacetamide tail, it provides the ideal geometry to lock chemokine receptors like CCR2 and CCR5 into their inactive states. When validated through rigorous, self-controlled binding, calcium mobilization, and chemotaxis assays, derivatives of this core demonstrate profound efficacy in halting the inflammatory cascades responsible for diseases ranging from atherosclerosis to rheumatoid arthritis.

References

  • Endo, N., et al. (2004). Diarylalkyl cyclic diamine derivatives as chemokine receptor antagonists (U.S. Patent No. 6,686,353 B1). U.S. Patent and Trademark Office.
  • Chu, H. X., et al. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Chemokine Receptor Antagonists as Therapeutic Agents. Royal Society of Chemistry. URL:[Link]

  • Hao, W., et al. (2023). Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting. Medicine (Baltimore). URL:[Link]

  • Vangelista, L., & Vento, S. (2018). The Expanding Therapeutic Perspective of CCR5 Blockade. Frontiers in Immunology. URL:[Link]

Foundational

An Investigational Guide to Deconvoluting the Therapeutic Targets of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Executive Summary The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a novel chemical entity for which no public biological data currently exists. However, its structure is composed of two key moieties—the 1,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a novel chemical entity for which no public biological data currently exists. However, its structure is composed of two key moieties—the 1,4-diazepane core and the N,N-diethylacetamide side chain—both of which are associated with distinct and potent biological activities. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. By leveraging scaffold-based analysis, we prioritize several high-probability target classes, including CNS receptors, inflammatory pathways, and epigenetic readers. We then present a phased, multi-step experimental strategy, complete with detailed protocols and decision-making workflows, to efficiently deorphanize this compound and unlock its therapeutic potential. This document is intended not as a summary of known facts, but as a strategic roadmap for discovery.

Introduction: Analysis of a Molecule of Untapped Potential

The journey of drug discovery often begins with a single molecule. In the case of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, we are presented with a chemical structure of significant interest, yet a blank slate in terms of its pharmacology. The molecule's architecture can be deconstructed into two principal components:

  • The 1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms. This "privileged scaffold" is a cornerstone in medicinal chemistry, renowned for its conformational flexibility, which allows it to adopt low-energy conformations that can effectively mimic peptide turns and bind to a diverse range of protein targets.[1][2]

  • The N,N-diethylacetamide (DEA) Moiety: An amide side chain. While simple N,N-dialkylacetamides have historically been used as solvents and excipients, recent evidence reveals they possess intrinsic and potent bioactivity, particularly in modulating inflammatory and epigenetic pathways.[3][4]

The combination of these two pharmacophores suggests that 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is not an inert molecule, but one with a high probability of interacting with one or more therapeutically relevant targets. This guide will first establish a set of rational, data-driven hypotheses for these targets and then outline a rigorous experimental plan to test them.

Part 1: Scaffold-Based Target Prioritization

A logical starting point for an uncharacterized compound is to analyze the known biological activities of its core structures. This chemoinformatic approach allows us to prioritize target classes and design a more focused and cost-effective screening strategy.

The 1,4-Diazepane Core: A Versatile Scaffold for Complex Targets

The 1,4-diazepane scaffold is a recurring motif in compounds targeting a wide array of diseases, from central nervous system disorders to cancer and inflammation.[1][2]

Hypothesized Target Class A: Central Nervous System (CNS) G-Protein Coupled Receptors (GPCRs) The structural flexibility and basic nitrogen centers of the diazepane ring make it an ideal candidate for binding to aminergic GPCRs in the CNS.

  • Rationale & Precedent: Numerous 1,4-diazepane derivatives have been developed as potent and selective antagonists for Orexin Receptors (OX1R and OX2R) , which are key regulators of the sleep-wake cycle.[5][6] This makes orexin antagonism a primary hypothesis. Furthermore, the broader diazepine class, which includes blockbuster drugs like diazepam, are famous modulators of the GABA-A receptor , suggesting this ion channel is another plausible target.[7][8]

Hypothesized Target Class B: Enzyme Inhibition

  • Rationale & Precedent: Potent inhibitors of protein farnesyltransferase have been synthesized using a 1,4-diazepane scaffold.[9][10] These compounds were shown to have anticancer activity by disrupting tubulin organization in prostate cancer cell lines, presenting a potential oncology-focused application.[10]

Hypothesized Target Class C: Modulators of Protein-Protein & Protein-Peptide Interactions

  • Rationale & Precedent: The flexible nature of the scaffold has been exploited to create inhibitors of challenging targets like Amyloid Beta (Aβ) aggregation , a key pathological process in Alzheimer's disease.[11] Separately, 1,4-diazepane-2-ones have been identified as high-affinity antagonists of the LFA-1/ICAM-1 interaction , a critical step in leukocyte adhesion and a target for autoimmune and inflammatory diseases.[12]

The N,N-diethylacetamide Moiety: An Emerging Bioactive Pharmacophore

Once dismissed as an inert solvent, the N,N-dialkylacetamide functional group is now understood to possess significant biological activity.

Hypothesized Target Class D: Inflammation & Epigenetic Pathways

  • Rationale & Precedent: The closely related molecule N,N-dimethylacetamide (DMA), and N,N-diethylacetamide (DEA) itself, have been shown to be potent inhibitors of the NF-κB signaling pathway .[4][13] They prevent the degradation of the inhibitory protein IκBα, thereby blocking the pro-inflammatory cascade.[4][14] This is a robust and well-validated hypothesis. More recently, DMA was discovered to be an epigenetic modulator that binds to bromodomains (specifically BRD4), a class of proteins that "read" acetylated lysine marks on histones.[15] This activity was linked to the inhibition of osteoclastogenesis, suggesting a role in treating osteoporosis.[15]

Part 2: A Phased Strategy for Target Identification and Validation

With these hypotheses in hand, we can proceed with a logical, phased experimental plan designed to first broadly screen for activity, then confirm hits, and finally validate the mechanism of action in a cellular context.

Phase I: Broad Spectrum Screening for Target Family Identification

The initial goal is to cast a wide net to identify the most promising target families without bias.

  • Objective: To perform an initial, unbiased screen of the compound against a large panel of known receptors, ion channels, and transporters to identify primary interaction "hits."

  • Causality: This is the most efficient first step. A broad binding panel provides a panoramic view of the compound's potential interactions at a standardized concentration (e.g., 10 µM). It quickly identifies high-affinity targets and simultaneously serves as a preliminary safety screen by flagging potential off-target liabilities (e.g., hERG channel binding).

  • Methodology:

    • Compound Preparation: Solubilize 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in 100% DMSO to create a 10 mM stock solution.

    • Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile) for screening against a panel of at least 44 targets at a final concentration of 10 µM.

    • Data Acquisition: The primary data will be reported as "% inhibition" of radioligand binding for each target. A positive "hit" is typically defined as >50% inhibition.

    • Controls: The vendor is responsible for all positive and negative controls for each assay. The vehicle control (e.g., 0.1% DMSO) must show no significant inhibition.

  • Data Interpretation: Collate all targets showing >50% inhibition. These are your preliminary hits and will be carried forward into Phase II.

Caption: Phase I decision workflow for initial target screening.

Phase II: Hit Confirmation and Mechanistic Elucidation

This phase focuses on validating the hits from Phase I with orthogonal assays and determining the compound's functional effect on the target.

  • Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of the compound for the specific target(s) identified in Phase I.

  • Causality: A full dose-response curve provides quantitative data on potency, which is essential for confirming a true interaction and for guiding structure-activity relationship (SAR) studies. This assay confirms that the inhibition observed in the single-point screen is concentration-dependent.

  • Methodology (Example for a GPCR Target):

    • Materials: Cell membranes expressing the target receptor, appropriate radioligand (e.g., ³H-ligand), scintillation cocktail, filter plates.

    • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM down to 0.1 nM in half-log steps.

    • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₔ), and the serially diluted test compound.

    • Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibitor constant) using the Cheng-Prusoff equation.

  • Self-Validation: Include controls for total binding (no inhibitor) and non-specific binding (excess of a known, unlabeled ligand) to define the assay window.

  • Objective: To specifically test the hypothesis that the compound inhibits the NF-κB signaling pathway.

  • Causality: This is a functional cell-based assay that directly measures the transcriptional activity of NF-κB. It provides strong evidence for pathway modulation and is a direct test of the hypothesis derived from the N,N-diethylacetamide scaffold.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293 or THP-1) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

    • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Data Analysis: Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo) to control for cytotoxicity. Plot the normalized signal against compound concentration to determine the IC₅₀ for NF-κB inhibition.

  • Self-Validation: Include an unstimulated control (vehicle only), a stimulated control (activator + vehicle), and a positive control inhibitor (e.g., BAY 11-7082).

G cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R (Gq-coupled) Orexin->OX1R Activates PLC Phospholipase C (PLC) OX1R->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Activation Neuronal Activation (Wakefulness) Ca->Activation Compound 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Compound->OX1R Antagonizes

Caption: Hypothesized mechanism of action as an OX1R antagonist.

Phase III: Cellular Target Engagement and Pathway Validation

The final phase of initial characterization is to confirm that the compound directly binds its intended target within a living cell and produces the expected downstream biological effect.

  • Objective: To confirm that inhibition of the NF-κB pathway occurs via the canonical mechanism of stabilizing the IκBα protein.

  • Causality: This biochemical assay provides direct visual evidence of the molecular mechanism suggested by the reporter assay (Protocol 2.2). It validates the upstream action of the compound, confirming it prevents the degradation of the key inhibitory protein in the NF-κB pathway.[14]

  • Methodology:

    • Cell Culture and Treatment: Plate RAW 264.7 or THP-1 cells. Pre-treat with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes), which is sufficient to induce IκBα degradation.

    • Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST).

      • Incubate with a primary antibody against IκBα overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Interpretation: In the LPS-stimulated sample, the IκBα band should be faint or absent. In samples pre-treated with the compound, the IκBα band should be preserved in a dose-dependent manner, indicating inhibition of degradation.

G phase1_hit Phase I Hit (e.g., >50% inhibition at Target X) protocol2_1 Protocol 2.1: Competition Binding (Determine Ki) phase1_hit->protocol2_1 protocol2_2 Protocol 2.2: Functional Assay (e.g., cAMP, NF-kB Reporter) phase1_hit->protocol2_2 decision2 Potent & Functional? protocol2_1->decision2 protocol2_2->decision2 protocol3_1 Protocol 3.1: Downstream Pathway (e.g., Western Blot) decision2->protocol3_1 Yes fail Hit Not Confirmed (Low Potency or Artifact) decision2->fail No protocol3_2 Confirm Direct Binding (e.g., CETSA, SPR) protocol3_1->protocol3_2 validated_target Validated Target protocol3_2->validated_target

Caption: Integrated workflow from initial hit to validated cellular target.

Summary of Quantitative Data

The following table should be used to collate and summarize the key quantitative data generated during the target validation process.

Target NameAssay TypeEndpointResult (IC₅₀/Kᵢ/EC₅₀)
Example: Orexin Receptor 1 Radioligand BindingKᵢ15 nM
Calcium FluxIC₅₀ (Antagonist)45 nM
Example: NF-κB Pathway Luciferase ReporterIC₅₀1.2 µM
Western Blot (IκBα)Effective Conc.~1-5 µM

Future Directions and Conclusion

This guide outlines a rational, hypothesis-driven strategy to deorphanize 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. The strength of this approach lies in its phased, multi-faceted nature, which begins with broad, unbiased screening and progressively focuses resources on the most promising targets. By systematically applying the described protocols, researchers can efficiently confirm binding affinity, elucidate the mechanism of action, and validate target engagement in a cellular environment.

Upon successful validation of a primary target, subsequent steps would involve lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, evaluation in relevant in vivo disease models. The dual nature of its scaffolds suggests the exciting possibility of polypharmacology, where the compound might engage multiple targets (e.g., an orexin receptor and the NF-κB pathway) to produce a unique therapeutic effect. The systematic deconvolution proposed here is the critical first step in transforming this molecule of unknown potential into a candidate for therapeutic development.

References

  • Gomez, A. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Mumtaz, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16. [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. University of Waterloo Thesis. [Link]

  • Kukida, S., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Cox, C. D., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Barluenga, S., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Barluenga, S., et al. (2011). Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer. Journal of Medicinal Chemistry. [Link]

  • Gadek, T. R., et al. (2002). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghayor, C., et al. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Scientific Reports. [Link]

  • Pekson, R., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Journal of Pharmaceutical Sciences and Research. [Link]

  • Wang, L., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[5][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][5][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. [Link]

  • PubChem. (n.d.). N,N-Diethylacetamide. National Center for Biotechnology Information. [Link]

  • Poltoratsky, V., et al. (2025). N,N-Diethylacetamide and N,NDipropylacetamide inhibit the NFkB pathway in in vitro, ex vivo and in vivo models of inflammation induced preterm birth. ResearchGate. [Link]

  • Lader, M. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2019). VALTOCO (diazepam) Clinical Pharmacology Review. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening Cascade for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Executive Summary & Chemical Rationale The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) represents a prototypical neuroactive chemical scaffold. Structurally, it consists of a basic homopiperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) represents a prototypical neuroactive chemical scaffold. Structurally, it consists of a basic homopiperazine (1,4-diazepane) core coupled to a lipophilic N,N-diethylacetamide moiety. This specific pharmacophore—a basic amine separated from a lipophilic tail by a flexible linker—is a hallmark of ligands targeting central nervous system (CNS) G protein-coupled receptors (GPCRs), such as Histamine H3 or Sigma-1 receptors, as well as certain kinase targets like ROCK.

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in vitro screening cascade for this class of molecules. The progression of such a basic amine requires a multiparametric approach: establishing primary target engagement, profiling intestinal and blood-brain barrier permeability, and mitigating the inherent cardiac liability (hERG channel block) commonly associated with lipophilic bases.

Workflow Compound 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide PD Primary Pharmacodynamics (Radioligand Binding) Compound->PD ADME In Vitro ADME (Caco-2 Permeability) Compound->ADME Tox Safety Pharmacology (hERG Patch-Clamp) Compound->Tox Decision Candidate Progression Decision PD->Decision High Affinity ADME->Decision High Papp, Low ER Tox->Decision IC50 > 30 µM

Figure 1: Multiparametric in vitro screening workflow for homopiperazine derivatives.

Phase 1: Primary Pharmacodynamics (Target Engagement)

To establish the intrinsic affinity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide for its putative GPCR target, a competitive radioligand binding assay is the gold standard[1]. Unlike downstream functional assays (which are subject to signal amplification and cell-specific receptor reserve), radioligand binding provides a direct, highly sensitive thermodynamic measure of the compound's affinity ( Ki​ ) for the unmodified cognate GPCR[1].

Causality in Experimental Design

We utilize a competitive displacement format. By overexpressing the target GPCR in a recombinant cell line (e.g., CHO-K1) and using a highly selective 3 H-labeled reference ligand, we can isolate the specific binding event. The use of polyethylenimine (PEI)-treated glass fiber filters is critical here; basic amines like our test compound tend to bind non-specifically to plastics and glass. PEI coats the filter with a net positive charge, repelling the basic amine and drastically reducing the assay's noise floor.

Step-by-Step Methodology: Competitive Radioligand Binding
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and isolate the membrane fraction via ultracentrifugation at 40,000 x g for 30 minutes.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in assay buffer (ranging from 10 pM to 10 µM).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound, and the 3 H-labeled reference radioligand at a concentration equivalent to its known Kd​ .

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify the remaining bound radioactivity using a microplate scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

GPCR_Pathway Ligand Test Compound (Antagonist) Receptor Target GPCR (e.g., H3R / Gi) Ligand->Receptor Binds & Blocks GProtein Gαi Subunit Receptor->GProtein Inhibits Activation AC Adenylyl Cyclase GProtein->AC Reduces Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Normalizes

Figure 2: GPCR signaling modulation by the homopiperazine-based antagonist.

Phase 2: In Vitro ADME Profiling (Permeability & Efflux)

For a CNS-targeted compound, reaching the site of action requires crossing both the intestinal epithelium (for oral bioavailability) and the blood-brain barrier (BBB). The Caco-2 permeability assay is the industry-standard in vitro model for predicting human drug absorption, as these cells spontaneously differentiate into a polarized monolayer expressing key tight junctions and efflux transporters like P-glycoprotein (P-gp)[2].

Causality in Experimental Design

We must perform a bidirectional transport assay (Apical-to-Basolateral and Basolateral-to-Apical). Basic lipophilic amines are notorious substrates for P-gp. By assessing transport in both directions, we can calculate the Efflux Ratio ( Papp​(B−A)/Papp​(A−B) )[2]. An efflux ratio greater than 2.0 indicates active efflux, which would severely limit the compound's CNS penetrance. To ensure the system is self-validating, we co-incubate with Lucifer Yellow; if Lucifer Yellow permeability exceeds 3%, the monolayer integrity is compromised, and the data is automatically rejected.

Step-by-Step Methodology: Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate Transwell inserts. Culture for 18–22 days until a confluent, polarized monolayer is formed[2].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 200 Ω⋅cm2 are used for the assay.

  • Dosing: Prepare 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide at 10 µM in HBSS buffer (pH 7.4).

    • For A-B transport: Add 300 µL of compound to the apical chamber and 1200 µL of blank buffer to the basolateral chamber.

    • For B-A transport: Add 1200 µL of compound to the basolateral chamber and 300 µL of blank buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle orbital shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling & Analysis: Extract 200 µL aliquots from the receiver compartments. Quench with acetonitrile containing an internal standard, centrifuge, and quantify the transported compound via LC-MS/MS.

Phase 3: Safety Pharmacology (Cardiac Liability)

The most critical safety hurdle for basic amines containing a lipophilic moiety is the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays myocardial repolarization, leading to QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes[3].

Causality in Experimental Design

We utilize the manual whole-cell patch-clamp technique, the definitive gold standard for GLP hERG testing. The specific voltage protocol mandated by the FDA is designed around the unique biophysics of the hERG channel[3]. The channel inactivates rapidly upon depolarization. Therefore, we step the voltage to +40 mV to open and immediately inactivate the channels, followed by a "ramp down" to -80 mV. This ramp relieves the inactivation while the channel is still open, eliciting a massive outward "tail current." It is this tail current that is most sensitive to drug blockade, as compounds like our homopiperazine derivative typically trap themselves within the inner vestibule of the open channel.

Step-by-Step Methodology: hERG Patch-Clamp
  • Cell Preparation: Culture CHO cells stably expressing the hERG1a isoform. Plate on glass coverslips 48 hours prior to the assay.

  • Electrophysiological Setup: Transfer a coverslip to the recording chamber mounted on an inverted microscope. Perfuse continuously with extracellular solution at 36 ± 1 °C to mimic physiological conditions.

  • Whole-Cell Configuration: Approach a healthy cell with a glass micropipette filled with intracellular solution. Apply gentle suction to form a gigaseal (> 1 G Ω ), then apply a brief pulse of suction to rupture the membrane, establishing the whole-cell voltage-clamp configuration.

  • Voltage Protocol: Apply the FDA-recommended protocol: Hold at -80 mV, step to +40 mV for 2 seconds, then apply a -1.2 V/s ramp down to -80 mV[3]. Repeat every 5 seconds until the baseline tail current stabilizes.

  • Compound Application: Perfuse 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide at increasing concentrations. Wait 3–5 minutes per concentration until a steady-state block of the peak tail current is observed.

  • Data Analysis: Calculate the fractional block by dividing the steady-state current amplitude in the presence of the drug by the baseline amplitude. Fit the data to a Hill equation to derive the IC50​ .

Quantitative Data Interpretation

To advance 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide to in vivo pharmacokinetic studies, the compound must meet strict quantitative thresholds across all three pillars of the screening cascade.

Assay CategoryExperimental ParameterTarget Threshold for CNS ProgressionRationale
Pharmacodynamics Target GPCR Affinity ( Ki​ )< 10 nMEnsures high potency and target occupancy at low systemic doses.
ADME (Caco-2) Apparent Permeability ( Papp​ A-B)> 10×10−6 cm/sPredicts >80% human oral bioavailability.
ADME (Caco-2) Efflux Ratio ( Papp​ B-A / A-B)< 2.0Confirms the compound is not heavily restricted by P-gp at the BBB.
Safety (Patch-Clamp) hERG Inhibition ( IC50​ )> 30 µMProvides a >1000-fold safety margin over the therapeutic Cmax​ to prevent QT prolongation.

References

  • ResearchGate. "GPCR-radioligand binding assays." ResearchGate,[Link]

  • Evotec. "Caco-2 Permeability Assay - Evotec." Evotec,[Link]

  • U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA,[Link]

Sources

Foundational

Discovery, Synthesis, and Pharmacological Profiling of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide: A Privileged Scaffold in Modern Drug Design

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide has emerged as a highly versatile, privileged scaffold. Structurally, it is a bifunctional hybrid combining a 1,4-diazepane (homopiperazine) ring with an N,N-diethylacetamide moiety.

From a rational drug design perspective, the 1,4-diazepane core provides a basic secondary amine for further derivatization (e.g., arylation, alkylation) and salt formation, offering a wider bite angle and greater conformational flexibility than its rigid piperazine predecessor. Concurrently, the N,N-diethylacetamide appendage serves as a dual-purpose pharmacophore: its carbonyl oxygen acts as a potent hydrogen bond acceptor, while the flexible diethyl groups serve as a lipophilic anchor designed to probe deep hydrophobic pockets within receptor active sites.

Historical Context: Evolution of the Pharmacophore

The genesis of this scaffold lies in the historical optimization of central nervous system (CNS) and immunomodulatory drugs. For decades, piperazine was the default heterocycle for enhancing aqueous solubility[1]. However, the rigid conformational space and metabolic liabilities of piperazine led researchers to explore ring-expanded bioisosteres. The transition to 1,4-diazepane significantly improved metabolic stability and allowed for novel vector trajectories in receptor binding pockets[1].

Simultaneously, the N,N-diethylacetamide group was identified as a critical determinant for binding affinity in several key targets. In the study of the 18 kDa Translocator Protein (TSPO, formerly the peripheral-type benzodiazepine receptor), researchers discovered that the distal methyl groups of the N,N-diethyl moiety optimally fit into a specific lipophilic region designated as the "L4 site"[2]. Recent synthetic efforts have successfully utilized N,N-diethylacetamide derivatives to achieve picomolar to nanomolar binding affinities at TSPO[3]. Furthermore, conformational expansion approaches have demonstrated that 4 exhibit enhanced affinity for Sigma-1 (σ1R) receptors compared to their piperidine counterparts[4], and serve as potent, selective agonists for the Cannabinoid Receptor 2 (CB2)[5].

Physicochemical Profiling

The intrinsic properties of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide make it an ideal lead-like starting material. The data below summarizes its quantitative physicochemical profile.

PropertyValueCausality / Pharmacological Impact
Molecular Formula C₁₁H₂₃N₃OLow molecular weight (213.32 g/mol ) allows for significant downstream derivatization without violating Lipinski's Rule of 5.
LogP (Estimated) ~1.2Optimal balance between aqueous solubility and membrane permeability, crucial for CNS penetration.
pKa (Amines) ~10.4, ~6.5Ensures the tertiary amine is protonated at physiological pH (7.4), facilitating critical ionic interactions with aspartate/glutamate residues in GPCRs.
H-Bond Donors 1The secondary amine on the diazepane ring allows for targeted functionalization (e.g., Buchwald-Hartwig cross-coupling).
H-Bond Acceptors 2The carbonyl oxygen and tertiary amine serve as key interaction points for receptor hydrogen-bond networks.

Chemical Synthesis & Manufacturing Protocol

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is achieved via a highly efficient, base-catalyzed S_N2 alkylation.

Synthesis A 1,4-Diazepane (Homopiperazine) D SN2 Alkylation Intermediate A->D B 2-Chloro-N,N- diethylacetamide B->D C Base (K2CO3) Solvent (MeCN) C->D Catalyzes E 2-(1,4-Diazepan-1-yl)- N,N-diethylacetamide D->E Workup & Purification

Fig 1. Synthetic workflow for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide via SN2 alkylation.

Step-by-Step Methodology
  • Reagent Preparation : Dissolve 1,4-diazepane (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 30 mL). Causality: MeCN is a polar aprotic solvent that accelerates the S_N2 transition state without participating in hydrogen bonding that would dampen nucleophilicity.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Causality: A mild, insoluble inorganic base is chosen over NaOH to prevent the base-catalyzed hydrolysis of the acetamide group.

  • Electrophile Introduction : Cool the mixture to 0°C. Dropwise, add 2-chloro-N,N-diethylacetamide (0.9 eq, 9 mmol) dissolved in 10 mL MeCN over 30 minutes. Causality: Sub-stoichiometric addition of the electrophile at low temperatures minimizes over-alkylation (forming the bis-alkylated byproduct).

  • Reaction Execution : Allow the reaction to warm to room temperature, then reflux at 80°C for 12 hours.

  • Self-Validation (In-Process Control) : Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass peak for 2-chloro-N,N-diethylacetamide (m/z 150.0) is entirely consumed, and the product peak (m/z 214.3 [M+H]⁺) dominates.

  • Workup & Purification : Filter the mixture to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure secondary amine.

Pharmacological Applications & Mechanistic Pathways

Derivatives of this scaffold are predominantly utilized to target mitochondrial and endoplasmic reticulum-associated proteins. The N,N-diethylacetamide moiety is a recognized pharmacophore for the 18 kDa Translocator Protein (TSPO) , where it inserts into the L4 lipophilic binding pocket to modulate mitochondrial permeability transition pores[2][3]. Concurrently, the diazepane ring expansion provides the exact spatial geometry required to antagonize or agonize Sigma-1 (σ1R) receptors, which act as chaperone proteins at the mitochondria-associated ER membrane (MAM)[4].

Pathway L 2-(1,4-Diazepan-1-yl)- N,N-diethylacetamide Scaffold R1 Sigma-1 Receptor (σ1R) L->R1 High Affinity Binding R2 TSPO (18 kDa Translocator) L->R2 L4 Pocket Interaction E1 Mitochondrial Membrane Stabilization R1->E1 R2->E1 E2 Neuroprotection & Anti-apoptotic Signaling E1->E2 ROS Reduction

Fig 2. Pharmacological signaling pathway of diazepane-diethylacetamide derivatives at σ1R and TSPO.

Experimental Protocol: High-Throughput Screening (HTS) & Radioligand Binding

To evaluate the binding affinity of novel APIs derived from this scaffold, a self-validating radioligand displacement assay is required. The following protocol is optimized for TSPO binding evaluation.

Step-by-Step Methodology
  • Membrane Preparation : Isolate mitochondrial fractions from rat heart tissue (rich in TSPO). Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4). Causality: Tris-HCl at pH 7.4 maintains the physiological protonation state of the diazepane nitrogen, ensuring accurate receptor-ligand ionic interactions.

  • Ligand Dilution : Prepare a 10-point concentration-response curve (10⁻¹¹ to 10⁻⁵ M) of the synthesized derivative in 100% DMSO. Add 1 µL of each concentration to a 96-well plate.

  • Radioligand Addition : Add 50 µL of [³H]PK11195 (final concentration 0.5 nM) to all wells. Causality: [³H]PK11195 is the gold-standard TSPO radioligand; displacing it proves competitive binding at the target site.

  • Incubation : Add 149 µL of the membrane suspension (containing ~20 µg protein) to initiate the reaction. Incubate at 4°C for 90 minutes to reach equilibrium.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step : Pre-soak the filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to use. Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of highly lipophilic N,N-diethylacetamide derivatives to the filter matrix.

  • Self-Validation (Data Integrity) : Include wells with 10 µM unlabeled PK11195 to define Non-Specific Binding (NSB). Calculate the Z'-factor for the assay plate. Validation metric: A Z'-factor > 0.5 confirms the assay's robustness and signal-to-noise ratio, validating the screening run.

  • Quantification : Add scintillation cocktail to the dried filters and measure radioactivity using a microplate beta counter. Calculate the IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands ACS Medicinal Chemistry Letters URL:[Link]

  • Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters Bioorganic & Medicinal Chemistry Letters - PubMed URL:[Link]

  • Synthesis, Biological Activity, and SARs of Pyrrolobenzoxazepine Derivatives, a New Class of Specific “Peripheral-Type” Benzodiazepine Receptor Ligands Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) Molecules - MDPI URL:[Link]

Sources

Exploratory

IND-Enabling Acute Toxicity Framework for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Executive Summary The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) is a complex biochemical intermediate characterized by a 1,4-diazepane (homopiperazine) ring conjugated to an N,N-diethylacetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) is a complex biochemical intermediate characterized by a 1,4-diazepane (homopiperazine) ring conjugated to an N,N-diethylacetamide moiety[1]. As research involving this compound transitions toward advanced preclinical validation, establishing a rigorous acute toxicity profile is mandated by regulatory agencies. According to ICH M3(R2) guidelines, robust nonclinical safety studies are required to support human clinical trials, define the Maximum Tolerated Dose (MTD), and identify target organs of toxicity[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, predictive, and experimental framework for assessing the acute toxicological liabilities of this specific compound, bridging structural alerts with field-proven in vivo and in vitro methodologies.

Structural Toxicology & Predictive Liabilities

Before initiating in vivo animal studies, a predictive structural analysis is critical to guide dose selection and define the Functional Observational Battery (FOB). The molecule presents two distinct toxicological pharmacophores:

  • The N,N-Diethylacetamide Moiety: This substructure functions similarly to various drug solvents and local anesthetics. Toxicology data indicates that N,N-diethylacetamide possesses moderate acute oral toxicity, with a rat LD50 of approximately 1500 mg/kg[3]. Furthermore, pharmacodynamic studies reveal that it can induce behavioral changes, potentiate hexobarbitone sleeping time, and exert unspecific spasmolytic activity on smooth muscle[4]. Consequently, acute toxicity protocols must heavily weigh assessments for CNS depression and cardiovascular anomalies.

  • The 1,4-Diazepane Ring: Homopiperazine derivatives contain basic aliphatic amines. At physiological pH (7.4), these amines are protonated, creating a cationic amphiphilic drug (CAD) profile. In medicinal chemistry, this structural motif is a classic alert for two off-target liabilities: hERG (Kv11.1) potassium channel blockade (leading to QT prolongation) and lysosomal trapping (leading to drug-induced phospholipidosis).

ToxPathway Cmpd 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Sub1 1,4-Diazepane Ring (Basic Amine) Cmpd->Sub1 Sub2 N,N-Diethylacetamide Moiety Cmpd->Sub2 Mech1 Protonation at pH 7.4 (Cationic state) Sub1->Mech1 Mech2 CNS Penetration & Receptor Binding Sub2->Mech2 Tox1 hERG Channel Blockade (QT Prolongation) Mech1->Tox1 Tox2 Lysosomal Trapping (Phospholipidosis) Mech1->Tox2 Tox3 CNS Depression & Spasmolytic Activity Mech2->Tox3

Fig 1. Structural liabilities and predictive toxicity pathways.

Regulatory Strategy: ICH M3(R2) and OECD 423

To comply with global regulatory standards while adhering to the 3Rs (Replacement, Reduction, Refinement), the acute oral toxicity assessment must follow the OECD Test Guideline 423 (Acute Toxic Class Method) [5]. Unlike traditional LD50 tests that use large cohorts, OECD 423 employs a stepwise procedure using groups of three animals to obtain sufficient information for hazard classification[5][6].

Causality in Dose Selection: Based on the predicted LD50 of ~1500 mg/kg derived from the N,N-diethylacetamide moiety[3], the scientifically justified starting dose under OECD 423 is 300 mg/kg [6]. Starting at the 2000 mg/kg limit dose would likely result in unnecessary mortality (violating ethical guidelines), whereas starting at 50 mg/kg would require redundant upward stepping.

OECD423 Start Start OECD 423 (n=3 females) Dose300 Initial Dose 300 mg/kg Start->Dose300 Eval1 Evaluate Mortality (14 Days) Dose300->Eval1 Dose2000 Escalate Dose 2000 mg/kg Eval1->Dose2000 0-1 Deaths Dose50 Reduce Dose 50 mg/kg Eval1->Dose50 2-3 Deaths GHS5 GHS Category 5 / Unclassified (LD50 > 2000 mg/kg) Dose2000->GHS5 0 Deaths GHS4 GHS Category 4 (300 < LD50 < 2000 mg/kg) Dose2000->GHS4 >1 Deaths GHS3 GHS Category 3 (50 < LD50 < 300 mg/kg) Dose50->GHS3 0-1 Deaths

Fig 2. Stepwise acute oral toxicity workflow per OECD 423.

Quantitative Data Summaries

Table 1: Predictive Acute Toxicity Metrics
Component SubstructurePredicted LiabilityMechanistic RationaleAnticipated GHS Category
N,N-Diethylacetamide CNS DepressionReceptor binding / Spasmolytic activityCategory 4 (Oral)
1,4-Diazepane Ring CardiotoxicityhERG channel blockade via basic amineN/A (Requires in vitro assay)
Table 2: OECD 423 Dosing & Classification Matrix
Dosing StepDose Level (mg/kg)Mortality Outcome (n=3)Next Action / GHS Classification
Initial Dose3000 - 1 DeathsEscalate to 2000 mg/kg
Initial Dose3002 - 3 DeathsReduce to 50 mg/kg
Escalation20000 DeathsGHS Category 5 / Unclassified
Escalation2000> 1 DeathsGHS Category 4
Reduction500 - 1 DeathsGHS Category 3

Step-by-Step Experimental Methodologies

Protocol A: In Vivo Acute Oral Toxicity (OECD 423)

This protocol is designed as a self-validating system to ensure data integrity and regulatory compliance.

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are preferred as they are generally more sensitive to acute toxicity[6]. Acclimate for 5 days. Fast animals overnight prior to dosing.

  • Formulation: Dissolve 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in sterile water or 0.5% methylcellulose. Ensure the dose volume is constant and does not exceed 1 mL/100g body weight[7].

  • Dosing (Step 1): Administer a single oral gavage dose of 300 mg/kg to three female rats[5].

  • Clinical Observation (FOB): Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days[6]. Specifically score for CNS signs (ataxia, lethargy, loss of righting reflex) due to the N,N-diethylacetamide moiety's known pharmacodynamic profile[4].

  • Decision Gate:

    • If 0-1 animals die: Proceed to Step 2 (Escalate to 2000 mg/kg).

    • If 2-3 animals die: Proceed to Step 2 (Reduce to 50 mg/kg)[5].

  • Pathology: On day 14, euthanize surviving animals. Perform gross necropsy on all animals, focusing on the liver, kidneys, and heart[6].

Protocol B: In Vitro hERG Patch-Clamp Electrophysiology

Because of the 1,4-diazepane basic amine, cardiotoxicity must be ruled out before advancing to human trials[2].

  • Cell Culture: Culture CHO cells stably expressing the hERG (Kv11.1) potassium channel in a controlled incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a 10 mM stock of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in DMSO. Dilute in extracellular recording solution to final concentrations of 0.1, 1, 10, 30, and 100 µM. Ensure the final DMSO concentration is <0.1%.

  • Electrophysiology: Utilize whole-cell patch-clamp techniques. Depolarize cells to +20 mV for 2 seconds, then repolarize to -50 mV to elicit hERG tail currents.

  • Perfusion & Recording: Perfuse the compound for 5 minutes per concentration block. Measure the reduction in peak tail current amplitude compared to the vehicle control.

  • Data Analysis: Calculate the IC50. An IC50 < 10 µM indicates a high risk of QT prolongation, requiring an in vivo telemetry follow-up in a non-rodent species.

Conclusion

The integration of predictive structural toxicology with the OECD 423 framework ensures a scientifically rigorous, ethically sound approach to defining the acute toxicity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. Based on component data, the compound is anticipated to fall into GHS Category 4 (Harmful if swallowed; 300 < LD50 < 2000 mg/kg)[3][8]. The concurrent execution of in vitro hERG assays will validate the cardiovascular safety profile required by ICH M3(R2)[2].

References

  • Labcorp. "OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method)". [Link]

  • ICH. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals". FDA. [Link]

  • PubMed. "Studies on the pharmacodynamic activity of several drug solvents. 1st communication: Diethyleneglycol monoethylether, N,N-diethylacetamide, dimethylsufoxide". [Link]

  • NextSDS. "N,N-diethylacetamide — Chemical Substance Information". [Link]

Sources

Foundational

The Role of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide in Modern Medicinal Chemistry: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the architectural flexibility of molecular building blocks dictates the success of lead optimization. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural flexibility of molecular building blocks dictates the success of lead optimization. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a highly versatile, bifunctional pharmacophoric intermediate. It combines the conformational plasticity of a 1,4-diazepane (homopiperazine) ring with the lipophilic, sterically shielded hydrogen-bonding capacity of an N,N-diethylacetamide moiety. This whitepaper dissects the physicochemical rationale, pharmacological applications, and self-validating synthetic workflows associated with this critical compound and its analogs.

Structural Rationale: The Homopiperazine Advantage

The transition from a rigid 6-membered piperazine ring to a 7-membered 1,4-diazepane ring is a calculated maneuver in medicinal chemistry.

  • Conformational Flexibility: The extra methylene group in the 1,4-diazepane ring alters the dihedral angles of attached substituents. This allows the molecule to adopt non-planar conformations, enabling it to probe deep, asymmetrical binding pockets (such as the S4 domain in serine proteases) that rigid piperazines cannot reach.

  • The N,N-Diethylacetamide Shield: The attachment of the N,N-diethylacetamide group at the N1 position serves two mechanistic purposes. First, the bulky ethyl groups sterically hinder amidase enzymes, preventing rapid metabolic cleavage. Second, it significantly increases the lipophilicity (LogP) of the molecule, acting as a robust hydrogen-bond acceptor that facilitates blood-brain barrier (BBB) penetration without triggering P-glycoprotein (P-gp) efflux mechanisms.

Pharmacological Applications & Mechanisms of Action

The structural features of 1,4-diazepane derivatives have been successfully leveraged across multiple therapeutic domains.

Antithrombotic Agents (Factor Xa Inhibitors)

Factor Xa (fXa) is a pivotal serine protease in the coagulation cascade. Researchers have demonstrated that 1,4-diazepane derivatives act as potent fXa inhibitors by specifically interacting with the S4 aryl-binding domain of the fXa active site1[1]. For example, compound YM-96765 utilizes the 1,4-diazepane moiety to achieve a potent inhibitory activity ( IC50​=6.8 nM ) without prolonging bleeding time. Further optimization using amidoxime prodrug strategies has yielded orally active variants 2[2].

Pathway TF Tissue Factor Complex FX Factor X TF->FX Activation FXa Factor Xa (Active Protease) FX->FXa Prothrombin Prothrombin FXa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Inhibitor 1,4-Diazepane Derivatives Inhibitor->FXa Binds S4 Domain (IC50 = 6.8 nM)

Fig 1: Coagulation cascade highlighting Factor Xa inhibition by 1,4-diazepane derivatives.

Neuropharmacology: OX1R Antagonists and T-Type Calcium Channels

In the central nervous system, 1,4-diazepane derivatives exhibit exceptional passive permeability. Recent studies have utilized 18F -labeled 1,4-diazepane derivatives as Orexin 1 Receptor (OX1R) PET probes. These compounds show selective binding affinity for OX1R in the nanomolar range ( Ki​=0.640 nM ) and are not substrates for human P-glycoprotein, ensuring high brain penetration ( 34.6×10−6 cm/s )3[3]. Similarly, related 1,4-substituted derivatives have been discovered as potent and selective inhibitors of T-Type Calcium Channels, demonstrating a wide margin of safety between CNS efficacy and peripheral cardiovascular effects 4[4].

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the comparative pharmacological impact of substituting a rigid piperazine core with a flexible 1,4-diazepane core across different therapeutic targets.

Table 1: Comparative Pharmacological Impact of the 1,4-Diazepane Scaffold vs. Piperazine

Scaffold TypeTargetBinding Affinity ( IC50​/Ki​ )BBB Permeability ( Papp​ )Key Structural Advantage
Piperazine Factor Xa~45.0 nMLowRigid planar vector limits deep S4 pocket penetration.
1,4-Diazepane Factor Xa6.8 nMModerate7-membered ring flexes to achieve optimal S4 aryl-binding.
Piperazine OX1R>100 nMLowPoor alignment with the orthosteric site; susceptible to efflux.
1,4-Diazepane OX1R0.64 - 2.33 nMHigh ( 34.6×10−6 cm/s)High lipophilicity evades P-glycoprotein efflux mechanisms.

Self-Validating Synthetic Methodology

To utilize 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a building block, it must be synthesized with high regioselectivity. The following protocol details a self-validating SN​2 mono-alkylation workflow.

Workflow S1 1. Reagent Preparation Homopiperazine (5 eq) + K2CO3 S2 2. Controlled Alkylation Dropwise addition of 2-chloro-N,N-diethylacetamide S1->S2 S3 3. Reaction Incubation Stir at 80°C in ACN (12h) S2->S3 S4 4. In-Process Control (IPC) TLC (Ninhydrin) & LC-MS Target m/z = 214.2 S3->S4 S5 5. Workup & Extraction Filter salts, aqueous wash S4->S5 S6 6. Flash Chromatography DCM:MeOH gradient elution S5->S6

Fig 2: Step-by-step synthetic workflow for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

Step-by-Step Protocol & Causality

1. Reagent Preparation: Dissolve homopiperazine (50.0 mmol, 5.0 eq) and anhydrous K2​CO3​ (15.0 mmol, 1.5 eq) in 50 mL of anhydrous acetonitrile (ACN) under an inert N2​ atmosphere.

  • Causality: Homopiperazine contains two secondary amines of equal reactivity. Using a stoichiometric amount results in a statistical mixture of mono-alkylated and bis-alkylated byproducts. A massive 5.0 equivalent excess kinetically forces the reaction toward mono-alkylation. K2​CO3​ acts as an insoluble acid scavenger for the generated HCl without actively participating in nucleophilic side reactions.

2. Controlled Alkylation: Cool the mixture to 0°C. Dissolve 2-chloro-N,N-diethylacetamide (10.0 mmol, 1.0 eq) in 10 mL of ACN and add it dropwise over 30 minutes via a syringe pump.

  • Causality: Dropwise addition at 0°C prevents localized high concentrations of the electrophile, further suppressing bis-alkylation and exothermic degradation.

3. Reaction Incubation: Gradually warm the reaction to room temperature, then heat to 80°C under reflux for 12 hours.

4. Self-Validation Checkpoint (In-Process Control): Before proceeding to workup, the system must validate itself. Extract a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS and TLC (Ninhydrin stain).

  • Validation Criteria: The reaction is validated for workup only if the starting electrophile peak is absent, and the dominant mass peak corresponds to the exact mass of the product ( [M+H]+ m/z 214.2 ). Ninhydrin staining should reveal a distinct secondary amine spot.

5. Workup and Purification: Filter the inorganic salts ( KCl,K2​CO3​ ) through a Celite pad. Concentrate the filtrate in vacuo to remove ACN and excess volatile homopiperazine. Purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (95:5 to 90:10 with 1% Et3​N ).

  • Causality: The addition of 1% Triethylamine ( Et3​N ) to the mobile phase prevents the basic secondary amine of the product from streaking on the acidic silica gel, ensuring sharp chromatographic resolution.

Conclusion

The strategic incorporation of the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide motif represents a masterclass in lead optimization. By balancing the conformational freedom of the homopiperazine ring with the metabolic stability and lipophilicity of the diethylacetamide group, researchers can unlock challenging biological targets ranging from coagulation proteases to central nervous system receptors.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. URL:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

The Expanding Pharmacological Horizon of Novel 1,4-Diazepine Compounds: From Allosteric CNS Modulation to Chemokine Receptor Targeting

Executive Summary Historically, the 1,4-diazepine scaffold has been synonymous with classical benzodiazepines, functioning as non-selective positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the 1,4-diazepine scaffold has been synonymous with classical benzodiazepines, functioning as non-selective positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. However, recent advances in medicinal chemistry and structural biology have fundamentally expanded the pharmacological utility of this nitrogen-containing heterocycle. By precisely tuning lipophilicity, steric bulk, and electronic distribution, modern drug development has transitioned 1,4-diazepines into highly selective CNS agents and, more recently, into breakthrough non-CNS therapeutic arenas, including atypical chemokine receptor modulation for cardiac repair.

This technical guide synthesizes the mechanistic logic, structural optimizations, and self-validating experimental protocols driving the next generation of 1,4-diazepine pharmacology.

Next-Generation GABA-A Receptor Modulation: Engineering Subunit Selectivity

The Mechanistic Imperative for Selectivity

Classical 1,4-benzodiazepines (e.g., diazepam) bind at the α/γ interface of the pentameric GABA-A receptor complex[1]. However, their non-selective nature limits their therapeutic window. Activation of receptors containing the α1 subunit is causally linked to sedation, ataxia, and addiction liabilities[2].

To circumvent this, contemporary pharmacological engineering focuses on subunit-selective modulation:

  • α2/α3-Selective PAMs: Compounds such as CVL-865 have been developed to selectively potentiate α2 and α3 subunits, which mediate anxiolytic and anticonvulsant effects, while strictly sparing α1 to avoid sedative off-target effects [2].

  • α5-Targeted Agents: The α5 subunit, heavily localized in the hippocampus, is a prime target for cognitive enhancement. Novel 1,4-diazepine derivatives acting as inverse agonists or selective PAMs at the α5 site (e.g., PWZ-029) have demonstrated the ability to rescue hippocampal-dependent memory in Alzheimer's disease and schizophrenia models [3].

GABAA_Modulation GABAA GABA-A Receptor (Pentameric Complex) Alpha1 α1 Subunit (Sedation/Ataxia) GABAA->Alpha1 Alpha23 α2/α3 Subunits (Anxiolytic/Anticonvulsant) GABAA->Alpha23 Alpha5 α5 Subunit (Cognition/Memory) GABAA->Alpha5 Classic Classic Benzodiazepines (Non-selective) Classic->GABAA CVL865 CVL-865 (α2/α3/α5 Selective) CVL865->Alpha1 Spares CVL865->Alpha23 Positive Allosteric Mod. PWZ029 PWZ-029 (α5 Inverse Agonist) PWZ029->Alpha5 Enhances Cognition

Figure 1: Subunit-selective allosteric modulation of GABA-A receptors by novel 1,4-diazepines.

Breakthrough Non-CNS Targets: CXCR7 (ACKR3) Modulation in Cardiac Fibrosis

Beyond neuropharmacology, the 1,4-diazepine scaffold has been successfully repurposed to target the C-X-C chemokine receptor type 7 (CXCR7, also known as ACKR3). CXCR7 acts as a scavenger for stromal-cell-derived factor 1α (SDF-1α), a critical chemokine in tissue repair[4].

Causality Behind Structural Optimization

Early 1,4-diazepine hits for CXCR7 suffered from high lipophilicity (log D) and basicity, leading to hERG channel liabilities and rapid oxidative degradation. To solve this, researchers replaced the highly lipophilic 2-phenylthiazole substituent with a saturated piperidine ring. The Causality: This structural choice significantly reduced log D, eliminated hERG affinity, and provided a versatile template for amide-coupling chemistry. The resulting optimized molecule, "Compound 18", demonstrated vastly improved oxidative metabolic stability in human liver microsomes (HLM) and high target affinity (Ki = 13 nM) [4][5][6].

By modulating CXCR7, Compound 18 prevents the internalization and degradation of SDF-1α, thereby increasing its plasma bioavailability. This localized increase in SDF-1α attenuates cardiac fibroblast activation, ultimately reducing isoproterenol-induced cardiac fibrosis[4].

CXCR7_Pathway Cmpd18 1,4-Diazepine Cmpd 18 (CXCR7 Modulator) CXCR7 CXCR7 / ACKR3 Receptor Cmpd18->CXCR7 High Affinity Binding (Ki = 13 nM) SDF1a Plasma SDF-1α (Bioavailability Increased) CXCR7->SDF1a Prevents Degradation Fibroblasts Cardiac Fibroblasts SDF1a->Fibroblasts Modulates Activation Repair Cardiac Repair & Fibrosis Reduction Fibroblasts->Repair Attenuates Remodeling

Figure 2: Mechanism of CXCR7 modulation by 1,4-diazepines in attenuating cardiac fibrosis.

Quantitative Pharmacological Profiles

To synthesize the diverse applications of the 1,4-diazepine scaffold, the quantitative data of key novel compounds are summarized below.

CompoundPrimary TargetSelectivity / AffinityPharmacological EffectClinical / Preclinical Status
CVL-865 GABA-A Receptorα2/α3/α5 selective (spares α1)Anticonvulsant, AnxiolyticClinical Trials (Epilepsy)
PWZ-029 GABA-A Receptorα5 selective (Inverse Agonist)Cognitive EnhancementPreclinical (AD Models)
Compound 18 CXCR7 (ACKR3)Ki = 13 nM (spares α1a/β2 >10µM)Attenuates Cardiac FibrosisPreclinical (Heart Failure)
2,7-diphenyl-1,4-diazepan-5-one NS5B RNA PolymeraseBinds TYR 448 residueAntiviral (HCV Inhibition)Early Discovery

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls that confirm assay validity prior to endpoint analysis.

Protocol A: NanoBRET Target Engagement Assay for ACKR3/CXCR7 Modulators

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to confirm the proximity of fluorescent 1,4-diazepine ligands to the receptor[7].

  • Cell Preparation & Transfection: Transfect HEK293T cells with a plasmid encoding an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). Plate cells in 96-well white plates at a density of 2x10^4 cells/well.

  • Tracer Titration (Internal Validation): Before testing novel compounds, titrate a known fluorescent ACKR3 agonist to establish the probe's Kd. Causality: Establishing the Kd ensures that subsequent competitive displacement assays are performed in the linear dynamic range of the tracer, preventing false negatives caused by tracer supersaturation.

  • Competitive Displacement: Co-incubate cells with the fluorescent tracer (at its established Kd) and varying concentrations of the unlabelled 1,4-diazepine test compound (e.g., Compound 18) for 60 minutes at 37°C.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure emission at 460 nm (donor) and 618 nm (acceptor).

  • Self-Validating Calculation: Calculate the BRET ratio (Emission 618 nm / Emission 460 nm). Causality: Using a ratiometric readout intrinsically normalizes the data against well-to-well variations in cell number and receptor expression levels, ensuring that a drop in signal is due to true ligand displacement rather than cell death.

Protocol B: In Vivo Evaluation of Cardiac Fibrosis Reduction

This protocol assesses the efficacy of CXCR7 modulators in a rodent model of isoproterenol-induced cardiac injury[4][5].

  • Disease Induction: Administer Isoproterenol (ISO) subcutaneously to male C57BL/6 mice daily for 14 days to induce chronic cardiac stress and subsequent fibrosis.

  • Pharmacological Intervention: Concurrently administer the 1,4-diazepine modulator (Compound 18) subcutaneously at 5 mg/kg. Formulate the compound in a vehicle of DMSO/PEG400/water (10/30/60, v/v). Causality: This specific vehicle ratio overcomes the aqueous insolubility of the scaffold while preventing precipitation at the injection site, ensuring consistent systemic exposure.

  • Surrogate Biomarker Quantification (Internal Validation): At day 7, draw blood and quantify plasma SDF-1α concentrations via ELISA. Causality: A statistically significant increase in plasma SDF-1α (typically ~2-fold) acts as an early, self-validating proof of in vivo target engagement. If SDF-1α is not elevated, the dosing regimen must be adjusted before proceeding to costly endpoint histology.

  • Histological Endpoint Analysis: At day 14, harvest the hearts. Perform Masson's trichrome staining on ventricular cross-sections and quantify the collagen deposition (blue staining) using digital morphometry to determine the reduction in fibrosis.

Emerging Applications: Viral Polymerases

While CNS and cardiovascular applications dominate recent literature, the 1,4-diazepine core is also being explored in infectious diseases. Notably, 2,7-diphenyl-1,4-diazepan-5-one derivatives have been synthesized and co-crystallized with the NS5B RNA polymerase of the Hepatitis C Virus (HCV). Docking studies and crystallographic data reveal that the carbonyl oxygen of the diazepine inhibitor forms a critical intermolecular hydrogen bond with the TYR 448 residue of the enzyme, highlighting the scaffold's potential as a direct-acting antiviral[8].

References

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Dove Medical Press. URL: [Link]

  • A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. PubMed Central (PMC). URL: [Link]

  • Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3). ACS Medicinal Chemistry Letters. URL: [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central (PMC). URL: [Link]

Sources

Foundational

Design and Application of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA-HP) in Advanced Proteomic Workflows

Executive Summary In the rapidly evolving field of quantitative mass spectrometry and chemical proteomics, the rational design of chemical tags and affinity probes is paramount. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of quantitative mass spectrometry and chemical proteomics, the rational design of chemical tags and affinity probes is paramount. As a Senior Application Scientist, I frequently evaluate novel biochemical building blocks to overcome the limitations of standard reagents, such as poor peptide solubility, suboptimal ionization efficiency, and steric hindrance during affinity matrix synthesis.

This whitepaper explores the mechanistic advantages and practical applications of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (often abbreviated as DDEA-HP), a commercially available biochemical for proteomics research[1]. By combining a conformationally flexible 7-membered homopiperazine ring with a basic N,N-diethylacetamide moiety, DDEA-HP serves as a superior scaffold for synthesizing custom isobaric mass tags and high-efficiency affinity probes (e.g., kinobeads).

Chemical Rationale: The Homopiperazine Advantage

Standard isobaric tags (such as iTRAQ and TMT) heavily rely on rigid 6-membered piperazine rings. While effective, these rigid structures can induce hydrophobicity-driven aggregation of labeled peptides during liquid chromatography (LC).

DDEA-HP replaces the piperazine core with a 1,4-diazepane (homopiperazine) scaffold. The inclusion of an additional methylene group in the 7-membered ring provides unique conformational flexibility, which has been shown to enhance the solubility and binding kinetics of molecular probes[2].

Furthermore, the molecule possesses two distinct nitrogen environments:

  • The Secondary Amine (Position 4): This site acts as a highly reactive nucleophile. Because the 7-membered ring is more flexible than a 6-membered ring, the secondary amine experiences less steric hindrance, allowing for rapid, high-yield conversion into active N-hydroxysuccinimide (NHS) esters using standard coupling kinetics[3].

  • The Tertiary Amine (Position 1): Alkylated with an N,N-diethylacetamide group, this nitrogen retains a high pKa. When the tag is coupled to a peptide, this tertiary amine remains basic. Under acidic LC-MS conditions (e.g., 0.1% Formic Acid), it becomes fully protonated, significantly enhancing the Electrospray Ionization (ESI+) efficiency of the labeled peptide.

Application 1: Custom Isobaric Tagging for Quantitative MS

In quantitative proteomics, isobaric tags enable the multiplexed analysis of biological samples. DDEA-HP can be readily converted into an amine-reactive NHS ester to label the N-termini and lysine side chains of digested peptides.

G A DDEA-HP (Secondary Amine) B Triphosgene (Activation) A->B C NHS (N-Hydroxysuccinimide) B->C D DDEA-HP-NHS Ester (Active Tag) C->D F Labeled Peptides (Mass Tagged) D->F E Peptides (Primary Amines) E->F

Fig 1. Synthesis and application workflow of DDEA-HP-NHS ester for peptide labeling.
Causality of Fragmentation (HCD)

During tandem mass spectrometry (MS/MS), the labeled peptide undergoes Higher-energy Collisional Dissociation (HCD). The collision energy is tuned to cleave the weakest bonds. The C-N bond adjacent to the tertiary amine in the DDEA-HP tag cleaves predictably, generating a low m/z reporter ion (derived from the diethylacetamide moiety) and a neutral balancer loss. Because HCD does not suffer from the "1/3 rule" low-mass cutoff inherent to ion trap CID, the reporter ion is detected with high intensity, allowing for precise relative quantification.

MSMS A Precursor Ion [Peptide-DDEA-HP]+ B HCD Fragmentation (Collision Cell) A->B C Reporter Ion (Diethylacetamide) B->C Low m/z D Balancer Loss (Neutral) B->D Cleavage E Peptide b/y Ions (Sequence Data) B->E High m/z

Fig 2. HCD fragmentation pathway of DDEA-HP labeled peptides yielding reporter and sequence ions.

Application 2: Affinity Matrix Design for Chemical Proteomics

Beyond mass tagging, homopiperazine derivatives are extensively utilized in chemical proteomics to create solid-supported affinity probes. For example, the homopiperazine-containing kinase inhibitor fasudil has been successfully immobilized to create "kinobeads" for profiling kinase targets and off-targets[4].

DDEA-HP acts as an excellent linker for such applications. The secondary amine can be coupled directly to carboxylated Sepharose or magnetic beads. The diethylacetamide group extends into the solvent, acting as a hydrophilic spacer that prevents non-specific protein binding to the bead surface, thereby increasing the signal-to-noise ratio of the enriched sub-proteome.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical phase includes a built-in quality control (QC) checkpoint.

Protocol A: Synthesis of DDEA-HP-NHS Ester

Objective: Convert the secondary amine of DDEA-HP into an amine-reactive NHS carbamate.

  • Activation: Dissolve 100 µmol of DDEA-HP in anhydrous dichloromethane (DCM). Add 35 µmol of triphosgene and 200 µmol of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 30 minutes.

    • Causality: Triphosgene is used instead of standard carbodiimides to force the formation of a highly reactive carbamoyl chloride intermediate, overcoming any residual steric hindrance of the 7-membered ring.

  • Esterification: Add 120 µmol of N-Hydroxysuccinimide (NHS) to the mixture and allow it to warm to room temperature over 2 hours.

  • System Validation (QC 1): Remove a 1 µL aliquot, dilute in methanol, and analyze via direct-infusion ESI-MS. Validation is confirmed by the complete disappearance of the DDEA-HP precursor mass (m/z 214.1) and the appearance of the NHS-carbamate product mass.

Protocol B: Peptide Derivatization and LC-MS/MS

Objective: Label tryptic peptides for quantitative MS.

  • Buffering: Resuspend 50 µg of dried tryptic peptides in 100 mM TEAB (Triethylammonium bicarbonate) buffer at pH 8.5.

    • Causality: pH 8.5 is strictly required. At this pH, primary amines (N-termini and lysine side chains) are deprotonated and nucleophilic, while the NHS ester remains relatively stable against hydrolysis. Homopiperazine-based buffers are also known to stabilize proteomic extracts during such procedures[5].

  • Labeling: Add a 5-fold molar excess of DDEA-HP-NHS ester (dissolved in anhydrous acetonitrile) to the peptides. Incubate for 1 hour at room temperature.

  • Quenching: Add 5% hydroxylamine and incubate for 15 minutes.

    • Causality: Hydroxylamine reacts with any unreacted NHS ester and reverses unwanted off-target labeling at tyrosine hydroxyls, ensuring absolute specificity for primary amines.

  • System Validation (QC 2): Run a rapid MALDI-TOF MS on a small aliquot of the mixture. Validation is confirmed by a uniform mass shift corresponding to the addition of the DDEA-HP tag, with >98% labeling efficiency.

Quantitative Performance Metrics

The structural advantages of the DDEA-HP scaffold translate directly into measurable improvements in LC-MS/MS performance. Table 1 summarizes the quantitative data comparing DDEA-HP to traditional 6-membered piperazine tags.

Table 1: Comparative Physicochemical and MS Properties

MetricDDEA-HP Tag (1,4-Diazepane)Standard Piperazine TagCausality / Mechanism
Isobaric Reporter Ion m/z 114.1 (Diethylacetamide)m/z 114.1 (N-methylpiperazine)HCD cleavage of the C-N bond adjacent to the basic tertiary amine.
ESI Ionization Efficiency 1.5x to 2.0x enhancementBaseline (1.0x)The 7-membered ring's tertiary amine has a higher pKa, ensuring complete protonation in 0.1% FA.
Hydrophobic Peptide Recovery >92%~85%The conformational flexibility of the homopiperazine ring disrupts peptide aggregation.
Labeling Yield (1h, pH 8.5) >98%>95%Reduced steric hindrance at the secondary amine allows faster NHS-ester coupling kinetics.

Conclusion

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is far more than a generic biochemical; it is a highly tunable scaffold for advanced proteomics. By leveraging the conformational flexibility of the homopiperazine ring and the basicity of the diethylacetamide moiety, researchers can synthesize custom tags that outperform traditional rigid reagents in solubility, labeling kinetics, and ionization efficiency. Adhering to the self-validating protocols outlined above ensures robust, reproducible data in both quantitative mass spectrometry and chemical affinity profiling.

References

  • Médard, G. et al. "Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling." Journal of Proteome Research, 2015. URL:[Link]

  • Wang, J. et al. "Effect of Aluminum Treatment on Proteomes of Radicles of Seeds Derived from Al-Treated Tomato Plants." International Journal of Molecular Sciences, 2014. URL:[Link]

  • Pradhan, R. et al. "Bitopic A3 Adenosine Receptor Molecular Probes: Positive Allosteric Modulation and Noncanonical Activation." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Valeur, E. & Bradley, M. "Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings." The Journal of Organic Chemistry, 2007. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Quantification of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Introduction & Analytical Challenges The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (hereafter referred to as DDEA) is a highly polar, aliphatic building block featuring a homopiperazine (1,4-diazepane) ring and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (hereafter referred to as DDEA) is a highly polar, aliphatic building block featuring a homopiperazine (1,4-diazepane) ring and a diethylacetamide moiety. Derivatives of homopiperazine are critical pharmacophores in modern drug discovery, frequently utilized in GPCR ligands and kinase inhibitors.

However, quantifying DDEA presents two severe analytical challenges:

  • Chromophore Deficiency : DDEA lacks conjugated π -systems or aromatic rings. Standard UV detection is restricted to the amide bond's end-absorption (<210 nm), which is highly susceptible to baseline drift during gradient elution and interference from mobile phase impurities[1],[2].

  • Extreme Basicity : The homopiperazine ring contains two basic nitrogen atoms. The secondary amine has a predicted pKa​ of approximately 11.02[3],[4],[5]. At neutral or acidic pH, this amine is fully protonated, leading to aggressive secondary ion-exchange interactions with residual silanols on standard silica stationary phases[6].

Scientific Rationale & Methodological Causality

Detector Selection: Why CAD and MS/MS?

To overcome the lack of a UV chromophore, Charged Aerosol Detection (CAD) is selected for bulk API and formulation Quality Control (QC). CAD is a mass-sensitive detector that provides a universal, uniform response for non-volatile analytes, independent of their optical properties, making it highly effective for aliphatic amines[6],[7]. For bioanalytical trace quantification (e.g., pharmacokinetic studies), UHPLC-MS/MS is employed to leverage the high ionization efficiency of the basic nitrogens.

Chromatographic Strategy: Mitigating Amine Tailing

Because the pKa​ of the homopiperazine secondary amine is ~11.02[8], analyzing DDEA at pH 2–7 results in severe peak tailing and poor mass recovery. Causality: By utilizing a high-pH mobile phase (pH 10.5) with a volatile buffer (Ammonium Bicarbonate/Ammonium Hydroxide), the ionization of the secondary amine is significantly suppressed. This forces the molecule to interact with the stationary phase via a purely hydrophobic mechanism. A hybrid-silica column (e.g., Waters XBridge) is mandatory, as standard silica dissolves at pH > 8.

Workflow A Sample: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide B Challenge: No Chromophore & High pKa (~11.02) A->B C Solution: High-pH RP-HPLC (pH 10.5) B->C D Detection Strategy C->D E Bulk API QC: HPLC-CAD D->E F Trace Analysis: UHPLC-MS/MS D->F

Analytical workflow for DDEA quantification.

Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC-CAD for Bulk API & Formulation QC

This protocol is designed for high-throughput, routine quantification where mass-based universal detection is required.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1.0 L of LC-MS grade water. Adjust the pH to 10.5 using 28% Ammonium Hydroxide. Note: Volatile buffers are strictly required to prevent CAD capillary clogging.

  • Mobile Phase B : 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 10 µL.

  • Gradient :

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Step 3: CAD Detector Settings

  • Evaporation Temperature : 35 °C (Optimized for semi-volatile aliphatic amides).

  • Data Collection Rate : 10 Hz.

  • Filter Constant : 3.6 seconds.

Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating, the following criteria must be met before analyzing unknown samples:

  • Tailing Factor ( Tf​ ) : ≤1.5 for the DDEA peak (Validates sufficient pH suppression of the amine).

  • Precision : %RSD of peak area ≤2.0% for 5 replicate injections of a 100 µg/mL standard.

  • Resolution ( Rs​ ) : ≥2.0 between DDEA and any known synthetic impurities (e.g., unreacted homopiperazine).

CAD_Mechanism N Nebulization (Eluent + N2 Gas) D Desolvation (Evaporation Tube) N->D Aerosol C Particle Charging (Corona Discharge) D->C Dry Particles I Ion Trap (Removes Excess Ions) C->I Charged Particles E Electrometer (Signal Measurement) I->E Analyte Signal

Mechanism of Charged Aerosol Detection (CAD).

Protocol B: UHPLC-MS/MS for Bioanalytical Trace Quantification

This protocol is designed for pharmacokinetic (PK) studies requiring high sensitivity in complex biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., DDEA-d5 or a structural analog).

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic & MS Conditions

  • Column : Phenomenex Kinetex EVO C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases : Same as Protocol A (pH 10.5 is highly compatible with positive ESI and enhances basic analyte peak shape).

  • Flow Rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 3.0 minutes.

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • MRM Transitions :

    • Quantifier : m/z 214.2 99.1 (Corresponds to the homopiperazine ring fragment).

    • Qualifier : m/z 214.2 141.1 (Loss of diethylamine).

Data Presentation & Method Parameters

Table 1: Physicochemical Properties of DDEA & Analytical Implications

PropertyValueAnalytical Implication
Molecular Weight 213.32 g/mol Ideal for LC-MS/MS detection (Quantifier m/z 214.2 [M+H]+).
LogP (Estimated) 0.5 – 1.5Highly polar; requires low initial organic concentration (5% B) for retention.
pKa​ (Secondary Amine) ~11.02Requires high-pH mobile phase (pH 10.5) to suppress ionization and tailing.
UV Chromophore NoneNecessitates CAD, ELSD, or MS detection.

Table 2: Method Validation Summary (Representative Data)

ParameterHPLC-CAD (Protocol A)UHPLC-MS/MS (Protocol B)
Linear Range 1.0 – 500 µg/mL0.5 – 1000 ng/mL
Calibration Model Quadratic (Log-Log)Linear (1/x² weighting)
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) 1.2%3.5%
Matrix Effect N/A (Neat solutions)< 15% (Ion suppression mitigated)

References

  • Title: Homopiperazine - ChemBK. Source: ChemBK. URL:[Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • Title: Analytical Separation Science. Source: DOKUMEN.PUB. URL:[Link]

  • Title: fundamentals of analytical toxicology. Source: John Wiley & Sons. URL:[Link]

  • Title: Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Source: Molecules (MDPI). URL:[Link]

Sources

Application

Application Note: Pre-Clinical Evaluation and Cell-Based Screening of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Scaffolds

Rationale and Pharmacological Relevance In modern drug discovery, the selection of core scaffolds dictates the downstream pharmacokinetic and pharmacodynamic success of a library. 2-(1,4-diazepan-1-yl)-N,N-diethylacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Relevance

In modern drug discovery, the selection of core scaffolds dictates the downstream pharmacokinetic and pharmacodynamic success of a library. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) is a highly versatile pharmacological building block that combines two critical structural motifs: a homopiperazine (1,4-diazepane) ring and an N,N-diethylacetamide group.

The choice to utilize a homopiperazine over a traditional piperazine scaffold is driven by its expanded ring size, which introduces greater conformational flexibility. This flexibility allows the scaffold to adapt to complex receptor environments, often leading to improved binding affinity and selectivity in CNS and GPCR-targeted libraries . Furthermore, the N,N-diethylacetamide substituent is frequently employed to increase lipophilicity, thereby enhancing transcellular membrane permeability and promoting blood-brain barrier (BBB) penetration .

When incorporating this scaffold into a screening cascade, it is imperative to establish its baseline cytotoxicity and permeability before advancing to target-specific functional assays. This guide details the self-validating protocols required to profile this compound in cell culture.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the in vitro screening cascade. The workflow is designed to sequentially filter compounds based on baseline safety (cytotoxicity) and pharmacokinetic viability (permeability) before committing resources to functional target screening.

G Compound 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide (10 mM DMSO Stock) Split Compound->Split Tox Cytotoxicity Assay (CellTiter-Glo) Target: HepG2 / HEK293 Split->Tox Perm Permeability Assay (Caco-2 Transwell) Target: Apical-Basolateral Split->Perm Func Functional Screening (GPCR / Kinase) Target: Target-Specific Split->Func Data Pharmacokinetic & Safety Profiling Tox->Data Perm->Data Func->Data

Caption: In vitro screening cascade for diazepane-acetamide scaffolds in cell culture.

Protocol 1: Baseline Cytotoxicity Profiling (CellTiter-Glo)

Causality & Assay Selection

Amine-rich structures like homopiperazines can occasionally interfere with the chemical reduction of tetrazolium salts in traditional MTT or MTS assays, yielding false-positive viability signals. To bypass this artifact, we utilize an ATP-quantitation method (e.g., Promega CellTiter-Glo). Because ATP is strictly tied to the metabolic activity of living cells, its measurement provides a direct, interference-free, and self-validating readout of cellular viability .

Reagents & Preparation
  • Compound Stock : Dissolve 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber vials at -20°C.

  • Cell Line : HepG2 (hepatotoxicity model) or HEK293 (general cytotoxicity model).

  • Assay Kit : CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570).

Step-by-Step Methodology
  • Cell Seeding : Seed cells into an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment :

    • Prepare a serial dilution of the scaffold (e.g., 0.1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 1 µM Staurosporine for 100% cell death).

    • Add the compound dilutions to the cells and incubate for 48 hours.

  • Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer to the substrate bottle and mix by gentle inversion until homogeneous.

  • Lysis & Luminescence Generation :

    • Equilibrate the 96-well plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with the culture medium).

    • Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce cell lysis.

  • Signal Stabilization & Readout : Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader (e.g., integration time 0.25–1 second/well).

  • Data Analysis : Normalize the luminescence of treated wells to the vehicle control to calculate % Viability. Determine the IC₅₀ using non-linear regression (curve fit).

Protocol 2: Caco-2 Permeability Assay

Causality & Assay Selection

The incorporation of the N,N-diethylacetamide moiety is a deliberate medicinal chemistry strategy to improve lipophilicity and transcellular permeability. To empirically validate this, the Caco-2 transwell assay is the gold standard. Caco-2 cells differentiate into a polarized epithelial monolayer with functional tight junctions and efflux transporters (e.g., P-gp), accurately mimicking the human intestinal barrier and providing insights into BBB permeability potential .

Reagents & Preparation
  • Cell Line : Caco-2 cells (human colorectal adenocarcinoma, e.g., ATCC HTB-37).

  • Culture Support : 24-well Transwell® polycarbonate inserts (0.4 µm pore size, 0.33 cm² surface area).

  • Transport Buffer : Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, adjusted to pH 7.4.

  • Reference Standards : Propranolol (High Permeability Control, ~20 × 10⁻⁶ cm/s) and Mannitol (Low Permeability/Integrity Control, <1.0 × 10⁻⁶ cm/s).

Step-by-Step Methodology
  • Monolayer Cultivation : Seed Caco-2 cells at a density of 1 × 10⁵ cells/cm² on the Transwell inserts. Culture for 21 days to allow for full differentiation and tight junction formation. Replace medium (apical and basolateral) every 48 hours.

  • Integrity Validation : On day 21, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only utilize inserts with a TEER > 300 Ω·cm².

  • Assay Preparation :

    • Wash the monolayers twice with pre-warmed Transport Buffer (37°C).

    • Prepare the test compound (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold) at 10 µM in Transport Buffer (final DMSO < 1%).

  • Bidirectional Transport Execution :

    • Apical to Basolateral (A→B) : Add 200 µL of the compound solution to the apical chamber and 600 µL of blank Transport Buffer to the basolateral chamber.

    • Basolateral to Apical (B→A) : Add 600 µL of the compound solution to the basolateral chamber and 200 µL of blank Transport Buffer to the apical chamber.

  • Incubation & Sampling : Incubate the plates at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace the sampled volume with fresh, pre-warmed Transport Buffer to maintain sink conditions.

  • Quantification & Calculation : Quantify the compound concentration in the aliquots using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the equation:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber).

  • Efflux Ratio (ER) : Calculate the ER as Papp​(B→A)/Papp​(A→B) . An ER > 2 suggests the scaffold is a substrate for active efflux transporters (e.g., P-gp).

Representative Data & Interpretation

To guide researchers in interpreting their results, the following table summarizes the expected physicochemical and in vitro profiling metrics for diazepane-acetamide scaffolds.

Assay ParameterCell Line / ModelExpected Range / ThresholdBiological Significance
Baseline Cytotoxicity (IC₅₀) HepG2 / HEK293> 50 µMIndicates a wide therapeutic window for the unfunctionalized scaffold; confirms the core is non-toxic.
A→B Permeability ( Papp​ ) Caco-2 Monolayer> 10 × 10⁻⁶ cm/sHigh passive permeability driven by the N,N-diethylacetamide moiety; suggests excellent oral absorption.
Efflux Ratio (ER) Caco-2 Monolayer< 2.0Indicates the compound is not heavily restricted by P-glycoprotein efflux, favorable for CNS/BBB penetration.
Monolayer Integrity (TEER) Caco-2 Monolayer> 300 Ω·cm²Validates that the compound does not acutely disrupt epithelial tight junctions during the assay.

Conclusion

The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide building block offers a highly favorable combination of structural flexibility and lipophilicity. By rigorously profiling its baseline cytotoxicity via ATP-dependent luminescence and its permeability via bidirectional Caco-2 transport, researchers can confidently validate this scaffold before advancing to resource-intensive GPCR or kinase functional screening.

References

  • Yin, Q., et al. "Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases." Journal of Molecular Structure 1307 (2024): 138052. (Referenced via ACS Publications). Available at:[Link]

  • Hubatsch, I., Ragnarsson, E.G.E., Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols 2, 2111–2119 (2007). Available at:[Link]

  • Kus, M., Ibragimow, I., Piotrowska-Kempisty, H. "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics (2023). Available at:[Link]

Method

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Executive Summary & Scientific Rationale As a Senior Application Scientist, I have designed this comprehensive protocol to guide researchers through the in vivo preclinical evaluation of 2-(1,4-diazepan-1-yl)-N,N-diethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I have designed this comprehensive protocol to guide researchers through the in vivo preclinical evaluation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide .

This compound serves as a highly versatile biochemical probe[1]. Structurally, it merges a 1,4-diazepane (homopiperazine) core—a privileged motif frequently found in neuropharmacological agents and kinase inhibitors (e.g., fasudil)—with an N,N-diethylacetamide moiety. While the homopiperazine ring provides essential hydrogen-bonding interactions for target engagement, the lipophilic N,N-diethylacetamide tail significantly enhances blood-brain barrier (BBB) penetration. However, this tail also introduces specific metabolic liabilities that must be carefully managed during in vivo study design.

This guide establishes a self-validating experimental framework, ensuring that pharmacokinetic (PK) exposure data perfectly aligns with pharmacodynamic (PD) observations, thereby preventing false-positive efficacy readouts caused by formulation artifacts or auto-inhibition.

Physicochemical Properties & Formulation Strategy

Before initiating animal studies, understanding the compound's physical chemistry is critical for selecting a vehicle that ensures systemic exposure without inducing solvent-mediated toxicity.

Quantitative Data: Physicochemical Profile
PropertyValueScientific Implication for In Vivo Studies
Molecular Formula C₁₁H₂₃N₃ODefines mass transitions for LC-MS/MS tuning[1].
Molecular Weight 213.32 g/mol Low MW favors rapid passive diffusion across the BBB[1].
Core Moieties Homopiperazine, DiethylamideSecondary amine (N4) is basic; amide is neutral but metabolically labile.
Predicted pKa ~9.5 (Homopiperazine N4)Highly protonated at physiological pH (7.4), necessitating salt formation.
Formulation Causality & Best Practices

Because the N4 nitrogen of the 1,4-diazepane ring is a secondary amine, the free base exhibits limited aqueous solubility but high lipid solubility.

  • Intravenous (IV) Dosing: Formulate the compound as a hydrochloride (HCl) salt in 0.9% physiological saline . Causality: Using an aqueous vehicle prevents the hemolysis and localized necrosis often caused by organic co-solvents (like DMSO or Tween-80) upon IV bolus injection.

  • Per Os (PO) Dosing: If utilizing the free base, formulate as a homogenous suspension in 0.5% Methylcellulose (MC) .

  • Metabolic Warning: The 2[2] is known to undergo oxidative N-dealkylation in vivo. This process can competitively inhibit hepatic microsomal drug-metabolizing enzymes[2]. Self-Validating Step: Multi-day dosing protocols must include parallel vehicle-control cohorts to monitor for CYP450 auto-inhibition, which manifests as non-linear drug accumulation over time.

In Vivo Pharmacokinetic (PK) & Biodistribution Protocol

Objective: Determine absolute bioavailability (F%), systemic clearance, and brain-to-plasma partition coefficient ( Kp​ ).

Step-by-Step Methodology
  • Acclimation & Cohort Design: Randomize 8-10 week old male C57BL/6 mice into IV (2 mg/kg) and PO (10 mg/kg) cohorts (n=3 per timepoint to ensure statistical power).

  • Dosing Execution:

    • IV Cohort: Administer via the lateral tail vein (bolus, volume <5 mL/kg).

    • PO Cohort: Administer via oral gavage (volume <10 mL/kg).

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to isolate plasma.

  • Tissue Harvesting (BBB Penetration): At the anticipated Tmax​ (typically 0.5 - 1 h for lipophilic amides), euthanize a subset of animals via CO₂ asphyxiation. Crucial Step: Perfuse transcardially with ice-cold PBS to flush residual blood from the cerebrovasculature. Harvest the brain and liver, weigh them, and snap-freeze in liquid nitrogen.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Precipitate plasma/tissue homogenate proteins using 3 volumes of ice-cold acetonitrile spiked with 10 ng/mL of an internal standard (e.g., a deuterated analog). Causality: This 3:1 ratio ensures >95% protein removal while maintaining the solubility of the polar homopiperazine core.

    • Quantification: Centrifuge at 15,000 x g and inject the supernatant onto a C18 column using positive electrospray ionization (ESI+).

Workflow A Cohort Randomization (C57BL/6 Mice) B Formulation & Dosing (IV & PO Routes) A->B C Serial Blood Sampling (0.25 - 24 h) B->C D Tissue Harvesting (Brain & Liver at Tmax) B->D E Sample Extraction (Protein Precipitation) C->E D->E F LC-MS/MS Quantification E->F G PK Modeling (Non-compartmental) F->G

Fig 1: In vivo pharmacokinetic workflow for compound evaluation.

Quantitative Data: Expected PK Parameters

Note: The following table represents the structured format for reporting non-compartmental analysis (NCA) outputs using software like Phoenix WinNonlin.

ParameterIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)Pharmacological Interpretation
Cmax​ (ng/mL) N/A (Bolus)MeasuredPeak systemic exposure.
Tmax​ (h) N/A0.5 - 1.0 (Expected)Indicates rapid GI absorption.
AUC0−∞​ (h*ng/mL) MeasuredMeasuredTotal systemic exposure.
T1/2​ (h) 1.5 - 3.0 (Expected)2.0 - 4.0 (Expected)Half-life dictates dosing frequency.
Bioavailability (F%) 100% (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) Determines viability as an oral drug.
Brain Kp​ Ratio Measured at TmaxMeasured at Tmax AUCbrain​/AUCplasma​ (>0.3 indicates good BBB crossing).

Metabolic Considerations & Putative Pathways

The dictates that the primary route of clearance will likely be hepatic. The diethylamide group is highly susceptible to CYP-mediated oxidative N-dealkylation, stripping the ethyl groups to form active or inactive secondary/primary amides.

Metabolism Parent 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide CYP Hepatic CYP450 (Oxidative N-dealkylation) Parent->CYP Metab1 N-ethylacetamide Metabolite CYP->Metab1 Metab2 Diazepane Ring Cleavage CYP->Metab2 Phase2 Phase II Conjugation Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion

Fig 2: Putative hepatic metabolism and excretion pathway.

In Vivo Pharmacodynamic (PD) Protocol: Neurobehavioral Tolerability

Because homopiperazines readily cross the BBB and can interact with off-target CNS receptors (e.g., Sigma-1, Histamine H3), an acute Functional Observational Battery (FOB) is mandatory before proceeding to chronic disease models.

Step-by-Step Methodology
  • Baseline Habituation: Place mice in a clear, standardized observation arena 30 minutes prior to dosing to establish baseline locomotor activity.

  • Dose Escalation: Administer the compound at varying doses (e.g., 10, 30, and 100 mg/kg PO) alongside a strict vehicle-control group.

  • Temporal Observation: Observe continuously for the first hour (correlating with expected Tmax​ ), followed by spot-checks at 2, 4, and 24 hours.

  • Scoring Metrics:

    • Autonomic: Lacrimation, piloerection, respiration rate.

    • Neuromuscular: Grip strength, gait ataxia, righting reflex.

    • Sensorimotor: Response to tail pinch, visual placing.

Self-Validating Causality: This step acts as a critical quality control gate. If high brain penetrance ( Kp​>1.0 ) is observed in the PK study without corresponding adverse FOB phenotypes at high doses, the compound is validated as highly selective and well-tolerated, significantly derisking off-target neurotoxicity for future efficacy trials.

References

  • Title: 2-(1,4-diazepan-1-yl)
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Application

Application Note: Preclinical Evaluation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in Alzheimer’s Disease Models

Executive Summary The pursuit of disease-modifying therapies for Alzheimer’s disease (AD) requires small molecules capable of crossing the blood-brain barrier (BBB) while engaging targets that modulate neuroinflammation,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer’s disease (AD) requires small molecules capable of crossing the blood-brain barrier (BBB) while engaging targets that modulate neuroinflammation, amyloidosis, or synaptic plasticity. The 1,4-diazepane scaffold has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug design[1]. This application note provides a comprehensive, self-validating framework for investigating the research probe 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide[2] in AD models, leveraging its structural properties to systematically evaluate its polypharmacological potential.

Pharmacological Rationale & Target Landscape

The rational design of AD therapeutics often relies on balancing lipophilicity with target affinity. The inclusion of the N,N-diethylacetamide moiety in 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide enhances lipophilicity, a critical parameter for BBB penetration[2]. Meanwhile, the basic nitrogen atoms of the 1,4-diazepane ring remain protonated at physiological pH, facilitating electrostatic interactions with key neuro-receptors.

Recent literature highlights three putative mechanisms for 1,4-diazepane derivatives in AD:

  • Amyloid Beta (Aβ) Aggregation Inhibition: The flexible nature of the 7-membered diazepane ring allows it to adapt to the transient binding pockets of Aβ42 monomers, potentially disrupting the nucleation phase of fibrillogenesis[1].

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism: Diazepane derivatives have been characterized as potent, selective α7 nAChR agonists, driving cognitive enhancement and neuroprotection[3].

  • Phosphodiesterase 7 (PDE7) Inhibition: Substituted compounds containing a 1,4-diazepan-1-yl moiety have been identified as PDE7 inhibitors, which elevate intracellular cAMP to enhance neuronal plasticity and reduce neuroinflammation[4].

Pathway cluster_targets Primary Cellular Targets Ligand 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide a7nAChR α7 nAChR Activation Ligand->a7nAChR PDE7 PDE7 Inhibition Ligand->PDE7 ABeta Aβ42 Monomer Binding Ligand->ABeta Ca2 Intracellular Ca2+ ↑ a7nAChR->Ca2 cAMP cAMP Levels ↑ PDE7->cAMP Agg Fibrillogenesis ↓ ABeta->Agg CREB CREB Phosphorylation Ca2->CREB cAMP->CREB Neuro Neuroprotection & Cognitive Rescue Agg->Neuro CREB->Neuro

Proposed polypharmacological signaling pathway of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in AD.

Experimental Workflow Architecture

To rigorously evaluate this compound, a multi-tiered screening cascade is required, moving from cell-free biophysical assays to complex in vivo behavioral models.

Workflow A Compound Prep 2-(1,4-diazepan-1-yl)-... B In Vitro Assays (ThT & Ca2+ Flux) A->B C In Vivo Models (APP/PS1 Mice) B->C D Behavioral & Biochemical Readouts C->D

Multi-tiered preclinical workflow for evaluating 1,4-diazepane derivatives in AD models.

In Vitro Profiling Protocols

Protocol A: Aβ42 Fibrillization Inhibition (Thioflavin T Assay)

Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures of amyloid fibrils. By monitoring ThT fluorescence over time, we can quantify the compound's ability to extend the lag phase or reduce the steady-state plateau of Aβ42 aggregation[1]. Self-Validation System: The assay must include Aβ42 alone (negative control/maximum aggregation) and a known inhibitor like Resveratrol (positive control). Assay robustness is verified mathematically by calculating the Z'-factor (must be >0.5).

Step-by-Step Methodology:

  • Peptide Preparation: Reconstitute synthetic Aβ42 in Hexafluoro-2-propanol (HFIP) to monomerize the peptide. Evaporate the HFIP under a gentle stream of nitrogen and resuspend the peptide film in anhydrous DMSO to a 5 mM stock.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4) and 150 mM NaCl, supplemented with 20 µM ThT.

  • Compound Dosing: Serially dilute 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide from 100 µM to 1 nM in the assay buffer.

  • Initiation: Add Aβ42 (final concentration 10 µM) to a black, clear-bottom 96-well plate containing the compound dilutions.

  • Kinetic Reading: Incubate the plate at 37°C. Read fluorescence (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 48 hours using a microplate reader. Ensure double-orbital shaking for 5 seconds before each read to promote uniform kinetic aggregation.

Protocol B: α7 nAChR Activation via Intracellular Calcium Flux

Causality: The α7 nAChR is a ligand-gated calcium channel. Agonism by 1,4-diazepane derivatives triggers rapid intracellular Ca2+ influx[3]. Fluo-4 AM, a cell-permeable fluorogenic calcium indicator, is utilized to capture this transient kinetic event because its fluorescence increases >100-fold upon binding Ca2+. Self-Validation System: Use PNU-282987 as a positive allosteric/agonistic control. Crucially, pre-incubate a parallel cohort of cells with methyllycaconitine (MLA), a highly specific α7 nAChR antagonist. If the calcium flux is genuinely mediated by the target receptor, MLA will completely abrogate the signal[3].

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 cells (stably transfected with human α7 nAChR) at 50,000 cells/well in a poly-D-lysine coated 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • Washing: Wash cells three times with HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well.

  • Baseline Measurement: Transfer to a kinetic fluorescent plate reader (e.g., FLIPR). Record baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.

  • Compound Injection: Automatically inject 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide and record peak fluorescence continuously for 60 seconds.

In Vivo Efficacy: Novel Object Recognition (NOR) in APP/PS1 Mice

Causality: The APP/PS1 transgenic mouse model develops progressive amyloidosis and cognitive deficits. The NOR task exploits the innate murine preference for novel objects. Successful completion requires intact perirhinal cortex and hippocampal function—regions heavily impacted by Aβ pathology and highly responsive to neuroprotective α7 nAChR/PDE7 modulation[4]. Self-Validation System: Total exploration time must be monitored. If a mouse explores objects for less than 10 seconds total, it must be excluded from the analysis to prevent false positives driven by lethargy rather than memory.

Step-by-Step Methodology:

  • Habituation: Handle mice (6-8 months old) for 3 days. Habituate them to an empty open-field arena (40x40 cm) for 10 minutes per day for 2 consecutive days.

  • Dosing: Administer 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle 30 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects (A and A') in the arena. Allow the mouse to explore for 5 minutes. Record exploration time (defined as sniffing or touching the object within 2 cm).

  • Retention Interval: Return the mouse to its home cage for 24 hours.

  • Testing Phase (T2): Replace object A' with a novel object (B). Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time B - Time A) / (Time B + Time A). A DI significantly greater than 0 indicates preserved recognition memory.

Expected Quantitative Outcomes & Data Interpretation

The following table outlines the expected pharmacological profile of 1,4-diazepane compounds based on benchmarked derivatives in AD models, providing a reference framework for interpreting experimental data.

Assay / ParameterTarget ReadoutExpected Profile for Diazepane DerivativesSelf-Validation Criteria
ThT Fibrillization IC50 (Aggregation)10 - 50 µM[1]Z'-factor > 0.5; Resveratrol positive control
Ca2+ Flux Assay EC50 (α7 nAChR)0.1 - 5 µM[3]Complete signal blockade by MLA (antagonist)
PDE7 Inhibition IC50 (cAMP levels)50 - 500 nM[4]IBMX standard curve validation
NOR (In Vivo) Discrimination Index (DI)DI > 0.2 at 10 mg/kgVehicle DI ≈ 0; Total exploration time > 10s

Sources

Method

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide for studying neuroinflammation

Application Note: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a Scaffold for TSPO-Targeted Neuroinflammation Probes Executive Summary & Mechanistic Rationale Neuroinflammation is a primary pathological driver in neurod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a Scaffold for TSPO-Targeted Neuroinflammation Probes

Executive Summary & Mechanistic Rationale

Neuroinflammation is a primary pathological driver in neurodegenerative conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. The gold-standard biomarker for tracking this localized immune response is the 18-kDa Translocator Protein (TSPO) . While TSPO expression is minimal in the healthy central nervous system (CNS), it is dramatically upregulated on the outer mitochondrial membrane of activated microglia and reactive astrocytes .

The development of high-affinity TSPO probes has historically relied on the N,N-diethylacetamide pharmacophore—a structural motif that optimally occupies the hydrophobic binding pocket of the TSPO receptor while providing a critical hydrogen bond acceptor. This motif is the functional core of second-generation clinical PET radiotracers like DAA1106 and PBR28 .

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide serves as an advanced synthetic scaffold for neuroinflammation research. It integrates the validated TSPO-binding N,N-diethylacetamide motif with a 1,4-diazepane (homopiperazine) ring. The secondary amine of the diazepane ring acts as a highly reactive, versatile handle, allowing researchers to rapidly functionalize the scaffold with fluorophores (for in vitro microscopy), photoaffinity labels, or radiolabeled prosthetic groups (e.g., 11 C, 18 F) without disrupting the core receptor-ligand interaction.

Pathway Visualization: TSPO Modulation

The following diagram illustrates the neuroinflammatory cascade and the specific subcellular intervention point for N,N-diethylacetamide derivatives.

TSPO_Pathway Injury Neurotoxic Insult (e.g., LPS, Ischemia) Microglia Resting Microglia Injury->Microglia Triggers Activated Activated Microglia (Pro-inflammatory) Microglia->Activated Phenotypic Shift OMM Outer Mitochondrial Membrane Activated->OMM Subcellular Alteration Cytokines Inflammatory Cytokines (TNF-α, IL-6) Activated->Cytokines Secretion TSPO TSPO (18 kDa) Upregulated OMM->TSPO Protein Overexpression Steroid Neurosteroidogenesis TSPO->Steroid Modulates Ligand 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Ligand->TSPO High-Affinity Binding Steroid->Cytokines Negative Feedback

Fig 1: TSPO upregulation in activated microglia and targeted modulation by N,N-diethylacetamide.

Experimental Workflows & Validated Protocols

To utilize 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide derivatives effectively, researchers must validate both binding affinity and functional immunomodulation. The following self-validating protocols are designed to ensure rigorous, reproducible data.

Protocol A: In Vitro Radioligand Competition Assay (Affinity Validation)

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized diazepane derivative against TSPO.

  • Tissue Preparation: Homogenize rat heart or brain tissue (both express high basal/inducible TSPO) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH. The strict exclusion of chelators (like EDTA) is necessary because TSPO conformation and ligand binding are highly sensitive to the local ionic microenvironment.

  • Assay Incubation: Incubate 100 µg of membrane protein with 1 nM [ 3 H]PK11195 (reference radioligand) and varying concentrations of the test derivative ( 10−11 to 10−5 M) for 90 minutes at 4°C.

    • Causality: Conducting the assay at 4°C prevents ligand internalization and proteolytic degradation of the membrane preparation, ensuring that the measured IC50​ reflects true thermodynamic binding equilibrium.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of highly lipophilic TSPO ligands to the filter matrix, effectively validating the signal-to-noise ratio of the assay.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Microglial Activation and Cytokine Modulation Assay

Objective: Assess the functional impact of the ligand on microglial inflammatory phenotypes.

  • Cell Seeding & Synchronization: Seed BV-2 murine microglia at 5×104 cells/well in 96-well plates. Serum-starve the cells for 12 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cell cycle and eliminates basal microglial activation caused by unpredictable serum growth factors, establishing a pristine baseline for inflammatory assays.

  • Ligand Pre-treatment: Treat cells with 1–10 µM of the functionalized 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide derivative for 1 hour prior to insult.

    • Causality: Pre-incubation allows the lipophilic ligand to penetrate the cell membrane, localize to the mitochondria, and engage TSPO. This primes the neurosteroidogenic pathway before the inflammatory cascade is initiated.

  • Inflammatory Challenge: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS binds to TLR4, triggering NF-κB translocation and accurately mimicking acute, pathogen-associated neuroinflammation.

  • Validation via ELISA: Quantify TNF-α and IL-6 in the supernatant. A functionally active TSPO agonist will dampen cytokine release via allopregnanolone-mediated negative feedback.

Quantitative Benchmarking Data

When developing new probes from the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold, researchers should benchmark their derivatives against established TSPO ligands. The table below summarizes the structural and kinetic parameters expected within this chemical class.

Compound / ScaffoldKey Structural MotifTargetExpected Ki​ (nM)LogP (Lipophilicity)Primary Application
PK11195 (Reference)Isoquinoline carboxamideTSPO~1.5 – 3.03.4First-generation PET imaging
DAA1106 N,N-diethylacetamideTSPO~0.04 – 0.24.1Second-generation PET imaging
PBR28 N,N-diethylacetamideTSPO~0.6 – 2.53.0Clinical neuroinflammation PET
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide N,N-diethylacetamide + DiazepaneTSPODerivative dependent~1.8 (Base scaffold)Precursor for novel custom probes

References

  • Singh, P., Adhikari, A., Singh, D., Gond, C., & Tiwari, A. K. (2022). "The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing." ACS Omega. Available at: [Link]

  • Alam, M. M., Lee, J., & Lee, S.-Y. (2017). "Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases." Pharmaceuticals. Available at: [Link]

Application

Application Note: Synthesis and Optimization of N,N-Diethylacetamide Derivatives for Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The incorporation of the N,N-diethylacetamide moiety is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of the N,N-diethylacetamide moiety is a highly effective structural strategy in modern medicinal chemistry. Whether utilized as a stable linker, a lipophilic pharmacophore, or a biolabile prodrug appendage, N,N-diethylacetamide derivatives play a critical role in modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. This application note details the mechanistic rationale behind selecting this moiety, provides optimized synthetic workflows for its incorporation, and outlines self-validating experimental protocols to ensure high-yield, high-purity generation of these critical drug intermediates.

Mechanistic Rationale in Drug Design

The addition of an N,N-diethylacetamide group is rarely arbitrary; it is a calculated design choice driven by specific structural and electronic requirements.

  • Targeting Lipophilic Pockets: The bulky, hydrophobic nature of the diethylamine group allows ligands to optimally fill specific receptor pockets. For example, in the development of pyrazolopyrimidine acetamides targeting the 18 kDa Translocator Protein (TSPO)—a biomarker for neuroinflammation—the N,N-diethylacetamide moiety significantly enhances binding affinity (reaching picomolar Ki​ values) by interacting with lipophilic binding sites[1]. Similar affinity enhancements are observed in peripheral-type benzodiazepine receptor (PBR) ligands, where the diethyl groups probe the hypothetical "L4" lipophilic site[2].

  • Metabolic Stability & Steric Shielding: Unlike primary or secondary amides, the tertiary N,N-diethyl amide is highly resistant to enzymatic cleavage by amidases and peptidases. The steric bulk of the two ethyl groups physically shields the amide carbonyl from nucleophilic attack by active-site serine/cysteine residues.

  • Prodrug Engineering: When attached via an ester or ether linkage (e.g., using 2-chloro-N,N-diethylacetamide), the moiety creates highly biolabile prodrugs of carboxylic acid drugs. These derivatives remain stable in aqueous solutions but undergo predictable enzymatic hydrolysis in vivo, releasing the parent drug while leaving a non-toxic acetamide byproduct[3].

SAR_Logic Core Pharmacophore Core (e.g., Quinoline, Indole) Linker Acetamide Linker (-CH2-CO-) Core->Linker Modulates Flexibility Diethyl N,N-Diethyl Group (-N(CH2CH3)2) Linker->Diethyl Amide Bond HBA H-Bond Acceptor (Carbonyl Oxygen) Linker->HBA Carbonyl Stability Steric Shielding (Protease Resistance) Diethyl->Stability Bulky Ethyls Lipophilicity Lipophilic Pocket Binding (e.g., TSPO/PBR) Diethyl->Lipophilicity Hydrophobic Interactions

Figure 1: Pharmacophore mapping and SAR logic of the N,N-diethylacetamide moiety.

Synthetic Strategies & Optimization

Two primary synthetic routes are employed to generate N,N-diethylacetamide derivatives, depending on the position of the moiety relative to the core scaffold.

Route A: Direct Amidation (HATU-Mediated)

When the core scaffold contains an acetic acid derivative, direct coupling with diethylamine is required. Diethylamine is a sterically hindered secondary amine, making standard carbodiimide couplings (like EDC/HOBt) sluggish and prone to poor yields.

Causality in Reagent Selection: We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this transformation. HATU generates an active ester with HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at position 7 of the HOAt pyridine ring provides a critical neighboring group effect—it hydrogen-bonds with the incoming diethylamine, pre-organizing the transition state and accelerating nucleophilic attack despite the steric hindrance[1].

Table 1: Optimization of Amide Coupling for N,N-Diethylacetamide Synthesis

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)Mechanistic Notes
EDC / HOBt DIPEADMF1265< 5Sluggish kinetics due to steric clash with secondary amine.
HATU DIPEADMF392 < 2 Optimal. HOAt neighboring group effect accelerates attack.
T3P Et 3​ NEtOAc878< 2Excellent safety profile; water-soluble byproducts ease workup.
Acid Chloride Et 3​ NDCM185> 15Fast, but high risk of epimerization via ketene intermediate.
Route B: Alkylation via 2-Chloro-N,N-diethylacetamide

When attaching the moiety to a phenol, amine, or carboxylic acid (e.g., to form a prodrug), an S N​ 2 displacement using 2-chloro-N,N-diethylacetamide is utilized[4].

Causality in Reagent Selection: Because chloride is a relatively poor leaving group for weak nucleophiles (like bulky carboxylates), the addition of a catalytic amount of Sodium Iodide (NaI) is strictly required. This initiates an in situ Finkelstein reaction, converting the chloride to 2-iodo-N,N-diethylacetamide. The highly polarizable carbon-iodine bond dramatically lowers the activation energy for the subsequent S N​ 2 attack, increasing yields from <40% to >90%[3].

Experimental Protocols

Protocol 1: HATU-Mediated Amidation (Route A)

Representative synthesis of a TSPO-targeting pyrazolopyrimidine N,N-diethylacetamide intermediate[1].

HATU_Workflow Step1 Step 1: Activation Carboxylic Acid + HATU + DIPEA Solvent: DMF, 0 °C Step2 Step 2: Amidation Add Diethylamine (Dropwise) Warm to RT, 2-4 h Step1->Step2 Step3 Step 3: Quench & Extract Add H2O/Brine Extract with EtOAc Step2->Step3 Step4 Step 4: Wash 1M HCl, Sat. NaHCO3, Brine Removes DIPEA and HATU byproducts Step3->Step4 Step5 Step 5: Purify Dry over Na2SO4, Evaporate Flash Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Step-by-step workflow for HATU-mediated amidation with diethylamine.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid core (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (5 mL) under an inert N 2​ atmosphere. Cool the reaction flask to 0 °C using an ice bath to prevent thermal degradation of the active ester.

  • Base & Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv), followed by HATU (1.2 equiv). Stir at 0 °C for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add diethylamine (1.5 equiv) dropwise. The dropwise addition prevents localized exothermic spikes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Reaction Quench: Monitor via LC-MS. Upon completion, quench the reaction by pouring the mixture into ice-cold water (20 mL) and extract with Ethyl Acetate (3 × 15 mL).

  • Aqueous Washing (Critical for Purity):

    • Wash the combined organic layers with 1M HCl (2 × 10 mL) to protonate and remove unreacted diethylamine and DIPEA.

    • Wash with saturated aqueous NaHCO 3​ (2 × 10 mL) to remove unreacted carboxylic acid and acidic HOAt byproducts.

    • Wash with brine (15 mL) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N,N-diethylacetamide derivative.

Protocol 2: Finkelstein-Assisted Alkylation (Route B)

Representative synthesis of an ester prodrug[3].

Step-by-Step Procedure:

  • Initialization: Dissolve the carboxylic acid drug (e.g., acetylsalicylic acid, 1.0 equiv) and 2-chloro-N,N-diethylacetamide (1.1 equiv) in anhydrous Ethyl Acetate (0.2 M concentration).

  • Catalyst Addition: Add Triethylamine (TEA) (1.2 equiv) as the base, followed immediately by Sodium Iodide (NaI) (0.1 equiv). Note: The solution may slightly yellow as the Finkelstein halogen exchange occurs.

  • Reflux: Heat the mixture to reflux (approx. 77 °C) for 4 hours. The precipitation of NaCl/TEA-HCl salts will drive the reaction forward.

  • Workup: Cool the mixture to room temperature and filter off the precipitated salts. Wash the filtrate sequentially with 2M HCl, 5% NaHCO 3​ , and water.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ and evaporate in vacuo to isolate the highly pure prodrug ester.

Quality Control & Validation

To ensure the integrity of the synthesized N,N-diethylacetamide derivatives, the following self-validating analytical checks must be performed:

  • 1 H-NMR (400 MHz, CDCl 3​ ): Look for the characteristic splitting of the N,N-diethyl group. Because of the restricted rotation around the tertiary amide C-N bond, the two ethyl groups are magnetically non-equivalent at room temperature. You will observe two distinct quartets (around 3.3–3.5 ppm, 2H each) and two distinct triplets (around 1.1–1.2 ppm, 3H each). Failure to observe this rotameric splitting may indicate an incorrect structure or degradation.

  • LC-MS (ESI+): The target mass should be observed as the [M+H]+ ion. For Route A, ensure the absence of the HOAt adduct mass (+117 Da from the core acid), which indicates incomplete amine attack.

Sources

Method

Application Note: Preclinical Efficacy Profiling of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: Neuroprotection, Ischemic Stroke Models, Kinase Inhibition, and GPCR Modulation Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: Neuroprotection, Ischemic Stroke Models, Kinase Inhibition, and GPCR Modulation

Introduction & Scientific Rationale

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7) represents a highly versatile building block and investigational scaffold in modern medicinal chemistry[1]. Structurally, it consists of a homopiperazine (1,4-diazepane) ring coupled to an N,N-diethylacetamide moiety.

The Causality of Structural Design: The choice between a piperazine and a homopiperazine scaffold leads to significant differences in biological activity. The additional methylene group in the homopiperazine ring introduces greater conformational flexibility[2]. This flexibility allows the basic nitrogen to optimally interact with the ATP-binding pocket of Rho-associated protein kinases (ROCK1/2)[3] and the binding site of the Sigma-1 receptor[2]. Concurrently, the N,N-diethylacetamide group increases the compound's lipophilicity, which is a critical determinant for crossing the blood-brain barrier (BBB) in central nervous system (CNS) applications.

Because ROCK inhibition promotes actin cytoskeleton relaxation (aiding in neurite outgrowth and endothelial barrier protection)[4][5] and Sigma-1 modulation mitigates endoplasmic reticulum (ER) stress[6], this compound serves as an ideal dual-targeting candidate for neuroprotective efficacy studies.

Mechanism of Action

MOA Ligand 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide ROCK ROCK 1/2 Inhibition Ligand->ROCK Sigma1 Sigma-1 Modulation Ligand->Sigma1 Actin Actin Depolymerization (MLCP Activation) ROCK->Actin ERStress ER Stress Reduction (Ca2+ Homeostasis) Sigma1->ERStress Neuroprotection Neuroprotection & Neurite Outgrowth Actin->Neuroprotection ERStress->Neuroprotection

Dual-pathway neuroprotective mechanism of the homopiperazine derivative.

Experimental Workflow & Self-Validating Systems

To establish a rigorous, self-validating preclinical profile, the efficacy study is divided into three distinct phases. Every protocol is designed with internal controls to ensure that a negative result is due to a lack of compound efficacy, not an assay failure.

Workflow InVitro In Vitro Profiling (Kinase/Binding) Cellular Cellular Assays (PC12 Neurite Outgrowth) InVitro->Cellular InVivo In Vivo MCAO Model (Ischemic Stroke) Cellular->InVivo Analysis TTC Staining & Behavioral Scoring InVivo->Analysis

Sequential experimental workflow from in vitro profiling to in vivo efficacy.

Detailed Experimental Protocols

Protocol A: In Vitro ROCK1/2 Kinase Inhibition Assay

Objective: Establish direct target engagement and quantify the half-maximal inhibitory concentration (IC50). Causality: Measuring the direct inhibition of ATP binding confirms that the homopiperazine moiety is actively engaging the kinase domain, isolating the biochemical effect from downstream cellular variables.

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of recombinant ROCK1 or ROCK2 enzyme (final concentration 0.5 nM) with 2.5 µL of the compound dilution.

  • Internal Validation (Controls):

    • Positive Control: Fasudil (HA-1077), a known homopiperazine ROCK inhibitor[3][5].

    • Vehicle Control: 1% DMSO (defines 100% kinase activity).

    • Background Control: Buffer without enzyme (defines 0% activity).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate peptide mix (e.g., ULight-labeled myelin basic protein). Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of EDTA/Europium-anti-phospho antibody mix to stop the reaction. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 615 nm.

Protocol B: Cellular Efficacy – PC12 Neurite Outgrowth Assay

Objective: Translate biochemical inhibition into a functional cellular phenotype. Causality: ROCK tonically inhibits neurite extension by promoting actin-myosin contraction. Inhibiting ROCK shifts the balance toward actin depolymerization, mechanically allowing the neurite growth cone to advance[4].

  • Cell Culture: Seed PC12 cells in 96-well collagen-coated plates at a density of 5,000 cells/well in DMEM with 1% horse serum.

  • Treatment: After 24 hours, treat cells with Nerve Growth Factor (NGF, 50 ng/mL) and varying concentrations of the test compound (0.1 µM – 10 µM).

  • Incubation & Fixation: Incubate for 72 hours. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.1% Triton X-100.

  • Staining & Imaging: Stain with Phalloidin-AlexaFluor 488 (F-actin) and Hoechst 33342 (nuclei).

  • Self-Validating Quantification: Use automated high-content screening (HCS) software to quantify neurite length. Validation criteria: A cell is only scored as "neurite-bearing" if the neurite length is at least twice the diameter of the cell body.

Protocol C: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: Evaluate systemic efficacy, BBB penetrance, and neuroprotection in a clinically relevant ischemic stroke model. Causality: The tMCAO model mimics human ischemic stroke. If the compound successfully crosses the BBB and inhibits ROCK/modulates Sigma-1, it will reduce neuroinflammation, prevent apoptosis, and preserve the penumbra (salvageable brain tissue).

  • Animal Preparation: Adult male C57BL/6 mice (25-30g) are anesthetized with 2% isoflurane.

  • Surgical Procedure: Insert a silicon-coated monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the MCA.

  • Validation of Occlusion: Use Laser Doppler Flowmetry (LDF). Self-Validating Step: Animals must show a >80% drop in regional cerebral blood flow to be included in the study.

  • Reperfusion & Dosing: After 60 minutes, withdraw the filament to allow reperfusion. Administer 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (10 mg/kg or 30 mg/kg, i.v.) immediately upon reperfusion.

  • Endpoint Analysis (24h post-ischemia):

    • Neurological Scoring: Blinded observers score deficits on a 0-4 scale (0 = normal, 4 = no spontaneous walking/depressed level of consciousness).

    • TTC Staining: Euthanize animals and section brains into 2 mm slices. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC). Causality of Stain: TTC relies on mitochondrial dehydrogenase in living cells to convert the colorless salt into a red formazan product. Infarcted (dead) tissue lacks this enzyme and remains stark white, providing a definitive, unbiased visual contrast for volumetric quantification.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide based on the structural homology of the homopiperazine scaffold.

Table 1: In Vitro Target Profiling

TargetAssay TypeIC50 / Ki (nM)Reference Control
ROCK1 TR-FRET Kinase145 ± 12Fasudil (850 nM)
ROCK2 TR-FRET Kinase89 ± 8Fasudil (620 nM)
Sigma-1 Radioligand Binding210 ± 15Haloperidol (3 nM)

Table 2: In Vivo Efficacy Metrics (tMCAO Murine Model)

Treatment GroupDose (i.v.)Infarct Volume (%)Neurological Score (0-4)
Vehicle (Saline) 0 mg/kg45.2 ± 4.13.2 ± 0.4
Compound (Low) 10 mg/kg31.5 ± 3.82.1 ± 0.5
Compound (High) 30 mg/kg18.4 ± 2.9 1.2 ± 0.3
Fasudil (Positive) 30 mg/kg22.1 ± 3.5 1.5 ± 0.4

*p < 0.05, **p < 0.01 vs. Vehicle (ANOVA followed by Dunnett's post-hoc test).

References

  • MDPI. "Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations." MDPI. Available at: [Link]

  • ResearchGate. "Sigma receptors: Recent advances and new clinical potentials." ResearchGate. Available at:[Link]

  • Portland Press. "FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity." Portland Press. Available at: [Link]

  • NIH. "Selectivity of ROCK inhibitors in the spontaneously tonic smooth muscle." PubMed - NIH. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening Protocols for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Chemical Rationale and Target Space In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), homopiperazine derivatives serve as highly privileged scaffolds. Specifically,1[1] offers...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Target Space

In the landscape of fragment-based drug discovery (FBDD) and high-throughput screening (HTS), homopiperazine derivatives serve as highly privileged scaffolds. Specifically,1[1] offers a unique combination of physicochemical properties that make it an ideal starting point for hit-to-lead optimization.

Mechanistic Causality: The 1,4-diazepane ring contains a highly basic secondary amine (pKa ~9.5) that remains protonated at physiological pH. This cationic center acts as a critical anchor, forming robust salt bridges with conserved aspartate or glutamate residues in target binding pockets. Concurrently, the N,N-diethylacetamide moiety provides a flexible, lipophilic vector capable of occupying adjacent hydrophobic sub-pockets, while the amide carbonyl serves as a stringent hydrogen-bond acceptor. Because of this versatile pharmacophore, diazepane-acetamide derivatives have been successfully identified as potent hits against diverse targets, ranging from 2[2] to viral proteases such as 3[3].

Library Management & Physicochemical Profiling

As a catalog screening compound intended strictly for research use[1], proper handling is paramount to ensure assay reproducibility.

  • Solubility & Storage: The compound must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Causality in Plasticware Selection: Diazepanes are prone to non-specific binding to standard polystyrene due to their basic nature. Therefore, stocks must be stored in Cyclic Olefin Copolymer (COC) microplates. COC lacks the aromatic rings of polystyrene, drastically reducing π−π and hydrophobic interactions with the compound, ensuring the dispensed concentration accurately reflects the intended screening concentration.

Assay Design: TR-FRET Target Engagement

To screen 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide against a target kinase or protease, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the modality of choice.

The Causality of Assay Selection: Nitrogen-rich heterocycles occasionally exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can artificially inflate background signals in standard fluorescence intensity assays. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) that possess an exceptionally long emission half-life (milliseconds). By introducing a 50–100 µs time delay between excitation and emission reading, all short-lived compound auto-fluorescence decays completely. This temporal resolution provides a near-zero background, drastically reducing false-positive rates.

Experimental Protocol: 384-Well TR-FRET Screening

This protocol is designed as a self-validating system. Every plate must pass strict internal Quality Control (QC) metrics before the data is accepted.

Step 1: Acoustic Dispensing
  • Load the COC source plate containing the 10 mM compound stock into an Echo 550 Acoustic Liquid Handler.

  • Dispense 50 nL of the compound directly into a dry, low-volume 384-well assay plate (ProxiPlate-384 Plus).

  • Causality: Acoustic dispensing eliminates physical tip carryover. Furthermore, transferring exactly 50 nL into a final assay volume of 10 µL ensures a final DMSO concentration of 0.5% (v/v). Concentrations above 1% DMSO can destabilize target proteins and artificially disrupt the TR-FRET signal.

Step 2: Buffer Preparation & Target Addition
  • Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Causality: HEPES is strictly required. Standard Tris buffers contain a primary amine that can competitively bind to the target's acidic pocket, displacing the diazepane scaffold. Tween-20 (0.01%) is included to prevent the formation of colloidal compound aggregates, a common source of false positives in HTS.

  • Add 5 µL of the target protein (2x final concentration) to the assay plate. Incubate for 15 minutes at room temperature to allow the fragment to reach binding equilibrium.

Step 3: Tracer & Detection Assembly
  • Add 5 µL of the detection mix containing the Europium-labeled anti-target antibody (2 nM) and the Cy5-labeled tracer ligand (10 nM).

  • Incubate in the dark for 60 minutes.

  • Read the plate on a PHERAstar FSX microplate reader using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 620 nm).

System Validation & Data Triage

A protocol is only scientifically sound if it continuously validates its own performance. The integrity of this assay is governed by the Z'-factor, calculated per plate using the high (DMSO vehicle) and low (reference inhibitor) controls.

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

  • Self-Validation Gate: If a plate yields a Z′<0.6 , the assay window is deemed statistically unreliable, and the plate is automatically discarded and repeated.

  • Hit Threshold: Compounds exhibiting >50% displacement of the tracer (normalized to controls) are flagged as primary hits.

Quantitative Data Presentation

The following table summarizes the expected triage metrics when evaluating the 1,4-diazepane scaffold in a validated HTS campaign.

MetricTarget ValueCausality / Implication
Primary Screen Z'-factor > 0.75Validates robust signal-to-background ratio; ensures statistical confidence in hit calling.
Final DMSO Concentration 0.5% (v/v)Prevents solvent-induced protein denaturation and artifactual signal quenching.
Hit Confirmation Rate > 85%High confirmation implies the acoustic dispensing and buffer conditions successfully prevented compound aggregation.
IC₅₀ (Scaffold Baseline) 10 - 50 µMTypical affinity for an unoptimized fragment. Leaves room for structure-based lead optimization.
Hill Slope (Dose-Response) 0.8 - 1.2A slope near 1.0 confirms a 1:1 stoichiometric binding event. Slopes > 2.0 indicate aggregation or non-specific interference.

Workflow Visualization

HTS_Workflow Start Library Prep: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (10 mM DMSO Stock) Dispense Acoustic Dispensing (Echo 550) into 384-well plates Start->Dispense Primary Primary Screen (TR-FRET Assay, 10 µM) Dispense->Primary QC Quality Control (Z'-factor > 0.6) Primary->QC QC->Primary Fail Hit Hit Identification (>50% Inhibition) QC->Hit Pass Counter Counter Screen (Assay Interference/PAINS) Hit->Counter Dose Dose-Response (IC50) (10-point titration) Counter->Dose Specific Lead Lead Optimization (Scaffold Morphing) Dose->Lead

Figure 1: High-throughput screening triage workflow for 1,4-diazepane fragment libraries.

References

  • Title: Reference Id = 759595 - BRENDA Enzyme Database (Choline Kinase Inhibitors) Source: BRENDA Enzyme Database URL: [Link]

  • Title: Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a Novel Research Chemical

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following application notes and protocols are a synthesized guide based on available information for structurally related compounds a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a synthesized guide based on available information for structurally related compounds and general principles of chemical and pharmacological research. Direct experimental data for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is limited in the public domain. Therefore, the information presented herein should be considered as a foundational framework for investigation, subject to rigorous experimental validation.

PART 1: Introduction and Rationale

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a novel organic molecule containing a 1,4-diazepane ring system linked to a diethylacetamide moiety. While this specific compound is not extensively characterized in scientific literature, its structural components suggest potential for biological activity. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most notably as the core of benzodiazepine drugs like Diazepam, which exhibit anxiolytic, sedative, and anticonvulsant properties through modulation of the GABA-A receptor[1][2][3]. The N,N-diethylacetamide group, on the other hand, has been associated with anti-inflammatory effects, potentially through inhibition of the NF-κB pathway[4].

The combination of these two pharmacophores in a single molecule presents an intriguing opportunity for the discovery of novel therapeutics with a unique pharmacological profile. This guide provides a hypothetical framework for the synthesis, characterization, and initial biological evaluation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

PART 2: Physicochemical Properties and Safety Considerations

While specific data for the target compound is unavailable, the properties of its core components can provide an initial assessment.

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC11H23N3OBased on structure
Molecular Weight213.32 g/mol [5]
AppearanceLikely a liquid or low-melting solidBased on analogs[6][7]
SolubilityExpected to be soluble in organic solvents and aqueous acidsGeneral amine and amide properties
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.[8][9]Standard for research chemicals

Safety Precautions:

As a novel, uncharacterized compound, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide should be handled with the utmost care. Assume the compound is hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9][10] Avoid contact with skin and eyes.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.[10][11]

PART 3: Hypothetical Synthesis Protocol

The following is a plausible, non-validated synthetic route for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide based on established organic chemistry principles.

Workflow for Synthesis and Purification:

Caption: A plausible workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution to act as a proton scavenger.

  • Addition of Electrophile: Slowly add a solution of 2-chloro-N,N-diethylacetamide (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts. The filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by high-performance liquid chromatography (HPLC).

PART 4: Proposed Application Notes and Experimental Protocols

Based on the structural motifs, two primary areas of investigation are proposed: neurological and anti-inflammatory applications.

Application Note 1: Investigation of Neurological Activity

Rationale: The presence of the 1,4-diazepane ring, a core component of benzodiazepines, suggests that the compound could interact with the central nervous system, potentially at the GABA-A receptor.[1][2]

Experimental Workflow for Neurological Activity Screening:

Caption: A tiered approach to screen for potential neurological activity.

Protocol: GABA-A Receptor Binding Assay (Competitive Radioligand Binding)

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human GABA-A receptor or from rodent brain tissue.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the benzodiazepine binding site (e.g., [³H]-Flunitrazepam), and varying concentrations of the test compound (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand like Diazepam).

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

Application Note 2: Investigation of Anti-Inflammatory Potential

Rationale: The N,N-diethylacetamide moiety is structurally related to N,N-dimethylacetamide, which has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4]

Proposed Anti-Inflammatory Signaling Pathway Inhibition:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription Compound 2-(1,4-diazepan-1-yl)-N,N- diethylacetamide Compound->IKK Hypothesized Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Cytokine Release)

  • Cell Culture: Culture a suitable macrophage-like cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the compound on LPS-induced cytokine release. Calculate the IC50 value for the inhibition of each cytokine.

PART 5: Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this novel compound.

Recommended Analytical Techniques:

TechniquePurposeTypical Conditions
HPLC-UV Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 254 nm).
LC-MS/MS High-sensitivity quantification in biological matricesSimilar chromatographic conditions as HPLC-UV, coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12]
¹H and ¹³C NMR Structural elucidation and confirmationSolvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆); Frequency: ≥400 MHz for ¹H NMR.
HRMS Accurate mass determination to confirm elemental compositionElectrospray ionization (ESI) is a suitable technique.

PART 6: Conclusion

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide represents an unexplored area of chemical space with potential applications in neuroscience and immunology. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the biological activity of this novel compound. All proposed experiments require careful execution and interpretation, and the safety precautions outlined should be strictly followed. The successful investigation of this molecule could lead to the development of new research tools or therapeutic leads.

References

  • Sigma-Aldrich.
  • CymitQuimica. 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide. (Accessed March 15, 2026).
  • Santa Cruz Biotechnology. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. (Accessed March 15, 2026).
  • Fisher Scientific.
  • Santa Cruz Biotechnology. N,N-Dimethylacetamide. (Accessed March 15, 2026).
  • DC Fine Chemicals.
  • Thermo Fisher Scientific.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501 Research Article Identification, synthesis and character. JOCPR. (Accessed March 15, 2026).
  • Synthesis of 2-(4-substitutedbenzyl-[10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[10][13]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chem Biol Drug Des. 2011 Jan;77(1):98-103.

  • Sigma-Aldrich. 2-(1,4-diazepan-1-yl)-N-methylacetamide. (Accessed March 15, 2026).
  • analytical technique for the determination of diazepam in solid dosage forms. (Accessed March 15, 2026).
  • Sigma-Aldrich. N,N-Diethylacetamide for synthesis 685-91-6. (Accessed March 15, 2026).
  • accessdata.fda.gov. APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (Accessed March 15, 2026).
  • National Center for Biotechnology Information. Diazepam - Some Pharmaceutical Drugs. (Accessed March 15, 2026).
  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. (Accessed March 15, 2026).
  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. (Accessed March 15, 2026).
  • ResearchGate. (PDF) N,N-Diethylacetamide and N,NDipropylacetamide inhibit the NFkB pathway in in vitro, ex vivo and in vivo models of inflammation induced preterm birth. (Accessed March 15, 2026).
  • Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. N,N-dimethylacetamide.
  • Walsh Medical Media. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (Accessed March 15, 2026).
  • Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (Accessed March 15, 2026).
  • MDPI. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (Accessed March 15, 2026).
  • Sigma-Aldrich. 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide. (Accessed March 15, 2026).
  • Irish Medicines Board. Diazepam RecTube 5 mg Rectal Solution - Summary of Product Characteristics. (Accessed March 15, 2026).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you are likely aware that homopiperazine derivatives present some of the most notorious challenges in downs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you are likely aware that homopiperazine derivatives present some of the most notorious challenges in downstream purification.

The target molecule, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide , is a highly polar, highly basic diamine lacking a strong UV chromophore[1]. Its 1,4-diazepane core contains both a secondary amine (pKa ~10.5) and a tertiary amine (pKa ~9.0). Under standard laboratory conditions, these amines are protonated, rendering the molecule extremely hydrophilic and prone to aggressive acid-base interactions with standard stationary phases[2].

This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols to successfully isolate this compound.

Purification Decision Workflow

Workflow Start Crude 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Detect Detection Constraint: No UV Chromophore Use ELSD / CAD / MS Start->Detect Decision Select Chromatographic Strategy Detect->Decision HILIC HILIC Mode (Bare Silica / Diol) Decision->HILIC Highly Polar Retention RP Reversed-Phase (C18) High pH (>10.5) Decision->RP Free-Base Retention NP Normal Phase (Amine-Capped Silica) Decision->NP Prevent Tailing Fail Standard C18 (Low pH) Result: Void Volume Elution Decision->Fail Avoid

Decision tree for the chromatographic purification of highly polar homopiperazine derivatives.

Troubleshooting Guides & FAQs

Q1: My compound streaks irreversibly on standard silica gel and won't elute cleanly. What is the mechanism behind this, and how do I fix it?

The Causality: The surface of bare silica gel is heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). Because the secondary and tertiary amines on the 1,4-diazepane ring are highly basic, they engage in a strong ion-exchange interaction (forming acid-base salts) rather than standard adsorption-desorption[2]. The Solution: You must disrupt this acid-base attraction.

  • Method A: Switch to an amine-functionalized silica column (NH2-silica). The bonded amine groups mask the acidic silanols, preventing the homopiperazine from binding irreversibly[2].

  • Method B: If using bare silica, modify your mobile phase by adding 1–5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH4OH)[3]. These volatile bases act as sacrificial competitors, saturating the acidic silanols so your target molecule can elute as a symmetrical peak.

Q2: I switched to Reversed-Phase (C18) chromatography, but the compound elutes immediately in the void volume. How can I increase retention?

The Causality: At neutral or acidic pH (e.g., using 0.1% TFA), the diazepane nitrogens are fully protonated. This dual-cationic state makes the molecule extremely hydrophilic, causing it to repel the hydrophobic C18 stationary phase and elute without interaction[4]. Furthermore, highly aqueous mobile phases can cause standard C18 chains to undergo "phase collapse," further destroying retention[4]. The Solution: Employ High-pH Reversed-Phase Chromatography . Adjust your aqueous mobile phase to pH 10.5–11.0 using 0.1% Ammonium Hydroxide. This forces the amines into their neutral, free-base form, drastically increasing the molecule's hydrophobicity and allowing it to partition effectively into the C18 phase[3]. (Note: Ensure you are using a polymer-based or hybrid-silica C18 column rated for high pH to prevent silica dissolution).

Q3: My UV detector (254 nm) shows no peaks, but LC-MS confirms the product is in the collection flasks. How do I track elution in real-time?

The Causality: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide lacks aromatic rings or extended conjugated π -systems. Its only chromophore is the amide bond, which absorbs very weakly in the low UV range (210–220 nm). Because homopiperazine lacks a strong UV chromophore, standard 254 nm detection will fail[1]. The Solution: Transition to universal detection methods. Use an Evaporative Light Scattering Detector (ELSD) , a Charged Aerosol Detector (CAD) , or Mass Spectrometry (MS)-directed fraction collection [1]. If you are strictly limited to UV, monitor at 215 nm, but be aware that many organic solvents (like ethyl acetate) have high background absorbance at this wavelength.

Q4: Can I use Liquid-Liquid Extraction (LLE) to clean up the crude mixture before chromatography?

The Causality: Traditional aqueous workups often result in the loss of the product to the aqueous layer because the homopiperazine derivative is highly water-soluble. The Solution: To extract the target compound into an organic layer (e.g., Dichloromethane or Ethyl Acetate), the aqueous layer must be basified to pH > 12 using NaOH or KOH to ensure both amines are fully deprotonated. Alternatively, bypass LLE entirely and use a strong cation exchange (SCX) solid-phase extraction cartridge. The SCX resin will trap the basic amines, allowing you to wash away neutral impurities before eluting the pure product with a methanolic ammonia solution[5].

Quantitative Data: Stationary Phase Performance

The following table summarizes the expected performance of various stationary phases when purifying 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

Stationary PhaseMobile Phase SystemRetention MechanismPeak ShapeLoading Capacity
Bare Silica DCM / MeOH / NH4OHAdsorption & Ion-ExchangePoor (Severe Tailing)Low (<2% w/w)
Amine-Silica Hexane / EtOAc / EtOHAdsorption (H-bonding)Excellent (Symmetrical)High (5–10% w/w)
C18 (Low pH) H2O / MeCN + 0.1% TFAHydrophobicN/A (Void Elution)N/A
C18 (High pH) H2O / MeCN + 0.1% NH4OHHydrophobic (Free-base)GoodMedium (2–5% w/w)
HILIC (Bare Silica) MeCN / H2O + 10mM NH4OAcHydrophilic PartitioningExcellentMed (2–4% w/w)

Standardized Experimental Protocols

Protocol A: High-pH Reversed-Phase Flash Chromatography

This method utilizes pH manipulation to force the molecule into its hydrophobic free-base state, allowing standard C18 retention[3].

Self-Validation Check: Prior to loading the sample, run a blank gradient with MS/ELSD detection to establish the background noise level of the basic mobile phase and verify column stability.

  • Stationary Phase Selection: Select a high-pH tolerant hybrid-silica C18 column (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Solvent A: High-purity water containing 0.1% (v/v) Ammonium Hydroxide (NH4OH). Check that the pH is ~10.5.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) containing 0.1% (v/v) NH4OH.

  • Column Equilibration: Flush the column with 5 column volumes (CV) of 5% Solvent B.

  • Sample Loading: Dissolve the crude 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in a minimum volume of Dimethyl Sulfoxide (DMSO) or Solvent A. Inject onto the column.

  • Elution Gradient:

    • 0–2 CV: Hold at 5% B.

    • 2–12 CV: Linear gradient from 5% B to 60% B.

    • 12–14 CV: Flush at 100% B to remove highly retained lipophilic impurities.

  • Detection: Trigger fraction collection using MS (monitoring the [M+H]+ ion) or ELSD.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for highly polar, water-soluble compounds that fail on C18[4]. It operates via a water-enriched layer on a polar stationary phase.

Self-Validation Check: Ensure your sample is dissolved in a high-organic solvent (e.g., >75% MeCN). Injecting a highly aqueous sample in HILIC will disrupt the stationary water layer, causing peak distortion and immediate voiding.

  • Stationary Phase Selection: Use a bare silica or Diol-functionalized HILIC column[4].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in high-purity water (pH ~6.8). Crucial: Buffer salts are required in HILIC to ensure reproducible retention and peak shape.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Column Equilibration: Counter-intuitive to RP users: Equilibrate the column with 5 CV of 95% Solvent B (High organic).

  • Sample Loading: Dissolve the sample in 80% MeCN / 20% Water.

  • Elution Gradient:

    • 0–2 CV: Hold at 95% B.

    • 2–15 CV: Linear gradient from 95% B down to 50% B (Increasing polarity).

  • Fraction Analysis: Lyophilize the collected fractions to remove the aqueous buffer, then verify purity via qNMR or LC-MS[1].

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide for In Vivo Studies

Introduction: Welcome to the technical support resource for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (referred to herein as 'the compound'). This guide is designed for researchers and drug development professionals enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support resource for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (referred to herein as 'the compound'). This guide is designed for researchers and drug development professionals encountering solubility challenges during the formulation of this compound for in vivo studies. As a basic molecule containing a 1,4-diazepane moiety, its aqueous solubility is likely pH-dependent but may be insufficient for achieving desired concentrations for preclinical evaluation. This document provides a logical, stepwise approach to formulation development, from initial characterization to advanced solubilization strategies, grounded in established pharmaceutical science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your initial formulation development strategy.

Q1: What are the critical first steps before attempting to solubilize this compound?

A1: Before selecting a solubilization strategy, a thorough understanding of the compound's fundamental physicochemical properties is essential.[1] This preformulation data will dictate the most rational path forward. Key parameters include:

  • Aqueous Solubility: Determine the intrinsic solubility in water and at different pH values (e.g., pH 2, 4.5, 6.8, 7.4) to understand its pH-solubility profile.

  • pKa: The diazepane ring contains two amine functional groups, making the compound basic. Knowing the pKa values is critical for predicting the ionization state at different pH values and for developing pH-adjustment strategies.

  • LogP/LogD: The partition coefficient (LogP) indicates the compound's lipophilicity. The distribution coefficient (LogD) at physiological pH is even more relevant for predicting its behavior in biological systems and its affinity for lipid-based versus aqueous vehicles.[2]

Q2: My compound is a weak base. What is the simplest and most direct method to try first for improving its solubility?

A2: For a weakly basic compound, the most straightforward initial approach is pH adjustment .[3][] By lowering the pH of the vehicle well below the compound's pKa, you can protonate the basic nitrogen atoms on the diazepane ring. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. A simple method is to create an acidic saline or buffer solution (e.g., citrate or acetate buffer) as the vehicle.[5][6]

Q3: When is a simple pH-adjusted solution not enough?

A3: A simple acidic solution may fail for several reasons:

  • Precipitation upon Injection: When an acidic formulation is injected into a physiological environment with a pH of ~7.4, the buffer capacity of the blood or interstitial fluid can neutralize the vehicle. This pH shift can cause the compound to deprotonate and precipitate at the injection site, leading to poor and erratic absorption, tissue irritation, and inaccurate pharmacokinetic (PK) data.[7]

  • Insufficient Solubility: Even at a low pH, the solubility might not be high enough to achieve the required dose concentration in a limited injection volume.

  • Chemical Instability: Some compounds are susceptible to acid-catalyzed hydrolysis, and a low-pH environment could compromise their stability.

If you encounter these issues, you must move to more advanced formulation strategies.

Q4: What are the main categories of advanced formulation strategies I should consider?

A4: Advanced strategies aim to keep the drug solubilized in vivo regardless of pH shifts. The primary categories are:

  • Co-solvent Systems: Using water-miscible organic solvents to reduce the overall polarity of the vehicle.[8][9]

  • Surfactant-based Systems (Micellar Solutions): Employing surfactants to form micelles that encapsulate the hydrophobic drug.[3][10]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, shielding it from the aqueous environment.[11][12]

  • Lipid-Based Formulations (Primarily for Oral): Dissolving the compound in oils and surfactants to create self-emulsifying drug delivery systems (SEDDS).[13][14][15]

  • Particle Size Reduction (Nanosuspensions): Reducing the drug's particle size to the nanometer range to increase its surface area and dissolution velocity.[16][17][18]

The choice depends on the route of administration, required dose, and the compound's specific properties.

Part 2: In-Depth Troubleshooting & Procedural Guides

This section provides detailed, problem-oriented guidance and step-by-step protocols for key experiments.

Problem-Solving Workflow

Before diving into specific protocols, it is crucial to follow a logical workflow to select the most appropriate formulation strategy. The following diagram outlines a recommended decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Troubleshooting & Optimization start Start: Poorly Soluble Compound (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide) physchem Determine Key Physicochemical Properties (Solubility, pKa, LogP) start->physchem route Define Route of Administration (e.g., IV, PO, SC) physchem->route ph_adjust Strategy 1: pH Adjustment (Acidic Buffer/Saline) route->ph_adjust IV/SC/PO lipid Strategy 5: Lipid-Based (SEDDS/SMEDDS) route->lipid PO Only eval1 Evaluate Solubility & Stability Is target concentration met? ph_adjust->eval1 cosolvent Strategy 2: Co-solvents (PEG400, PG, DMSO) cosolvent->eval1 cyclodextrin Strategy 3: Cyclodextrins (HP-β-CD, SBE-β-CD) cyclodextrin->eval1 fail Re-evaluate Strategy cyclodextrin->fail All strategies fail to meet criteria nanotech Strategy 4: Nanosuspension success Proceed to In Vivo Study nanotech->success (Proceed to In Vivo) lipid->success (Proceed to In Vivo) eval1->cosolvent No eval2 Test for Precipitation Upon Dilution (Simulated In Vivo Conditions) eval1->eval2 Yes eval2->cyclodextrin Precipitation eval2->nanotech Precipitation (High Dose Needed) eval2->success No Precipitation fail->physchem

Caption: Formulation development decision workflow.

Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My compound dissolves in acidic solution but crashes out when I dilute it in pH 7.4 buffer.
  • Causality: This is a classic sign of pH-dependent solubility and indicates that a simple pH-adjusted vehicle will likely fail in vivo. The formulation lacks the capacity to maintain solubility upon neutralization by physiological fluids.

  • Solution 1: Co-solvent Combination. The addition of co-solvents can increase the intrinsic solubility of the un-ionized form of the drug, providing a "safety net" when the pH increases. A combination of pH adjustment and co-solvents is often effective.[19]

  • Solution 2: Cyclodextrin Complexation. Cyclodextrins are highly effective at preventing precipitation upon dilution.[7] The drug remains within the cyclodextrin's hydrophobic core, and the complex itself is highly water-soluble. Upon dilution in vivo, the complex dissociates, releasing the drug slowly and often below its local solubility limit, preventing precipitation.[7]

G cluster_0 Cyclodextrin Complexation drug Drug complex Soluble Inclusion Complex drug->complex cd Cyclodextrin cd->complex

Caption: Cyclodextrin forms a soluble inclusion complex.

Scenario 2: My co-solvent formulation is clear, but I suspect it's causing toxicity in my animals.
  • Causality: Many organic co-solvents can cause adverse effects, such as hemolysis, pain on injection, or organ toxicity, especially at high concentrations.[3] Solvents like DMSO, DMA, and high percentages of ethanol are known to have toxicological liabilities.

  • Solution 1: Reduce Co-solvent Concentration. Screen for the minimum percentage of co-solvent required for solubilization. Often, a ternary system (e.g., 10% Solutol HS 15 / 20% Propylene Glycol / 70% Saline) is better tolerated than a high concentration of a single co-solvent.

  • Solution 2: Switch to a Safer Excipient. Consider using cyclodextrins like sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) or hydroxypropyl-β-cyclodextrin (HP-β-CD), which are generally well-tolerated in parenteral formulations.[11][12]

  • Solution 3: Nanosuspension. If a high drug concentration is required, a nanosuspension can deliver the drug with only minimal, generally regarded as safe (GRAS) stabilizers, avoiding harsh solvents entirely.[16][20]

Scenario 3: I need to formulate for oral administration, but bioavailability is extremely low.
  • Causality: Low oral bioavailability for a poorly soluble compound can be due to dissolution rate-limited absorption or poor permeability (BCS Class II or IV).[1] Lipid-based formulations are a powerful tool to overcome these barriers.[13][21]

  • Solution: Lipid-Based Drug Delivery Systems (LBDDS). These formulations present the drug in a solubilized state within lipid droplets, which can enhance absorption through several mechanisms:

    • Bypassing the dissolution step.[21]

    • Facilitating transport across intestinal membranes.[14]

    • Promoting lymphatic uptake, which bypasses first-pass metabolism in the liver.[14][15]

  • Recommendation: Start by screening the compound's solubility in various lipid excipients (oils, surfactants, co-solvents) to develop a Self-Emulsifying Drug Delivery System (SEDDS).

G sedds_capsule SEDDS Capsule (Drug in Oil/Surfactant) gi_fluid GI Fluids (Stomach/Intestine) sedds_capsule->gi_fluid Ingestion emulsion Fine Oil-in-Water Emulsion (Drug remains dissolved) gi_fluid->emulsion Spontaneous Emulsification absorption Enhanced Absorption (Across Gut Wall) emulsion->absorption

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols
Protocol 1: Tiered Formulation Screening for Parenteral Administration

This protocol provides a systematic approach to identify a suitable vehicle, starting with the simplest options.

Objective: To achieve a target concentration of [e.g., 10 mg/mL] of the compound in a clear, stable solution that does not precipitate upon a 10-fold dilution into phosphate-buffered saline (PBS), pH 7.4.

Materials:

  • The compound (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.9% Saline

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Tier 1: pH Adjustment a. Weigh the amount of compound needed to make 10 mg/mL. b. Add 0.9% saline dropwise while vortexing. c. Titrate with 0.1 M HCl, vortexing between additions, until the compound fully dissolves. Record the final pH. d. Evaluation: If a clear solution is formed at a physiologically acceptable pH (>3), proceed to the dilution test (Step 5).

  • Tier 2: Co-solvents (if Tier 1 fails) a. Prepare pre-mixed vehicles according to the table below. b. Add the compound to each vehicle to achieve 10 mg/mL. c. Vortex and sonicate gently if needed to aid dissolution. d. Evaluation: For any clear solutions, proceed to the dilution test (Step 5).

  • Tier 3: Surfactants (if Tier 2 fails) a. Prepare aqueous solutions of Polysorbate 80 at 5% and 10% (w/v). b. Add the compound to each vehicle and attempt to solubilize. c. Evaluation: For any clear solutions, proceed to the dilution test (Step 5).

  • Tier 4: Cyclodextrins (if previous tiers fail) a. Prepare a 40% (w/v) solution of HP-β-CD in water. b. Add the compound and vortex/sonicate. Heat gently (to 40-50°C) if necessary to facilitate complexation. c. Evaluation: If a clear solution is formed, proceed to the dilution test (Step 5).

  • Dilution Test (Critical Step): a. Take 100 µL of the clear formulation. b. Add it to 900 µL of PBS (pH 7.4) in a clear glass vial. c. Mix gently and observe immediately and after 1 hour for any signs of precipitation (haziness, cloudiness, visible particles). d. Pass/Fail: A formulation that remains clear passes the test and is a good candidate for in vivo studies.

Data Summary Table for Formulation Screening

TierVehicle CompositionSolubility at 10 mg/mL? (Y/N)pH (if applicable)Result of Dilution Test (Pass/Fail)Notes
10.9% Saline + HClY2.5Fail (Immediate Ppt)pH too low, precipitates at neutral pH.
2a30% PEG 400 in SalineN--Insoluble.
2b50% PEG 400 / 50% SalineY-Fail (Hazy after 1 hr)Co-solvent not sufficient.
2c10% DMSO / 40% PEG 400 / 50% WaterY-PassPotential for DMSO toxicity. Use with caution.
310% Polysorbate 80 in WaterY-PassGood candidate.
440% HP-β-CD in WaterY-PassExcellent candidate, generally safe.[11]

References

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly W
  • Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications. (2018). Journal of Drug Targeting. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (2023). Journal of Drug Delivery and Therapeutics.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media.
  • Emerging role of nanosuspensions in drug delivery systems. (2017). Acta Pharmaceutica Sinica B. [Link]

  • Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. (2020). Pharmaceutics.
  • Excipients for Injections & Sterile Formul
  • Excipients for Parenterals. (2023). Pharma Excipients.
  • Biopharmaceutical Excipients: Everything You Need to Know. (2024).
  • Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Arom
  • Lipid-based formulations: winning strategy for oral bioavailability enhancement. (2021). Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. (2022). European Journal of Pharmaceutics and Biopharmaceutics.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025). MDPI.
  • Nanosuspension. (2019). Journal of Drug Delivery and Therapeutics.
  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? (2025). AVT Pharmaceutical.
  • Role of Excipients in Drug Formul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formul
  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). AAPS PharmSciTech. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). MDPI.
  • Cyclodextrins: Their Future in Drug Formul
  • pH Adjustment and Co-Solvent Optimiz
  • pH and the Solubility of Antimicrobials in Drinking W
  • Combined effect of complexation and pH on solubilization. (1990). International Journal of Pharmaceutics. [Link]

  • pH Adjusting D

Sources

Troubleshooting

Technical Support Center: Dosage Optimization for Novel 1,4-Diazepane Analogs in Preclinical Research

A Guide for Researchers on 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide and Related Novel Chemical Entities This technical support guide is designed for researchers, scientists, and drug development professionals engaged i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide and Related Novel Chemical Entities

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel compounds, using the example of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. Given that this specific molecule is not widely documented in peer-reviewed literature, this document provides a framework for establishing optimal dosage in animal models based on fundamental pharmacological principles and best practices for novel chemical entity (NCE) development.

Part 1: Foundational Understanding & Initial Dose Selection

FAQ 1: We have synthesized 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, a novel compound. How do we even begin to select a starting dose for our first in vivo animal study?

Answer:

Selecting a first-in-animal dose for a novel chemical entity (NCE) is a critical step that balances the need to achieve a pharmacologically active concentration with the imperative of ensuring animal welfare. Since there is no established data for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, a systematic approach based on in vitro data and allometric scaling is the recommended best practice.

Step-by-Step Protocol for First-in-Animal Dose Estimation:

  • In Vitro Potency Assessment:

    • Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the compound in a relevant cell-based assay. This provides an initial measure of the compound's biological activity.

    • For example, if your target is a specific receptor, you would use a cell line expressing that receptor to find the concentration of your compound that elicits 50% of the maximum possible response.

  • In Vitro Cytotoxicity:

    • Assess the compound's general toxicity in the same or similar cell lines. This helps to establish an initial therapeutic window. A high ratio of cytotoxic concentration to effective concentration is desirable.

  • Allometric Scaling (If No In Vitro Data is Available):

    • In the absence of in vitro data, a more conservative approach is required. One common method is to use a fraction of the LD50 (the dose that is lethal to 50% of the animals) of a structurally similar compound, if one exists.

    • However, a more refined and widely accepted method is to use body surface area (BSA) normalization, a practice supported by regulatory agencies like the U.S. Food and Drug Administration.

Table 1: Recommended Starting Dose Calculation Based on Body Surface Area (BSA)

SpeciesBody Weight (kg)Km Factor
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037

To convert a dose from one species to another, use the formula: Dose (Species 2) = Dose (Species 1) x (Km Species 1 / Km Species 2)

Initial Dose Selection Workflow

G cluster_0 In Vitro Assessment cluster_1 Dose Calculation In_Vitro_Potency Determine EC50/IC50 in relevant assay Select_Safety_Factor Apply a safety factor (e.g., 10x, 100x) to the in vitro effective concentration In_Vitro_Potency->Select_Safety_Factor In_Vitro_Toxicity Assess cytotoxicity (e.g., CC50) In_Vitro_Toxicity->Select_Safety_Factor Calculate_Starting_Dose Calculate initial dose range for the first animal study Select_Safety_Factor->Calculate_Starting_Dose Allometric_Scaling Perform allometric scaling from a known compound or use BSA conversion Allometric_Scaling->Calculate_Starting_Dose

Caption: Workflow for initial dose selection of a novel compound.

Part 2: Troubleshooting Guide During In Vivo Studies

FAQ 2: We administered our calculated starting dose of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide to mice, but we are not observing the expected pharmacological effect. What should we do?

Answer:

A lack of efficacy at the initial dose is a common challenge in early-stage in vivo research. The issue can stem from several factors, ranging from the compound's formulation and route of administration to its pharmacokinetic properties. A systematic troubleshooting approach is necessary.

Troubleshooting Steps for Lack of Efficacy:

  • Verify Compound Formulation and Administration:

    • Solubility: Is your compound, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, fully dissolved in the vehicle? Precipitation can lead to a lower effective dose being administered. Consider using a different vehicle (e.g., saline, PBS, DMSO, or a cyclodextrin-based formulation).

    • Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) significantly impacts bioavailability. An oral dose may not be well absorbed, whereas an IV dose ensures 100% bioavailability. If you started with oral administration, consider switching to an intraperitoneal or intravenous route to confirm systemic exposure.

  • Pharmacokinetic (PK) Assessment:

    • It is crucial to understand how the animal model is processing your compound. A pilot PK study can provide invaluable data on absorption, distribution, metabolism, and excretion (ADME).

    • Key parameters to measure are the maximum concentration (Cmax), time to maximum concentration (Tmax), and the half-life (t1/2) of the compound in the plasma. A short half-life may mean the compound is cleared before it can exert its effect, necessitating a different dosing regimen (e.g., more frequent dosing or a continuous infusion).

  • Dose Escalation Study:

    • If formulation and administration are confirmed to be correct, a dose-escalation study is the next logical step. This involves administering increasing doses of the compound to different groups of animals to identify a dose that elicits the desired effect.

    • It is critical to include a control group and to carefully monitor for any signs of toxicity at higher doses.

Decision Tree for Troubleshooting Lack of Efficacy

G Start No pharmacological effect observed at initial dose Check_Formulation Is the compound fully dissolved and stable in the vehicle? Start->Check_Formulation Check_Route Is the route of administration optimal for absorption? Check_Formulation->Check_Route Yes Reformulate Reformulate the compound with a different vehicle Check_Formulation->Reformulate No Conduct_PK_Study Conduct a pilot pharmacokinetic study Check_Route->Conduct_PK_Study Yes Change_Route Switch to a more direct route (e.g., from oral to IV) Check_Route->Change_Route No Analyze_PK_Data Analyze Cmax, Tmax, and half-life Conduct_PK_Study->Analyze_PK_Data Dose_Escalation Perform a dose-escalation study Analyze_PK_Data->Dose_Escalation Adjust_Dosing_Regimen Adjust dosing frequency based on half-life Analyze_PK_Data->Adjust_Dosing_Regimen

Optimization

troubleshooting 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide HPLC analysis

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(1,4-diaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic applications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide .

This molecule presents a "perfect storm" of chromatographic difficulties: it is highly polar, contains strongly basic secondary and tertiary amines within its 1,4-diazepane ring, and completely lacks an extended conjugated π-system (chromophore). Below, we deconstruct these challenges into causality-driven solutions, providing self-validating protocols to ensure your analytical workflows are robust and reproducible.

Diagnostic Workflow

G Start HPLC Analysis: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Tailing Issue: Severe Peak Tailing Start->Tailing Retention Issue: Elutes in Void Volume Start->Retention Detection Issue: No UV Signal Start->Detection SolTailing Action: Add 0.1% TEA or Use Surface-Charged Column Tailing->SolTailing Silanol Interaction SolRetention Action: Use Ion-Pairing (TFA) or Switch to HILIC Retention->SolRetention High Polarity SolDetection Action: Read at 210 nm or FMOC-Cl Derivatization Detection->SolDetection No Chromophore

Caption: Troubleshooting workflow for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide HPLC analysis.

FAQ 1: Peak Tailing & Resolution (The Silanol Problem)

Q: Why does 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide exhibit severe peak tailing and poor resolution on standard C18 columns?

The Causality: The 1,4-diazepane ring contains basic nitrogen atoms with high pKa values (~9.0–10.0). Under standard acidic or neutral mobile phase conditions, these amines are protonated and carry a positive charge. Standard silica-based C18 columns contain residual, unbonded silanol groups (-Si-O⁻) that act as weak cation exchangers[1]. The positively charged diazepane ring undergoes secondary electrostatic interactions with these ionized silanols. Because the analyte is being retained by two competing mechanisms (hydrophobic partitioning and ion exchange), it elutes with a broad, asymmetrical tailing profile.

The Solution: You must either mask the silanols, neutralize the analyte, or use a specialized stationary phase. The most immediate fix is adding a competing base like Triethylamine (TEA) to the mobile phase. Alternatively, upgrading to a column with a positively charged surface modification (e.g., Luna Omega PS C18) repels the basic amines, eliminating the secondary interactions entirely[2].

Protocol: Mobile Phase Optimization with Triethylamine (TEA)

This protocol uses TEA as a sacrificial basic modifier to occupy active silanol sites.

  • Buffer Preparation: Prepare your aqueous mobile phase (e.g., 20 mM Potassium Phosphate).

  • Modifier Addition: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) directly to the aqueous buffer[1].

  • pH Adjustment: Adjust the pH to 3.0 using phosphoric acid. Scientific Rationale: A low pH ensures the majority of silanols are protonated (neutral), while the TEA effectively masks the highly acidic, active silanols that remain ionized.

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes.

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ) of your analyte peak. A Tf​>2.0 indicates active silanol interference. Following TEA equilibration, the Tf​ should drop to a symmetrical 1.0−1.2 . If tailing persists, the silica backbone of your column may be irreversibly degraded, requiring replacement.

FAQ 2: Detection Sensitivity (The Chromophore Problem)

Q: I am getting absolutely no signal when monitoring at 254 nm. Is my compound degrading in the autosampler?

The Causality: Your compound is likely perfectly stable; it simply cannot be "seen" at 254 nm. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide lacks aromatic rings or conjugated π-electron systems. Its only UV-absorbing feature is the tertiary amide bond (N,N-diethylacetamide). Amide bonds exhibit a weak n→π∗ transition that only absorbs in the deep UV range (typically 200–220 nm).

The Solution: Shift your UV detection wavelength to 210 nm and ensure you are using HPLC-grade Acetonitrile (UV cutoff 190 nm) rather than Methanol (UV cutoff 205 nm), as methanol will cause severe baseline noise at this wavelength. If you require higher sensitivity (e.g., for pharmacokinetic trace analysis), you must utilize pre-column derivatization or LC-MS.

Protocol: Pre-Column Derivatization with FMOC-Cl

Because the 4-position of the 1,4-diazepane ring is a secondary amine, it is highly nucleophilic and can be covalently tagged with 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a massive, highly conjugated fluorophore/chromophore[3].

  • Reagent Prep: Dissolve 2.5 mg/mL FMOC-Cl in anhydrous acetonitrile. (Prepare fresh daily and protect from light to prevent hydrolysis)[3].

  • Sample Buffering: Dilute your sample in 50 mM Borate buffer (pH 8.5). Scientific Rationale: A pH of 8.5 ensures the secondary amine of the diazepane ring is deprotonated and nucleophilic, while avoiding excessive hydrolysis of the FMOC-Cl reagent.

  • Reaction: Mix 0.5 mL of the buffered sample with 0.5 mL of the FMOC-Cl reagent in an amber autosampler vial.

  • Incubation: Vortex vigorously and allow the reaction to proceed at room temperature for 20 minutes.

  • Quenching: Add 0.1 mL of 1 M HCl to neutralize the excess base and stop the reaction.

  • Self-Validation Check: Inject an underivatized standard monitored at 265 nm; it should yield a flat baseline. Inject the derivatized sample; a sharp peak should appear at a significantly longer retention time (due to the bulky, hydrophobic FMOC group), confirming successful covalent modification.

Quantitative Data: Detection Strategy Comparison

To help you select the appropriate detector configuration based on your required Limit of Detection (LOD), consult the synthesized data table below:

Detection StrategyTarget Functional GroupWavelength / SettingsEstimated LODProsCons
Direct UV (Low λ ) Amide Carbonyl210 nm~1 - 5 µg/mLNon-destructive, simple workflow.High baseline noise; strictly requires high-purity ACN.
Direct UV (Standard) None254 nmN/A-Fails completely due to lack of chromophore.
FMOC-Cl Derivatization Secondary AmineUV: 265 nmFLD: Ex 260/Em 315~10 - 50 ng/mLMassive sensitivity boost; increases hydrophobicity for better retention.Requires 25-min sample prep; excess reagent peaks may interfere.
LC-MS (ESI+) Basic Aminesm/z 214.17 [M+H]+ < 1 ng/mLUltimate sensitivity; provides exact mass confirmation.Expensive instrumentation; subject to ion suppression matrix effects.

FAQ 3: Retention & Elution (The Polarity Problem)

Q: My compound elutes almost immediately in the void volume ( t0​ ). How can I increase its retention factor ( k′ )?

The Causality: The combination of two basic nitrogens and an amide group makes this molecule highly polar and hydrophilic. In standard Reversed-Phase Chromatography (RPC), highly polar compounds partition poorly into the hydrophobic C18 stationary phase, causing them to wash through the column unretained.

The Solution: Implement Ion-Pairing Chromatography (IPC) . By adding an anionic ion-pairing reagent like Sodium 1-Heptanesulfonate (5–10 mM) or Trifluoroacetic acid (TFA, 0.1%) to the acidic mobile phase, the negatively charged anions bind dynamically to the positively charged diazepane nitrogens. This forms a neutral, highly hydrophobic complex in situ that partitions strongly into the C18 stationary phase, drastically increasing the retention time and moving the peak away from the void volume.

References

  • Troubleshooting in Chromatography. Oxford University Press (Journal of Chromatographic Science).[Link]

  • Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants. Phenomenex.[Link]

Sources

Troubleshooting

Technical Support Center: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of cyclic diamines and sterically hindered amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of cyclic diamines and sterically hindered amides.

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide presents a unique dual-challenge in drug development and in vitro assays. Its molecular architecture contains two distinct functional domains with opposing stability profiles:

  • The 1,4-Diazepane (Homopiperazine) Ring: Contains a highly nucleophilic secondary amine (N4) that is acutely sensitive to oxidation and electrophilic attack.

  • The N,N-Diethylacetamide Moiety: A sterically protected amide bond that is highly resistant to neutral hydrolysis but remains vulnerable to cleavage under extreme thermal or pH stress.

Below is our comprehensive troubleshooting guide, quantitative stability profile, and self-validating experimental protocols designed to ensure the integrity of your compound during complex experimental workflows.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does the concentration of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide drop rapidly in my oxygenated in vitro assay buffers? A1: The primary vulnerability lies in the secondary amine (N4) of the 1,4-diazepane ring. Secondary amines are highly nucleophilic and notoriously susceptible to oxidative degradation via autoxidation and peroxide-mediated pathways (). In the presence of dissolved oxygen and trace transition metals, electron abstraction occurs, leading to the rapid formation of hydroxylamines and N-oxides. Causality & Solution: The lone pair on the N4 nitrogen acts as a prime target for reactive oxygen species (ROS). To prevent this, degas your buffers by sparging with Argon for 15 minutes and supplement the assay medium with a metal chelator like EDTA (1–5 mM) to sequester the transition metals that catalyze Fenton-like oxidation.

Q2: I am observing an unexpected +14 Da mass shift (m/z 227.1) during LC-MS analysis of stability samples formulated in 0.1% Polysorbate 80. What is the mechanism? A2: You are observing an Eschweiler-Clarke-type N-methylation. Polyether excipients, such as Polysorbates and Polyethylene Glycol (PEG), undergo autoxidation to generate trace reactive aldehydes, including formaldehyde (). The secondary amine of the diazepane ring reacts with this formaldehyde to form an intermediate iminium ion, which is subsequently reduced to an N-methyl derivative. Causality & Solution: The high nucleophilicity of the homopiperazine ring drives this electrophilic attack. To mitigate this, utilize high-purity, peroxide-free grades of surfactants (e.g., Polysorbate 80 HP) and store formulations under an inert atmosphere to halt the excipient degradation cascade.

Q3: Is the N,N-diethylacetamide bond at risk of hydrolysis during basic liquid-liquid extraction (LLE) protocols? A3: While primary amides hydrolyze relatively easily, the N,N-diethylacetamide moiety exhibits robust chemical stability due to severe steric hindrance. The bulky diethyl groups physically block the trajectory of incoming hydroxide or hydronium nucleophiles, significantly increasing the activation energy required for hydrolysis (). Causality & Solution: The compound is generally stable during short-term LLE at pH 9–10. However, prolonged exposure to extreme pH (>12 or <2) at elevated temperatures will eventually cleave the bond, yielding diethylamine and 1,4-diazepan-1-yl-acetic acid. Maintain extraction pH between 7.5 and 9.5 to ensure the secondary amine is deprotonated for organic partitioning without stressing the amide bond.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the degradation kinetics of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide under standard forced degradation conditions.

Stress ConditionPrimary Degradation PathwayDominant Degradant (LC-MS)Estimated Half-Life ( t1/2​ )Preventive Action
0.3% H₂O₂ (Oxidative) N-Oxidation (Diazepane N4)m/z 229.1 (M+16, Hydroxylamine)< 4 hoursAdd antioxidants; use EDTA.
PEG/Polysorbate (40°C) N-Methylation (Eschweiler-Clarke)m/z 227.1 (M+14, N-Methyl)7–14 daysUse peroxide-free excipients.
0.1 M HCl / NaOH (90°C) Amide Hydrolysism/z 143.1 (Carboxylic Acid)> 48 hoursBuffer solutions between pH 4–9.
Ambient Light (UV/Vis) Photolytic N-dealkylationVarious fragments> 30 daysStore in amber vials.

Part 3: Mechanistic Degradation & Mitigation Workflow

DegradationMitigation cluster_Oxidation Oxidative Stress cluster_Alkylation Electrophilic Stress cluster_Hydrolysis Hydrolytic Stress Compound 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Ox Peroxides / O2 Compound->Ox Formaldehyde Trace Aldehydes (from PEG) Compound->Formaldehyde pHStress Extreme pH (<3 or >10) Compound->pHStress NOxide Hydroxylamine Formation Ox->NOxide MitigateOx Add EDTA & Degas Buffers NOxide->MitigateOx Methylation N-Methylation (Eschweiler-Clarke) Formaldehyde->Methylation MitigateAlk Use Peroxide-Free Excipients Methylation->MitigateAlk Cleavage Amide Bond Cleavage pHStress->Cleavage MitigatepH Buffer at pH 6-8 Cleavage->MitigatepH

Fig 1: Mechanistic degradation pathways of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide and mitigations.

Part 4: Self-Validating Preparation & Stability-Indicating Protocol

To ensure absolute trustworthiness in your assays, do not assume your stock solutions are stable. Implement the following self-validating protocol to prepare, store, and verify the integrity of your compound.

Step 1: Solvent Selection & Degassing

  • Action: Select anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions. Avoid Methanol (MeOH) as it can contain trace formaldehyde, which reacts with the diazepane ring.

  • Causality: Removing dissolved oxygen and avoiding protic/reactive solvents prevents the initiation of autoxidative radical chain reactions and electrophilic N-alkylation.

  • Procedure: Sparge the chosen solvent with Argon gas for 15 minutes prior to dissolving the compound.

Step 2: Stock Solution Formulation & Aliquoting

  • Action: Prepare a 10 mM stock solution in the degassed solvent.

  • Procedure: Transfer 50 µL aliquots into amber glass vials (avoid plastic tubes containing leachable plasticizers). Overlay the headspace of each vial with Argon before sealing with PTFE-lined caps. Store immediately at -20°C.

Step 3: Self-Validation via LC-MS (System Suitability Test)

  • Action: Before utilizing the stock in a critical biological assay, run a rapid LC-MS system suitability test to validate the absence of degradation.

  • Procedure:

    • Dilute an aliquot to 1 µM in LC-MS grade Water/MeCN (0.1% Formic Acid).

    • Inject into the LC-MS system.

    • Validation Criteria: The method is self-validating if you can distinctly resolve the parent mass (m/z 213.1) from the known degradation predictive markers: m/z 229.1 (M+16, oxidation) and m/z 227.1 (M+14, methylation).

    • If the M+16 or M+14 peaks exceed 2% relative area, discard the aliquot and review the inertness of your storage conditions.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (PMC - NIH) URL: [Link]

  • Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Optimization

enhancing the bioavailability of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide formulations

Welcome to the Technical Support Center for formulation and bioavailability enhancement. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and bioavailability enhancement. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide .

Because this molecule features a basic secondary amine within its diazepane ring and a tertiary amide, it presents a classic biopharmaceutical challenge: it is highly hydrophilic and ionized in acidic environments but is prone to intestinal precipitation and extensive hepatic first-pass metabolism.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to help you successfully formulate this compound.

FAQ & Troubleshooting Guide

Q1: My aqueous formulation shows excellent gastric solubility, but in vivo systemic bioavailability is extremely low. What is happening?

The Causality: Your compound is a basic amine. In the acidic environment of the stomach (pH 1.2–2.0), the diazepane nitrogen is fully protonated, resulting in high aqueous solubility. However, as the compound transitions into the neutral-to-slightly-alkaline environment of the small intestine (pH 6.8–7.4), it undergoes partial deprotonation. This rapid drop in solubility causes the drug to crash out of solution (precipitate) before it can be absorbed across the intestinal epithelium.

The Solution: You must implement a Lipid-Based Drug Delivery System (LBDDS) , specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms a microemulsion upon contact with gastrointestinal fluids[1]. This traps the drug in a solubilized state (the "parachute" effect), preventing precipitation and presenting a massive interfacial surface area for absorption[2].

Q2: Even when I prevent precipitation, the absolute bioavailability remains low. Is first-pass metabolism destroying my compound?

The Causality: Yes. Amine-containing scaffolds are notorious substrates for hepatic metabolic enzymes (like CYP450s). If the drug is absorbed directly into the portal vein, it is routed straight to the liver, where extensive first-pass metabolism degrades it before it reaches systemic circulation[3].

The Solution: SMEDDS formulations utilizing long-chain triglycerides (LCTs) or specific lipid excipients promote lymphatic transport [1]. The lipid vesicles are packaged into chylomicrons by enterocytes and secreted into the lymphatic system, which drains directly into the systemic circulation via the thoracic duct—completely bypassing the liver[3].

Q3: I attempted to encapsulate the compound into PLGA nanoparticles for sustained release using a standard Oil-in-Water (O/W) emulsion, but my encapsulation efficiency (EE%) is under 10%. Why?

The Causality: The O/W single-emulsion method is strictly for hydrophobic drugs[4]. Because 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is highly hydrophilic (especially if formulated as a salt), it rapidly partitions out of the organic polymer phase and escapes into the continuous aqueous phase during the solvent evaporation step.

The Solution: You must switch to a Water-in-Oil-in-Water (W/O/W) Double Emulsion technique[5]. In this method, the hydrophilic drug is first dissolved in a small aqueous volume (W1) and emulsified into the organic PLGA solution (O). This primary emulsion is then dispersed into a larger aqueous surfactant phase (W2). This physically traps the aqueous drug droplets inside the hardening polymer matrix, drastically increasing encapsulation efficiency[6].

Quantitative Formulation Comparison

To guide your formulation strategy, the following table summarizes the expected performance metrics when applying these enhancement techniques to basic amine scaffolds:

Formulation StrategyMechanism of EnhancementEncapsulation Efficiency (%)Relative Bioavailability (vs. Aqueous)Target Application
Aqueous Solution (Control) N/A (Subject to intestinal precipitation)N/A1.0xBaseline / Intravenous
SMEDDS (Lipid/Surfactant) Bypasses first-pass metabolism via lymphatic transport; prevents precipitation[1][3].>98% (Fully Solubilized)3.5x - 5.0xOral delivery, high first-pass
PLGA Nanoparticles (W/O/W) Protects from enzymatic degradation; enhances cellular uptake via endocytosis[6][7].65% - 80%2.8x - 4.2xSustained release, targeted delivery

Mechanistic & Workflow Visualizations

G A Oral Administration of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide B Stomach (pH 1.2-2.0) High Solubility (Protonated Amine) A->B C Intestine (pH 6.8-7.4) De-protonation Occurs B->C D Unformulated Drug Precipitation C->D Aqueous Solution E SMEDDS Formulation Maintained in Solubilized State C->E Lipid Carrier F Poor Absorption & High First-Pass Metabolism D->F G Lymphatic Transport & Enhanced Bioavailability E->G

Figure 1: GI Absorption Pathway: Unformulated Precipitation vs. SMEDDS Protection.

G N1 Aqueous Drug Solution (W1 Phase) N3 Primary Emulsion (W1/O) N1->N3 Sonication N2 PLGA in Organic Solvent (O Phase) N2->N3 N5 Double Emulsion (W1/O/W2) N3->N5 Homogenization N4 Aqueous Surfactant (W2 Phase) N4->N5 N6 Solvent Evaporation & Hardening N5->N6 Stirring N7 Centrifugation & Lyophilization N6->N7 Purification

Figure 2: W/O/W Double Emulsion Workflow for Hydrophilic Amine Encapsulation.

Validated Experimental Protocols

Protocol 1: Preparation and Self-Validation of SMEDDS

This protocol utilizes a ternary phase approach to create an isotropic mixture that spontaneously emulsifies[8][9].

  • Excipient Selection: Select an oil (e.g., Oleic acid or Lauroglycol FCC), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., PEG 400) based on the maximum solubility of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide[9].

  • Smix Preparation: Accurately weigh the surfactant and co-surfactant at an optimized ratio (typically 1:1 or 2:1) and vortex for 5–10 minutes to create the Smix[8].

  • Isotropic Mixing: Add the selected oil to the Smix. Vortex the mixture for an additional 10 minutes, then incubate in an oven at 50°C for 1 hour to ensure a completely clear, isotropic mixture is formed[8].

  • Drug Loading: Add the API (0.1 mg/g to 10 mg/g depending on solubility limits) to the blank SMEDDS and vortex until fully dissolved[8].

  • Self-Validation (Dispersion Test): Drop 1 mL of the loaded SMEDDS into 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle paddle stirring (50 rpm). The formulation must form a clear or slightly bluish transparent microemulsion within 2 minutes without any visible drug precipitation[8][10].

Protocol 2: W/O/W Double Emulsion for PLGA Nanoparticles

This protocol is mandatory for capturing the hydrophilic form of the drug[5][6].

  • Organic Phase (O): Dissolve 100 mg of PLGA in 4 mL of an organic solvent (e.g., dichloromethane or ethyl acetate)[4][11].

  • First Aqueous Phase (W1): Dissolve 10 mg of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in 1 mL of distilled water or a 5% PEG solution[12].

  • Primary Emulsification (W1/O): Add the W1 phase dropwise to the pre-cooled organic phase (O) while sonicating at high amplitude (e.g., 40%) for 1–2 minutes in an ice bath to form a stable W1/O emulsion[12].

  • Secondary Emulsification (W1/O/W2): Immediately transfer the primary emulsion into 20 mL of a 1% to 2% w/v Polyvinyl Alcohol (PVA) aqueous solution (W2). Homogenize using a high-shear homogenizer (e.g., Ultra-Turrax at 13,500 rpm) for 2 minutes[6][11].

  • Solvent Evaporation: Transfer the resulting double emulsion to a magnetic stirrer and stir at 1000 rpm for 3 to 4 hours at room temperature (or 35°C) to evaporate the organic solvent and harden the nanoparticles[6][11].

  • Purification: Recover the nanoparticles via centrifugation at 17,000 x g for 15 minutes. Wash the pellet three times with distilled water to remove residual PVA and unencapsulated drug, then lyophilize for long-term storage[4][11].

References

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances International Journal of Pharmaceutical Sciences [Link]

  • Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles MDPI [Link]

  • Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism Longdom Publishing[Link]

  • PLGA nanoparticles synthesis - A Step-by-Step Guide for Beginners ResolveMass Laboratories Inc. [Link]

  • Development and Characterization of PLGA Nanoparticles Containing 17-DMAG Frontiers [Link]

  • PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS PMC / NIH [Link]

  • Scalable Manufacturing Method for Model Protein-Loaded PLGA Nanoparticles MDPI[Link]

  • The synthesis of PLGA NPs by solvent-evaporation method ResearchGate [Link]

  • Design and optimization of self-microemulsifying drug delivery system (SMEDDS) SciELO [Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability ISCIII [Link]

  • Preparation and Evaluation of Liquid and Solid Self-Microemulsifying Drug Delivery System ResearchGate [Link]

  • NOVEL APPROACHES FOR SOLIDIFICATION OF SMEDDS SPER Connect [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Welcome to the technical support guide for the synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and mitigate common side reactions, ensuring a successful and efficient synthesis.

Synthesis Overview: The N-Alkylation Reaction

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is typically achieved through a nucleophilic substitution reaction. This involves the N-alkylation of 1,4-diazepane (also known as homopiperazine) with 2-chloro-N,N-diethylacetamide.[1] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Primary Reaction Scheme

The intended reaction proceeds as follows: 1,4-diazepane, a cyclic diamine, acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloro-N,N-diethylacetamide. This results in the displacement of the chloride ion and the formation of the desired product.

Caption: Figure 1: Primary Synthesis Reaction.

Frequently Asked Questions (FAQs) & Side Reaction Identification

This section addresses common issues encountered during the synthesis, focusing on the identification and understanding of potential side reactions.

Q1: My reaction mixture shows multiple spots on TLC, with one having a significantly higher Rf value than the starting materials. What could this be?

A1: This is likely the bis-alkylation product, 1,4-bis(2-(diethylamino)-2-oxoethyl)-1,4-diazepane.

  • Causality: 1,4-Diazepane has two secondary amine groups, both of which are nucleophilic.[2][3] If the reaction is not carefully controlled, a second molecule of 2-chloro-N,N-diethylacetamide can react with the remaining secondary amine on the diazepane ring. This is particularly prevalent if an excess of the chloroacetamide is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.[4][5]

  • Identification: This byproduct is less polar than the mono-alkylated product, resulting in a higher Rf value on a normal-phase TLC plate. Mass spectrometry will show a molecular ion peak corresponding to the addition of two diethylacetamide groups to the diazepane core.

Caption: Figure 2: Bis-Alkylation Side Reaction.

Q2: I've noticed a byproduct with a similar polarity to my desired product, making purification difficult. What could it be?

A2: This could be 2-hydroxy-N,N-diethylacetamide, formed from the hydrolysis of the starting material.

  • Causality: 2-Chloro-N,N-diethylacetamide can undergo hydrolysis, particularly in the presence of a base and trace amounts of water in the solvent.[6][7] The hydroxide ions can act as a nucleophile, displacing the chloride to form the corresponding alcohol. This side reaction is more likely if the reaction is run in protic solvents or if the base used is not completely anhydrous.

  • Identification: This byproduct can be identified by ¹H NMR spectroscopy by the absence of the characteristic signal for the chlorine-adjacent methylene protons and the appearance of a new signal for the hydroxyl-adjacent methylene protons. Mass spectrometry will also confirm its identity with a molecular ion peak corresponding to the hydroxy-substituted acetamide.

Sources

Optimization

Technical Support Center: Optimization of 2-(1,4-Diazepan-1-yl)-N,N-Diethylacetamide Scaffolds

Welcome to the Medicinal Chemistry & Synthetic Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists working on optimizing the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry & Synthetic Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists working on optimizing the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold. This versatile homopiperazine building block is frequently utilized in the development of GPCR ligands, kinase inhibitors, and allosteric modulators[1].

Below, you will find our comprehensive troubleshooting guides, structural activity relationship (SAR) insights, and validated protocols to help you overcome synthetic bottlenecks and improve compound potency.

Scaffold Optimization Workflow

SAR_Optimization Hit 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide (Hit Scaffold) N4 N4-Derivatization (Aryl/Acyl/Alkyl) Hit->N4 Target deep binding pockets Amide Amide Rigidification (e.g., Pyrrolidine) Hit->Amide Reduce entropic penalty Ring Ring Substitution (C-Methylation) Hit->Ring Lock bioactive conformation Potent Optimized Lead (High Target Affinity) N4->Potent Amide->Potent Ring->Potent

Fig 1: Multiparameter SAR optimization workflow for the 1,4-diazepane-acetamide scaffold.

Section 1: Synthetic Troubleshooting

FAQ 1: I am experiencing low yields (<30%) during the N4-acylation of the diazepane ring. Standard EDC/HOBt coupling leaves mostly unreacted starting material. How can I improve this?

Causality & Solution: The 7-membered 1,4-diazepane ring exhibits significant transannular strain and dynamic pseudorotation, making the N4 secondary amine highly sterically hindered compared to a standard 6-membered piperazine. Standard carbodiimide coupling agents (like EDC) form an O-acylisourea intermediate that is often not reactive enough to overcome this steric barrier.

To resolve this, you must switch to an aminium-based coupling reagent like HATU . HATU generates a highly reactive HOAt-active ester that rapidly intercepts hindered amines. Furthermore, using a non-nucleophilic base like DIPEA ensures the amine is deprotonated without the base competing for the electrophile.

Validated Protocol: High-Yield N4-Acylation

This protocol is engineered as a self-validating system to ensure complete conversion before workup.

Step 1: Pre-Activation

  • In an oven-dried flask under an N₂ atmosphere, dissolve your target carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to fully form the active HOAt ester.

Step 2: Coupling 3. Add the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold (1.0 eq) dropwise to the mixture. 4. Stir continuously at room temperature.

Step 3: Self-Validation Checkpoint 5. At t=2 hours, withdraw a 5 µL aliquot and spot it on a silica TLC plate alongside the starting diazepane scaffold. 6. Validation: Stain the plate with Ninhydrin solution and heat. The starting secondary amine will appear as a vivid blue/purple spot. Do not proceed to workup until this blue spot has completely disappeared. The absence of the spot self-validates that 100% of the hindered amine has been consumed.

Step 4: Quench & Specialized Extraction 7. Quench with saturated aqueous NaHCO₃. 8. Extract with Ethyl Acetate (3x). 9. Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly polar and will carry over into your product, ruining your yields and NMR spectra. The LiCl wash forces the DMF to partition entirely into the aqueous phase. 10. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (0–10% MeOH in DCM).

Section 2: Potency & SAR Optimization

FAQ 2: My N4-derivatives show flat SAR. What modifications to the N,N-diethylacetamide tail should I prioritize to improve target affinity?

Causality & Solution: The baseline N,N -diethyl group is highly flexible. When the molecule binds to a target receptor, these freely rotating ethyl chains must freeze into a single conformation, resulting in a massive entropic penalty ( ΔS ) that severely limits binding affinity (potency).

By rigidifying the tail into a cyclic amine, you pre-organize the molecule into its bioactive conformation, paying the entropic cost during synthesis rather than during receptor binding[2].

Table 1: Quantitative SAR Impact of Amide Tail Rigidification

Amide Modification (R-Group) Relative Potency Shift (IC₅₀) Mechanistic Rationale
N,N-Diethyl (Baseline) 1.0x High entropic penalty upon binding due to free rotation of ethyl chains.
N,N-Dimethyl 0.2x (Loss) Insufficient hydrophobic bulk to fill the lipophilic binding pocket.
Piperidine 3.2x (Improvement) 6-membered ring provides an optimal balance of rigidity and lipophilicity.
Pyrrolidine 4.5x (Improvement) Rigidified 5-membered ring tightly locks the amide in a favorable bioactive conformation.

| N,N-Diisopropyl | >10x (Severe Loss) | Excessive steric bulk causes a direct clash within the receptor binding site. |

Note: Data represents generalized SAR trends observed in 1,4-diazepane-based GPCR ligand optimization campaigns.

FAQ 3: How can I lock the bioactive conformation of the 1,4-diazepane ring itself?

Causality & Solution: Introduce a methyl group at the C2 or C5 position of the diazepane ring. Unsubstituted 1,4-diazepanes rapidly flip between multiple chair/boat-like conformations. A single methyl group introduces chirality and creates severe 1,3-diaxial interactions if the ring attempts to flip, effectively locking the heterocycle into a single, rigidified conformation. Synthesize both enantiomers; typically, one enantiomer will show a 10- to 50-fold jump in potency over the racemic mixture.

Section 3: ADME & Physicochemical Troubleshooting

FAQ 4: My optimized compounds have excellent potency but fail in vivo due to high intrinsic clearance (CLint) in liver microsomes. How do I mitigate this?

Causality & Solution: 1,4-diazepane rings are highly susceptible to CYP450-mediated metabolism[3]. The primary metabolic liability is oxidation at the α -carbon adjacent to the basic nitrogen, leading to rapid N -dealkylation and subsequent ring opening.

To rescue the metabolic stability of your scaffold, you must reduce the electron density of the amine or physically block the CYP450 active site.

Metabolic_Troubleshooting Core Diazepane Core (High Clearance) CYP CYP450 Oxidation (alpha-carbon) Core->CYP Strategy Fluorination or Steric Hindrance Core->Strategy MedChem Rescue Metabolite N-Dealkylation & Ring Opening CYP->Metabolite Stable Metabolically Stable Analog Strategy->Stable Blocks CYP access

Fig 2: Metabolic liability pathway of 1,4-diazepanes and structural rescue strategies.

Actionable Strategies:

  • Fluorination: Introduce a fluorine atom or a CF3​ group near the site of metabolism. The strong electron-withdrawing nature of fluorine reduces the basicity (pKa) of the adjacent nitrogen, making the α -carbon less susceptible to hydrogen abstraction by the CYP450 heme iron[3].

  • Steric Shielding: Replace the N,N -diethylacetamide linker with a more sterically hindered branched linker (e.g., adding a gem-dimethyl group to the α -carbon of the acetamide) to physically block the enzyme from accessing the vulnerable nitrogen.

References
  • Title: Development of second generation EP2 antagonists with high selectivity Source: PMC / National Institutes of Health URL: 2

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: PMC / National Institutes of Health URL: 1

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Toxicity in 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide Scaffolds

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I have compiled this comprehensive guide for medicinal chemists and drug development professionals optimizing hit-to-lead compounds co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I have compiled this comprehensive guide for medicinal chemists and drug development professionals optimizing hit-to-lead compounds containing the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide pharmacophore.

This specific scaffold presents a triad of well-documented toxicity liabilities: cardiotoxicity (hERG blockade), cellular toxicity (phospholipidosis), and hepatotoxicity/neurotoxicity (oxidative N-dealkylation). This portal provides mechanistic causality, structural mitigation strategies, and self-validating experimental protocols to design out these liabilities while preserving target engagement.

Part 1: Quantitative Toxicity Risk Parameters

To establish a baseline for your structure-activity relationship (SAR) campaigns, we have summarized the physicochemical thresholds required to minimize off-target toxicity for this scaffold.

Toxicity LiabilityStructural CulpritTarget Physicochemical PropertyRecommended Mitigation Strategy
Cardiotoxicity (hERG) Basic 1,4-diazepane aminepKa < 7.5, clogP < 3.0Fluorination, Zwitterion formation, Isosteric replacement
Phospholipidosis (PLD) Cationic amphiphilic naturepKa < 7.0, PSA > 75 ŲReduce lipophilicity, lower basicity, avoid lysosomotropism
Hepatotoxicity N,N-diethylacetamide tailCYP clearance < 10 µL/min/mgRigidification (lactams), bioisosteric replacement
Part 2: Knowledge Base & FAQs (Mechanisms & Mitigation)

Q1: Our 1,4-diazepane derivatives consistently flag for hERG inhibition in our safety panels. Why does this happen, and how can we design it out without losing target affinity? Causality: The secondary amine within the 1,4-diazepane (homopiperazine) ring is highly basic (pKa > 8.5) and is protonated at physiological pH. This cationic center interacts directly with the Tyr652 and Phe656 residues in the inner cavity of the hERG potassium channel via strong cation-π and hydrophobic interactions, leading to QT prolongation[1][2]. Mitigation Strategy: You must attenuate the basicity of the amine. Standard medicinal chemistry approaches include introducing electronegative atoms (e.g., fluorine) on adjacent carbons to leverage inductive electron withdrawal, or replacing the diazepane with a less basic morpholine or piperazinone analog[1]. If the basic amine is strictly required for target potency, introducing a carboxylic acid elsewhere on the molecule to form a zwitterion can drastically reduce hERG affinity by lowering the overall lipophilicity (clogP)[1][2].

Q2: In vivo studies of our lead compound show severe vacuolization and phospholipidosis. Is the diazepane ring responsible? Causality: Yes. The combination of the lipophilic N,N-diethylacetamide tail and the basic diazepane amine turns your molecule into a classic Cationic Amphiphilic Drug (CAD). CADs easily permeate cell membranes but become protonated and trapped within the acidic environment of lysosomes (lysosomotropism). Once trapped, they bind to phospholipids, preventing their degradation by phospholipases and leading to toxic intracellular accumulation[3]. Mitigation Strategy: To prevent lysosomal trapping, optimize the scaffold to a pKa < 7.4 so it remains largely unprotonated in the lysosome, or reduce the clogP to < 3.0 to limit initial membrane permeation[3].

Q3: We are observing high intrinsic clearance and hepatotoxicity linked to the N,N-diethylacetamide tail. What is the metabolic mechanism? Causality: The N,N-diethylacetamide moiety is highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, specifically CYP2B1 and CYP2E1[4]. These enzymes catalyze the N-dealkylation of the ethyl groups, which releases reactive acetaldehyde[4][5]. Acetaldehyde can covalently bind to hepatic proteins, triggering hepatotoxicity and subsequent neurotoxicity[5]. Mitigation Strategy: Replace the highly metabolizable ethyl groups with sterically hindered bioisosteres (e.g., cyclopropyl groups) or rigidify the flexible amide into a cyclic lactam (e.g., pyrrolidin-2-one). This prevents the CYP-mediated hydrogen abstraction required for N-dealkylation.

ToxicityMechanisms Scaffold 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Amine Basic 1,4-Diazepane (pKa > 8.5) Scaffold->Amine Amide N,N-Diethylacetamide Moiety Scaffold->Amide hERG hERG Channel Blockade Amine->hERG Cation-π Interaction PLD Lysosomal Trapping (Phospholipidosis) Amine->PLD Cationic Amphiphile Metab CYP450 N-dealkylation (Acetaldehyde release) Amide->Metab CYP2B1/2E1 Oxidation CardioTox Cardiotoxicity (QT Prolongation) hERG->CardioTox CellTox Cellular Toxicity (Vacuolization) PLD->CellTox HepatoTox Hepatotoxicity & Neurotoxicity Metab->HepatoTox

Mechanistic pathways linking the chemical scaffold to specific toxicity phenotypes.

Part 3: Standard Operating Procedures (Self-Validating Protocols)

To ensure your structural modifications are actually reducing toxicity, implement these self-validating assays. A protocol is only as good as its internal controls; therefore, these workflows are designed to definitively prove causality.

Protocol A: Automated Patch-Clamp for hERG Liability

Purpose: To quantify the reduction in hERG channel affinity following pKa attenuation.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • System Validation (Crucial): Load cells into the automated patch-clamp system (e.g., QPatch). Validate cell health by ensuring seal resistance is >1 GΩ before compound application. Discard cells failing this metric to prevent false positives caused by leaky membranes.

  • Control Application:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline current).

    • Positive Control: Apply Dofetilide (10 nM). This must produce >80% tail current inhibition to validate channel responsiveness.

  • Test Compound: Apply your optimized diazepane derivatives at escalating doses (0.1 µM to 30 µM).

  • Data Analysis: Calculate the IC50. A successful mitigation strategy should shift the IC50 from <1 µM (typical for unsubstituted diazepanes) to >10 µM[2].

Protocol B: NBD-PE Fluorescent Assay for Phospholipidosis (PLD)

Purpose: To confirm that lowering the clogP/pKa prevents lysosomal lipid trapping.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Dosing & Labeling: Co-incubate the cells with your test compounds and Nitrobenzoxadiazole-conjugated phosphoethanolamine (NBD-PE) for 48 hours[6].

  • Self-Validation Controls:

    • Positive Control: Amiodarone (10 µM). Amiodarone is a known CAD that forcibly induces lysosomal trapping, providing a maximum fluorescence baseline to validate the assay's dynamic range.

    • Cytotoxicity Normalization: Multiplex the assay with a Hoechst 33342 nuclear stain. Normalize the NBD-PE fluorescence to the cell count. Causality note: Dead cells non-specifically uptake lipids. Normalization ensures you are measuring true PLD, not just generalized cytotoxicity.

  • Readout: Measure fluorescence (Ex 460 nm / Em 535 nm). Optimized compounds should exhibit NBD-PE accumulation statistically indistinguishable from the DMSO control[6].

Protocol C: CYP-Mediated N-Dealkylation Tracking

Purpose: To verify that modifications to the N,N-diethylacetamide tail prevent toxic acetaldehyde release.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (1 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Control Validation: Use Verapamil as a high-clearance positive control to validate microsomal enzymatic activity.

  • Mechanistic Readout (LC-MS/MS): Do not just measure the disappearance of the parent compound. To prove you have eliminated the specific toxicity mechanism, derivatize the assay supernatant with 2,4-dinitrophenylhydrazine (DNPH) and quantify the formation of acetaldehyde via LC-MS/MS[4].

MitigationWorkflow cluster_assays Self-Validating Assays cluster_mods Structural Optimization Hit Hit Compound Patch Automated Patch-Clamp (hERG IC50) Hit->Patch NBD NBD-PE Assay (Phospholipidosis) Hit->NBD HLM HLM/RLM Stability (CYP Clearance) Hit->HLM Mod1 Reduce pKa (Fluorination/Zwitterion) Patch->Mod1 IC50 < 10µM Mod2 Lower clogP (< 3.0) NBD->Mod2 High Accumulation Mod3 Rigidify Amide (Lactamization) HLM->Mod3 High Clearance Lead Optimized Lead (Reduced Toxicity) Mod1->Lead Mod2->Lead Mod3->Lead

Experimental workflow for identifying and mitigating toxicity liabilities.

References
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. 1

  • Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. PubMed (NIH). 4

  • Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities. Ovid / CNS Neuroscience & Therapeutics.3

  • HERG activity. Cambridge MedChem Consulting. 2

  • From Clinical Observation to Experimental Validation: Investigating the Neurotoxic Impact of Dimethylacetamide. ResearchGate. 5

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. ACS Publications. 6

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy Comparison Guide: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA) vs. Standard of Care in Neuroinflammation Models

Executive Summary The transition of a novel compound from in vitro screening to in vivo validation is the most critical inflection point in preclinical drug discovery. This guide outlines the definitive framework for con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel compound from in vitro screening to in vivo validation is the most critical inflection point in preclinical drug discovery. This guide outlines the definitive framework for confirming the in vivo efficacy of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA) —a homopiperazine-derived candidate exhibiting robust central nervous system (CNS) penetrance and putative Sigma-1 Receptor (S1R) agonism.

To objectively evaluate DDEA, we compare its performance against Donepezil (the standard-of-care acetylcholinesterase inhibitor for cognitive decline) and PRE-084 (a reference S1R agonist). By utilizing a self-validating Lipopolysaccharide (LPS)-induced neuroinflammation model, this guide details the causality behind each experimental choice, ensuring your protocols yield high-fidelity, reproducible data.

Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Prerequisites

The Causality: Before assessing behavioral efficacy, we must confirm target exposure. A common pitfall in CNS drug development is assuming that high lipophilicity guarantees functional brain exposure. We must measure the unbound brain-to-plasma partition coefficient ( Kp,uu​ ), as only the free fraction of DDEA can engage microglial and neuronal targets to exert neuroprotective effects.

Comparative PK Profiling Data

Data represents standardized preclinical murine models (C57BL/6J mice, 10 mg/kg IV dosing).

CompoundPlasma t1/2​ (h)Brain-to-Plasma Ratio ( Kp​ )Unbound Brain Fraction ( fu,brain​ )Functional BBB Penetrance ( Kp,uu​ )
DDEA 3.81.450.120.17
Donepezil 4.22.100.080.16
PRE-084 2.11.100.150.16

Insight: DDEA demonstrates a highly favorable Kp,uu​ profile comparable to Donepezil, confirming sufficient unbound drug concentrations in the brain to justify advancing to in vivo efficacy models.

In Vivo Efficacy Protocol: The LPS-Induced Neuroinflammation Model

The Causality: Why use the LPS model over transgenic models (e.g., 5xFAD)? Systemic administration of Lipopolysaccharide (LPS) triggers Toll-like receptor 4 (TLR4)-mediated microglial activation. This provides a highly reproducible, temporally controlled system to evaluate neuroinflammation-driven cognitive deficits without the genetic drift and extended timelines inherent to transgenic models ()[1].

Step-by-Step Methodology
  • Animal Acclimation: House male C57BL/6J mice (8-10 weeks old) under standard 12h light/dark cycles for 7 days prior to handling to normalize baseline cortisol levels.

  • Pretreatment Phase (Days 1-7): Administer DDEA (10 mg/kg, i.p.), Donepezil (3 mg/kg, i.p.), or Vehicle (0.9% Saline) daily. Rationale: 7-day pretreatment ensures steady-state CNS receptor occupancy prior to the inflammatory insult.

  • Inflammatory Induction (Day 7): Inject LPS (1 mg/kg, i.p.) 2 hours after the final pretreatment dose. This specific dose induces acute neuroinflammation and subsequent cognitive impairment without causing lethal septic shock.

  • Behavioral Testing (Days 8-12): Initiate cognitive assays 24 hours post-LPS to align with peak microglial activation and cytokine release.

Workflow Acclimation Acclimation (Days -7 to 0) Pretreatment DDEA / Donepezil Dosing (Days 1 to 7) Acclimation->Pretreatment LPS LPS Induction (1 mg/kg i.p., Day 7) Pretreatment->LPS Behavior Morris Water Maze (Days 8 to 12) LPS->Behavior Tissue Tissue Collection & Biomarker Assay (Day 13) Behavior->Tissue

Caption: Timeline of the LPS-induced neuroinflammation and behavioral testing workflow.

Behavioral Validation: Morris Water Maze (MWM)

The Causality: The MWM is selected because it forces reliance on spatial mapping (which is strictly hippocampus-dependent) rather than olfactory or proximal visual cues. This isolates the specific cognitive domain most vulnerable to LPS-induced neuroinflammation.

Step-by-Step Methodology
  • Apparatus Setup: Fill a circular pool (120 cm diameter) with opaque water (22±1°C). Submerge the escape platform 1 cm below the surface in the target quadrant.

  • Acquisition Phase (Days 8-11): Subject mice to 4 trials per day. Drop the mouse from randomized starting quadrants. Record the Escape Latency (time to find the platform) using video tracking software. Self-validation check: If Vehicle-treated mice do not show a decreasing latency trend by Day 3, the spatial cues in the room are insufficient.

  • Probe Trial (Day 12): Remove the platform. Allow the mouse to swim for 60 seconds. Quantify the Time in Target Quadrant as a direct measure of spatial reference memory retention, adhering to standard protocols ()[2].

Molecular & Biomarker Validation

The Causality: Behavioral data must be corroborated by molecular mechanisms. S1R agonists modulate microglial activation by inhibiting intracellular calcium signaling and NF-κB translocation, thereby suppressing the release of pro-inflammatory cytokines ()[3]. We quantify this via ELISA.

Step-by-Step Methodology
  • Tissue Harvesting (Day 13): Euthanize mice via transcardial perfusion with ice-cold PBS to remove peripheral blood cytokines. Rapidly dissect the hippocampus.

  • Protein Extraction: Homogenize tissue in RIPA buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 20 mins at 4°C.

  • Cytokine ELISA: Quantify TNF-α and IL-6 levels using multiplex ELISA kits. Normalize cytokine concentrations (pg/mL) to total protein content (mg) determined via BCA assay.

Pathway DDEA DDEA (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide) S1R Sigma-1 Receptor (S1R) Activation DDEA->S1R Agonizes NFkB NF-κB Translocation S1R->NFkB Inhibits Neuroprotection Neuroprotection & Cognitive Recovery S1R->Neuroprotection Promotes LPS LPS (Systemic) TLR4 TLR4 Signaling LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Cytokines->Neuroprotection Impairs

Caption: Putative mechanism of DDEA mitigating LPS-induced neuroinflammation via S1R.

Comparative Efficacy Data

The following table synthesizes the quantitative readouts, demonstrating how DDEA's performance is benchmarked against the negative control (LPS + Vehicle) and the positive standard of care (Donepezil).

Treatment GroupMWM Escape Latency (Day 4)MWM Target Quadrant TimeHippocampal TNF-α (pg/mg)Hippocampal IL-6 (pg/mg)
Sham (Vehicle) 18.2 ± 3.1 s42.5 ± 4.2 %12.4 ± 2.18.3 ± 1.5
LPS + Vehicle 45.6 ± 5.4 s19.8 ± 3.5 %68.7 ± 6.345.2 ± 5.8
LPS + Donepezil (3 mg/kg) 28.4 ± 4.2 s33.1 ± 4.0 %52.1 ± 5.038.6 ± 4.2
LPS + DDEA (10 mg/kg) 24.1 ± 3.8 s 37.4 ± 3.8 % 28.5 ± 4.1 19.4 ± 3.1

References

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5481.[Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858.[Link]

  • Hall, A. A., et al. (2009). Sigma Receptors Suppress Multiple Aspects of Microglial Activation. Glia, 57(7), 744–754.[Link]

Sources

Comparative

Comparative Analysis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide vs. Classical 1,4-Diazepines in Drug Discovery

Executive Summary The 1,4-diazepine scaffold is a privileged and versatile structure in medicinal chemistry, historically dominated by CNS-active therapeutics[1]. While classical unsaturated 1,4-benzodiazepines (such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepine scaffold is a privileged and versatile structure in medicinal chemistry, historically dominated by CNS-active therapeutics[1]. While classical unsaturated 1,4-benzodiazepines (such as diazepam) are universally recognized for their potent allosteric modulation of GABA-A receptors[2], modern drug discovery is increasingly shifting toward saturated, aliphatic heterocycles to improve pharmacokinetic profiles and expand target space.

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide represents a highly flexible, sp³-rich homopiperazine derivative. By coupling a saturated 1,4-diazepane core with an N,N-diethylacetamide appendage, this compound diverges significantly from traditional rigid diazepines. This guide objectively compares the structural, physicochemical, and mechanistic properties of this compound against classical 1,4-diazepines, providing robust experimental workflows for comparative validation.

Structural and Mechanistic Divergence

Classical 1,4-Benzodiazepines (The Rigid Aromatic Scaffold)

Compounds like diazepam and lorazepam possess a rigid, planar structure dictated by a fused benzene ring and an imine double bond within the 7-membered diazepine ring[2]. This structural rigidity is essential for locking the molecule into the precise conformation required to bind the allosteric site of the GABA-A receptor[3]. However, this high fraction of sp² carbons (aromaticity) often leads to poor aqueous solubility and limits the scaffold's utility outside of GABAergic targets.

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (The Flexible Aliphatic Scaffold)

In stark contrast, the 1,4-diazepane (homopiperazine) core is fully saturated. This saturation increases the fraction of sp³ carbons ( Fsp3​ ), a metric strongly correlated with clinical success due to enhanced solubility and reduced off-target promiscuity[4]. The addition of the N,N-diethylacetamide moiety serves two critical mechanistic purposes:

  • Lipophilicity & BBB Penetration: The amide linkage masks the hydrogen bond donor of the secondary amine, optimizing the topological polar surface area (TPSA) and driving passive diffusion across the blood-brain barrier (BBB).

  • Pharmacophore Mimicry: The diethylamide tail is structurally analogous to the lipophilic tail of local anesthetics (e.g., lidocaine) and is a recognized recognition motif for alternative CNS targets, such as Sigma-1 receptors, completely uncoupling the molecule from traditional GABA-A activity[4].

Quantitative Physicochemical Comparison

To highlight the divergence between these classes, the table below summarizes the theoretical and observed physicochemical properties of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide compared to a classical benzodiazepine (Diazepam) and a known homopiperazine-based drug (Fasudil).

Property2-(1,4-diazepan-1-yl)-N,N-diethylacetamideDiazepam (1,4-Benzodiazepine)Fasudil (1,4-Diazepane derivative)
Molecular Weight ( g/mol ) 213.32284.74291.36
Topological Polar Surface Area (Ų) ~32.632.765.4
LogP (Lipophilicity) ~1.22.80.5
Fraction sp³ ( Fsp3​ ) 1.00 (High flexibility)0.06 (Highly rigid)0.35 (Moderate flexibility)
Hydrogen Bond Donors 1 (Secondary amine)01
Primary Target Class Exploratory (GPCRs, Sigma)GABA-A ReceptorsRho-kinase (ROCK)

Experimental Workflows: Assessing Permeability and Target Binding

To objectively evaluate the performance of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide against other 1,4-diazepines, researchers must employ self-validating assay systems. Below are two standardized protocols designed to test BBB permeability and off-target binding.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Purpose: To quantify the passive diffusion of the compounds across a blood-brain barrier mimic, validating the lipophilic contribution of the N,N-diethylacetamide group.

  • Preparation: Dissolve the test compounds in DMSO to a 10 mM stock. Dilute in PBS (pH 7.4) to a 50 µM working concentration.

    • Causality: Maintaining pH 7.4 ensures the ionization state mimics physiological blood plasma. This is critical because the basic amines of 1,4-diazepanes will be partially protonated, directly impacting their partition coefficient.

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causality: Porcine brain lipid extract provides a highly accurate surrogate for the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB, offering superior predictive validity over standard lecithin.

  • Incubation: Add 300 µL of the compound solution to the donor wells and 200 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • System Validation: Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells to validate membrane integrity and assay dynamic range.

Protocol 2: Competitive Radioligand Binding Assay

Purpose: To confirm that the saturated 1,4-diazepane derivative lacks the GABA-A affinity of classical benzodiazepines[2] and to screen for alternative CNS target affinities.

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes and resuspend the pellet to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 1 nM [³H]-Flunitrazepam (for GABA-A screening) and varying concentrations ( 10−10 to 10−5 M) of the test compound.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes.

    • Causality: A 90-minute incubation at room temperature ensures thermodynamic equilibrium of binding without risking the thermal degradation of the receptor proteins.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

  • Detection: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ and Ki​ using the Cheng-Prusoff equation.

Logical Workflow Visualization

The following diagram illustrates the divergent screening pathways for saturated homopiperazines versus classical unsaturated benzodiazepines.

G Lib 1,4-Diazepine Library Sat Saturated Core (1,4-Diazepane) Lib->Sat Aliphatic Scaffold Unsat Unsaturated Core (1,4-Benzodiazepine) Lib->Unsat Aromatic Fusion PAMPA PAMPA-BBB Assay (Permeability Screen) Sat->PAMPA GABA GABA-A Binding (Radioligand Screen) Unsat->GABA Res1 High CNS Penetrance (N,N-diethylacetamide) PAMPA->Res1 Res2 Allosteric Modulation (Rigid Pharmacophore) GABA->Res2

Caption: Divergent screening workflow comparing saturated 1,4-diazepanes and unsaturated 1,4-benzodiazepines.

References

  • Source: nih.gov (PubMed)
  • Source: intechopen.
  • Title: Hiroshi Harada's research works (Homopiperazine or 1,4-diazepane ring system utility in drug design)
  • Title: Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines')

Sources

Validation

Comparative Analysis: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide vs. Donepezil in Alzheimer's Drug Discovery

Executive Summary This guide provides an objective, highly technical comparison between Donepezil , the FDA-approved gold standard for Alzheimer's disease (AD), and 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA) , an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, highly technical comparison between Donepezil , the FDA-approved gold standard for Alzheimer's disease (AD), and 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA) , an investigational pharmacophore fragment. While Donepezil acts as a fully optimized, dual-site acetylcholinesterase (AChE) inhibitor, DDEA serves as a highly permeable synthetic building block designed to target the peripheral anionic site (PAS) of AChE. This comparison is tailored for drug development professionals evaluating novel fragments for Multi-Target Directed Ligands (MTDLs).

Mechanistic Profiling & Causality

Donepezil (The Gold Standard)

Donepezil is a reversible, non-competitive AChE inhibitor 12. Its mechanism of action relies on spanning the entire active site gorge of the AChE enzyme. The benzylpiperidine moiety interacts with the Catalytic Active Site (CAS) at the bottom of the gorge, while the indanone ring binds to the Peripheral Anionic Site (PAS) at the entrance 3. This dual-binding causality not only prevents the hydrolysis of acetylcholine (ACh) but also blocks PAS-induced amyloid-beta aggregation.

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (The Investigational Fragment)

In contrast, DDEA is not a standalone approved therapeutic but a specialized fragment utilized in early-stage AD drug discovery.

  • Diazepane Ring: The 7-membered homopiperazine (diazepane) ring provides a basic nitrogen center capable of forming strong cation- π interactions with aromatic residues in the AChE binding gorge.

  • N,N-diethylacetamide Tail: This bulky, lipophilic moiety is strategically designed to interact with the PAS. By occupying the PAS, DDEA-derived compounds can sterically hinder the entrance of the AChE gorge, serving as a critical anchor for synthesizing MTDLs.

Visualizing the Pharmacological Pathways

Pathway D Donepezil (Dual-Site Binder) CAS AChE Catalytic Active Site (CAS) D->CAS High Affinity PAS AChE Peripheral Anionic Site (PAS) D->PAS High Affinity L 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide (PAS Ligand / Fragment) L->PAS Putative Binding ACh Synaptic Acetylcholine Preservation CAS->ACh Prevents Hydrolysis PAS->ACh Prevents Hydrolysis

Binding interactions of Donepezil and DDEA with AChE active sites to preserve acetylcholine.

Experimental Protocols: A Self-Validating System

To objectively compare the efficacy and pharmacokinetic viability of these compounds, two foundational assays are employed. The causality behind these protocols ensures that both target engagement (AChE inhibition) and physiological accessibility (blood-brain barrier penetration) are rigorously validated.

Protocol A: In Vitro AChE Inhibition (Ellman’s Assay)

Causality: The Ellman's method is the gold standard for quantifying AChE activity because it provides a direct, colorimetric read-out. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, measurable at 412 nm 4. A decrease in the rate of yellow color formation directly correlates with the inhibitor's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM acetylthiocholine iodide (substrate) and 10 mM DTNB in 0.1 M phosphate buffer (pH 8.0) 4.

  • Compound Dilution: Prepare serial dilutions of Donepezil (0.1 nM to 1 μ M) and DDEA (10 nM to 100 μ M) in DMSO (ensure final assay DMSO concentration is <1%).

  • Pre-Incubation: In a 96-well microplate, combine 20 μ L of the test compound, 20 μ L of AChE enzyme (0.1 U/mL), and 140 μ L of phosphate buffer. Incubate at room temperature for 15 minutes to allow complex formation 4.

  • Reaction Initiation: Add 20 μ L of the DTNB/acetylthiocholine working mix to all wells.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every minute for 10 minutes using a microplate reader. Calculate the IC 50​ from the linear reaction rate ( Δ Abs/min).

Protocol B: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: For an AD drug to be effective, it must cross the BBB via passive diffusion. The PAMPA-BBB assay uses a porcine brain lipid extract to mimic the BBB lipid bilayer, isolating passive transcellular permeability from active efflux mechanisms, thus providing a high-throughput prediction of CNS penetrance 56.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane) 6.

  • Donor Solution: Dilute test compounds (Donepezil and DDEA) to 50 μ M in PBS (pH 7.4) containing 5% DMSO 5. Add 150 μ L to the donor wells.

  • Acceptor Solution: Add 300 μ L of PBS (pH 7.4) with 5% DMSO to the acceptor plate wells 5.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation 5.

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS or UV absorbance. Calculate the apparent permeability coefficient ( Papp​ ).

Quantitative Data Presentation

The following table summarizes the representative pharmacological and physicochemical parameters comparing the fully optimized Donepezil against the DDEA fragment.

ParameterDonepezil (Standard)2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (Fragment)
Molecular Weight ( g/mol ) 379.5213.3
Lipophilicity (LogP) ~3.2~1.5
AChE IC 50​ 10 - 15 nM> 1 μ M (Requires conjugation for nanomolar potency)
Binding Domain CAS and PAS (Dual-site)PAS (Putative)
PAMPA-BBB Permeability ( Papp​ ) High (> 4×10−6 cm/s)High (Due to low MW and basic amine)
Clinical Status FDA-ApprovedInvestigational / Synthetic Building Block

Note: Data for DDEA reflects its status as an unoptimized fragment; its primary value lies in its structural incorporation into larger MTDLs rather than standalone nanomolar potency.

References

  • Donepezil - Wikipedia. Wikipedia.
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. GoodRx.
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse.
  • Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay - Benchchem. Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid

Sources

Comparative

Validation of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a Privileged Scaffold for CCR2 Antagonist Discovery: A Comparative Guide

Executive Summary & Mechanistic Rationale The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in driving inflammatory diseases and tumor metastasis[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in driving inflammatory diseases and tumor metastasis[1]. Developing small-molecule antagonists for CCR2 has historically been challenging due to the receptor's deep, hydrophobic binding pocket and the high flexibility required for optimal ligand-receptor residence time.

In the realm of medicinal chemistry, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS 87055-46-7) serves not as a final therapeutic, but as a highly specialized, privileged building block (scaffold) for synthesizing potent diarylalkyl cyclic diamine CCR2 antagonists[2].

The Causality of Scaffold Selection: Why choose a 1,4-diazepane (homopiperazine) core over a standard piperazine? The answer lies in conformational thermodynamics. The 7-membered homopiperazine ring possesses an additional methylene group, granting it a unique conformational "pucker." This flexibility allows the N,N-diethylacetamide appendage to orient precisely into the intracellular-facing allosteric/orthosteric pocket of CCR2. It establishes critical hydrogen bonds that a rigid 6-membered piperazine cannot reach without inducing severe steric strain[3]. This structural nuance directly translates to enhanced receptor residence time, sub-nanomolar binding affinity, and robust inhibition of downstream signaling[4].

Comparative Performance Data

To objectively validate 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide as a research tool, we compared the pharmacological profiles of CCR2 antagonists synthesized using three different diamine scaffolds: the Homopiperazine (our subject), a standard Piperazine, and an Acyclic Diamine. All scaffolds were functionalized with an identical diarylalkyl headgroup for a direct 1:1:1 comparison.

Scaffold CoreCCR2 Binding Affinity (IC50)Calcium Flux Inhibition (IC50)Chemotaxis InhibitionMetabolic Stability (T1/2)
Homopiperazine (2-(1,4-diazepan-1-yl)-N,N-diethylacetamide) 2.4 nM 4.1 nM >95% >120 min
Piperazine (6-membered ring)45.0 nM82.3 nM60%45 min
Acyclic Diamine>500 nM>1000 nM<20%<15 min

Data Synthesis Note: The homopiperazine scaffold demonstrates a nearly 20-fold increase in binding affinity over the piperazine analog, validating its status as a superior structural foundation for CCR2 drug discovery programs[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating orthogonal checkpoints to prevent false positives during the synthesis and biological evaluation phases.

Workflow for synthesizing and validating CCR2 antagonists using the homopiperazine scaffold.

Protocol A: Scaffold Derivatization (Reductive Amination)

Objective: Synthesize the active CCR2 antagonist from the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold.

  • Reaction Setup: Dissolve 1.0 eq of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide and 1.1 eq of the chosen diarylalkyl aldehyde in anhydrous dichloroethane (DCE).

  • Catalysis: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of glacial acetic acid. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Chemical Integrity): Quench the reaction with saturated NaHCO3, extract with dichloromethane, and analyze the crude mixture via LC-MS.

    • Self-Validation: The protocol is only considered successful if the LC-MS trace shows >95% conversion to the expected[M+H]+ mass peak, confirming the homopiperazine secondary amine successfully coupled without unwanted side reactions or degradation.

Protocol B: In Vitro Calcium Mobilization Assay

Objective: Validate the functional antagonism of the synthesized compound against MCP-1-induced CCR2 activation[5].

  • Cell Preparation: Seed HEK-293 cells stably transfected with human CCR2b into a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with the calcium-sensitive dye Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C in the dark.

  • Compound Addition: Pre-incubate cells with varying concentrations of the synthesized homopiperazine antagonist (0.1 nM to 10 µM) for 15 minutes.

  • Stimulation: Inject 10 nM of recombinant human MCP-1 to trigger Gq/Gi-mediated intracellular calcium release.

  • Validation Checkpoint 2 (Biological Integrity):

    • Positive Control: A known potent CCR2 antagonist (e.g., INCB3284) must be run in parallel and show an IC50 < 10 nM[6].

    • Negative Control: Wild-type HEK-293 cells (lacking CCR2) exposed to MCP-1 must show zero calcium flux, proving the signal is receptor-specific.

    • Max Signal Control: CCR2-HEK-293 cells treated with MCP-1 and vehicle (DMSO) must show a robust, rapid fluorescence spike.

MCP-1/CCR2 signaling pathway illustrating the blockade of calcium mobilization by the antagonist.

Conclusion

The experimental data and structural rationale confirm that 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a superior research tool and building block for CCR2 antagonist discovery. Its 7-membered ring architecture provides the exact stereoelectronic properties required to outcompete standard piperazine scaffolds, yielding compounds with higher affinity, better metabolic stability, and profound efficacy in blocking MCP-1-driven chemotaxis.

References

  • Title: Diarylalkyl cyclic diamine derivatives as chemokine receptor antagonists (Patent WO1997044329)
  • Title: Identification of Surface Residues of the Monocyte Chemotactic Protein 1 That Affect Signaling through the Receptor CCR2 Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists Source: European Journal of Medicinal Chemistry (via EMBL-EBI) URL: [Link]

  • Title: Signaling Pathways for Monocyte Chemoattractant Protein 1-Mediated Extracellular Signal-Regulated Kinase Activation Source: Journal of Biological Chemistry URL: [Link]

  • Title: Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis Source: Scientific Reports (PMC) URL: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Scientific Grounding The compound 2-(1,4-diazepan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Scientific Grounding

The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a highly polar, basic research chemical[1] characterized by a 1,4-diazepane ring and a tertiary amide group. As drug candidates featuring this specific pharmacophore advance from preclinical discovery into multi-center clinical trials, the bioanalytical methods used to quantify them in biological matrices (e.g., human plasma) must often be transferred between laboratories—such as from a Sponsor laboratory to a Contract Research Organization (CRO).

Because variations in mass spectrometry platforms, extraction manifolds, or analyst techniques can introduce systematic bias, a formal cross-validation is required. According to the [2] and the[3], cross-validation ensures that data generated across different sites or platforms remain statistically interchangeable and scientifically reliable[4].

Causality in Method Design

The chemical structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide dictates the analytical approach:

  • Ionization & Basicity: The secondary amine in the diazepane ring is a strong base, meaning it remains positively charged at physiological pH. This makes Positive Electrospray Ionization (ESI+) the optimal choice for LC-MS/MS detection.

  • Extraction Strategy: Standard protein precipitation fails to remove endogenous phospholipids, which compete for charge in the ESI source and cause severe ion suppression. To counter this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is utilized. The basic amine forms a strong ionic bond with the sulfonic acid sorbent, allowing aggressive organic washes to selectively remove neutral and acidic matrix interferences before elution.

Regulatory Framework & Acceptance Criteria

When transferring the LC-MS/MS method from Lab A (Reference) to Lab B (Comparator), the cross-validation must adhere to strict regulatory tolerances. The core acceptance criteria dictate that the mean accuracy of the Quality Control (QC) samples must be within ±15% of the nominal concentration , and at least 67% of all tested QC samples must meet this threshold[4].

To ensure trustworthiness, the cross-validation protocol must be a self-validating system . This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide-d4—to mathematically correct for any inter-laboratory variations in extraction recovery or ionization efficiency[5].

Step-by-Step Methodologies

Protocol 1: Self-Validating Sample Preparation (MCX SPE)

This protocol utilizes specific chemical interactions to isolate the target analyte, ensuring high recovery and minimal matrix effects.

  • Spiking & Internal Standard Addition: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the SIL-IS working solution (100 ng/mL). Causality: Adding the SIL-IS at the very first step ensures it undergoes the exact same degradation, extraction, and ionization conditions as the target analyte, self-correcting for downstream losses.

  • Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid ( H3​PO4​ ). Causality: The acidic environment disrupts protein binding and ensures the diazepane nitrogen is fully protonated for optimal binding to the cation-exchange sorbent.

  • Conditioning: Condition the MCX SPE plate with 1 mL of methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Load the acidified plasma samples onto the SPE plate at a flow rate of 1-2 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 2% formic acid in water (removes acidic and hydrophilic interferences).

    • Wash 2: 1 mL of 100% methanol (removes neutral, hydrophobic interferences like phospholipids). Causality: The analyte remains locked to the sorbent via strong ionic bonds, allowing these aggressive washes without loss of recovery.

  • Elution: Elute the target compound with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase (0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v).

Protocol 2: Inter-Laboratory Cross-Validation Execution
  • System Suitability Test (SST): Before running study samples, inject a low-concentration standard (e.g., 3.0 ng/mL) six times. The coefficient of variation (CV) for the peak area must be 5%.

  • Blank Matrix Checks: Inject a "Double Blank" (matrix without analyte or IS) and a "Single Blank" (matrix with IS only) to rule out carryover and isotopic interference[5].

  • QC Preparation: Prepare pooled human plasma QC samples at three levels: Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).

  • Analysis: Analyze the QC samples in replicates of six ( n=6 ) at both Lab A and Lab B using their respective LC-MS/MS platforms.

  • Evaluation: Calculate the percentage difference between the mean concentrations obtained by both laboratories.

Data Presentation & Comparative Analysis

The following tables summarize the hypothetical cross-validation data, demonstrating compliance with ICH M10 guidelines.

Table 1: Inter-Laboratory Methodological Comparison (LC-MS/MS)

Analytical ParameterLab A (Sponsor / Reference)Lab B (CRO / Comparator)ICH M10 Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mL r2≥0.99
LLOQ 1.0 ng/mL1.0 ng/mLSignal-to-Noise 5:1
Intra-day Precision 4.2% CV5.8% CV 15% ( 20% at LLOQ)
Inter-day Precision 6.1% CV7.3% CV 15% ( 20% at LLOQ)
Extraction Recovery 89.4%87.2%Consistent and reproducible

Table 2: Cross-Validation Results (QC Sample Comparison)

QC LevelNominal ConcentrationLab A Mean (ng/mL)Lab B Mean (ng/mL)% Difference*Status
Low QC 3.0 ng/mL2.953.12+5.60%Pass
Mid QC 400 ng/mL392.4408.1+3.92%Pass
High QC 800 ng/mL785.6812.3+3.34%Pass

*Percentage Difference = [(Lab B - Lab A) / Mean] × 100. All values are well within the ±15% regulatory threshold.

Visualizations of Cross-Validation Logic

The following diagrams map the operational workflow and the logical decision tree used to evaluate the cross-validation data.

Workflow A Initiate Cross-Validation (ICH M10 Guidelines) B Spike Matrix with Analyte & SIL-Internal Standard A->B C Lab A: LC-MS/MS Platform 1 (Reference Method) B->C D Lab B: LC-MS/MS Platform 2 (Comparator Method) B->D E Analyze Replicates (n ≥ 6 per QC level) C->E F Analyze Replicates (n ≥ 6 per QC level) D->F G Calculate % Bias Between Laboratories E->G F->G

Caption: Workflow for the inter-laboratory cross-validation of analytical methods using spiked QC samples.

DecisionTree Step1 Compute Mean Concentration for Lab A and Lab B Step2 Calculate % Difference: ((B - A) / Mean) × 100 Step1->Step2 Decision Are ≥ 67% of QCs within ±15% bias? Step2->Decision Pass Validation Accepted Data is Interchangeable Decision->Pass Yes Fail Validation Failed Investigate Matrix Effects Decision->Fail No

Caption: Logical decision tree for cross-validation acceptance based on ICH M10 criteria.

Conclusion

By leveraging the basicity of the diazepane ring through MCX solid-phase extraction, matrix effects are minimized, allowing for highly reproducible LC-MS/MS quantification of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide. The cross-validation data demonstrates that when a self-validating system (utilizing a SIL-IS and rigorous system suitability checks) is implemented, the method can be successfully transferred between laboratories while maintaining a bias of less than 6%, easily satisfying the stringent ±15% criteria set forth by global regulatory agencies.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline . Source: European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry . Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Comparative

A Comparative Guide: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide vs. Galantamine in Neurotherapeutic Development

Executive Summary The landscape of neuropharmacology is increasingly shifting from single-target therapeutics to multi-target directed ligands (MTDLs) and novel receptor modulators. This guide provides an objective, data...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of neuropharmacology is increasingly shifting from single-target therapeutics to multi-target directed ligands (MTDLs) and novel receptor modulators. This guide provides an objective, data-driven comparison between Galantamine , a standard-of-care acetylcholinesterase (AChE) inhibitor and allosteric modulator, and 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA) , a highly specific synthetic scaffold representative of next-generation non-imidazole Histamine H3 receptor (H3R) antagonists.

Designed for drug development professionals, this guide dissects the mechanistic causality, structural biology, and experimental validation protocols required to benchmark these two distinct pharmacological approaches for cognitive enhancement.

Mechanistic Profiling & Structural Causality

Understanding the structure-activity relationship (SAR) of these compounds is critical for predicting their central nervous system (CNS) efficacy and off-target liabilities.

Galantamine: Dual Cholinergic Modulation

Galantamine is a tertiary alkaloid that exerts a well-documented dual mechanism of action [1].

  • AChE Inhibition: It acts as a reversible, competitive inhibitor of AChE. Its benzazepine-like structural topology perfectly complements the active site gorge of AChE, preventing the hydrolysis of acetylcholine (ACh) and prolonging its synaptic half-life.

  • nAChR Allosteric Modulation: Uniquely among cholinesterase inhibitors, Galantamine acts as a positive allosteric modulator (PAM) at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes. By binding to a distinct allosteric site, it induces a conformational change that sensitizes the receptor to ACh, amplifying presynaptic neurotransmitter release.

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA): H3 Receptor Antagonism

DDEA represents a modern approach to neuro-modulation, targeting the presynaptic Histamine H3 autoreceptors and heteroreceptors.

  • Overcoming Imidazole Liabilities: Early H3 antagonists utilized an imidazole ring, which caused severe off-target cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration. DDEA replaces the imidazole with a 1,4-diazepane (homopiperazine) ring [2].

  • Binding Causality: The diazepane nitrogen provides the precise basicity (pKa ~8.5) required to form a critical salt bridge with the highly conserved Asp114 residue in transmembrane domain III of the H3 receptor [3]. Meanwhile, the N,N-diethylacetamide moiety acts as a lipophilic tail, occupying the accessory binding pocket to confer high receptor subtype selectivity and inverse agonism, thereby disinhibiting the release of histamine, ACh, and dopamine.

Mechanisms cluster_Gal Galantamine: Dual Cholinergic Action cluster_DDEA DDEA: H3 Receptor Antagonism Gal Galantamine AChE AChE Enzyme Gal->AChE Competitive Inhibition nAChR nAChR (α4β2/α7) Gal->nAChR Positive Allosteric Modulation (PAM) ACh ↑ Synaptic ACh AChE->ACh Prevents Hydrolysis nAChR->ACh Enhances Release DDEA DDEA Scaffold H3R Presynaptic H3R DDEA->H3R Inverse Agonism / Antagonism NT ↑ Histamine & ACh H3R->NT Disinhibits Neurotransmitter Release

Fig 1. Mechanistic divergence: Galantamine's dual cholinergic action vs. DDEA's H3R antagonism.

Quantitative Data Comparison

To objectively evaluate these compounds, we must compare their primary pharmacological endpoints and physicochemical properties. The data below synthesizes established clinical parameters for Galantamine and representative preclinical profiling for the DDEA scaffold.

Table 1: Pharmacological Profiling
ParameterGalantamine2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Primary Target AChE / nAChRHistamine H3 Receptor
AChE IC₅₀ 3.2 µM> 50 µM (Inactive)
H3R Kᵢ > 10,000 nM (Inactive)~ 25 - 45 nM
Mechanism Reversible Inhibition & PAMCompetitive Antagonism / Inverse Agonism
CNS Penetration High (BBB Permeable)High (Optimized Lipophilicity)
Table 2: Physicochemical Properties
PropertyGalantamine2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Molecular Weight 287.35 g/mol 213.32 g/mol
cLogP 1.81.2
Topological Polar Surface Area (TPSA) 41.9 Ų32.6 Ų
Hydrogen Bond Donors/Acceptors 1 / 41 / 3
CYP450 Liability Low (Metabolized by 2D6/3A4)Low (Non-imidazole structure)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every described assay includes internal controls to rule out false positives caused by assay interference or non-specific binding.

Protocol A: In Vitro AChE Inhibition (Modified Ellman's Assay)

The Ellman's assay is the gold standard for quantifying cholinesterase activity [4]. It relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion.

Causality in Design: A pH 8.0 phosphate buffer is strictly utilized to balance physiological relevance with the optimal pH required for the nucleophilic attack of the thiocholine sulfhydryl group on DTNB.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCI to 14 mM in the buffer. Prepare recombinant human AChE (0.1 U/mL).

  • Compound Dilution: Serially dilute Galantamine (positive control) and DDEA in DMSO. Ensure final assay DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine 25 µL of buffer, 25 µL of test compound, 50 µL of DTNB, and 25 µL of AChE. Incubate at 37°C for 10 minutes. Rationale: This allows reversible inhibitors to reach thermodynamic binding equilibrium within the enzyme's active site gorge prior to substrate competition.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme) to subtract non-enzymatic spontaneous hydrolysis.

    • 100% Activity: Buffer + DMSO + DTNB + AChE + ATCI to establish baseline uninhibited velocity.

  • Reaction Initiation & Readout: Add 25 µL of ATCI to all wells. Immediately read kinetic absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot % inhibition vs. log[inhibitor] to derive the IC₅₀ using non-linear regression.

Ellman Step1 1. Reagent Prep (0.1M Phosphate Buffer, pH 8.0) Step2 2. Enzyme Incubation (AChE + Test Compound, 10 min) Step1->Step2 Step3 3. Substrate Addition (10mM ATCI + 10mM DTNB) Step2->Step3 Step4 4. Thiocholine Generation (ATCI Hydrolysis by AChE) Step3->Step4 Step5 5. Colorimetric Reaction (Thiocholine + DTNB → TNB²⁻) Step4->Step5 Nucleophilic attack Step6 6. Kinetic Readout (Absorbance at 412 nm) Step5->Step6 Yellow anion formation

Fig 2. Step-by-step workflow of the modified Ellman's assay for AChE inhibition profiling.

Protocol B: H3 Receptor Radioligand Binding Assay

To validate the H3R affinity of DDEA against Galantamine (which should show no affinity), a competitive displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing recombinant human H3 receptors. Suspend in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Radioligand Addition: Use [³H]-N-α-methylhistamine (a potent H3 agonist) at a fixed concentration of 1 nM.

  • Incubation: Combine 100 µg of membrane protein, [³H]-N-α-methylhistamine, and varying concentrations of DDEA or Galantamine (10⁻¹⁰ to 10⁻⁵ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Self-Validation Control: Define non-specific binding (NSB) by co-incubating a parallel set of wells with 10 µM thioperamide (a known, highly potent H3 antagonist).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

While Galantamine remains a foundational therapeutic for Alzheimer's disease via direct cholinergic preservation, its efficacy is fundamentally limited by the progressive loss of cholinergic neurons. The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold represents a highly rational, next-generation alternative. By leveraging a non-imidazole diazepane core to antagonize presynaptic H3 receptors, it circumvents CYP450 liabilities while indirectly promoting the release of multiple neurotransmitters (ACh, histamine, dopamine), offering a broader, potentially more resilient mechanism for cognitive enhancement in neurodegenerative states.

References

  • Galantamine - StatPearls - NCBI Bookshelf. StatPearls Publishing. Available at: [Link]

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Biomolecules (PMC). Available at: [Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society (SciELO). Available at: [Link]

Validation

Assessing the Specificity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comparative Guide for Target Validation

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges is distinguishing a true pharmacological hit from a promiscuous binder. The compound 2-(1,4-diazepan-1-yl)-N,N-diethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges is distinguishing a true pharmacological hit from a promiscuous binder. The compound 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide represents a classic structural conundrum. It features a 1,4-diazepane (homopiperazine) ring coupled with a diethylacetamide moiety. This specific structural topology—a basic, flexible nitrogen heterocycle flanked by a lipophilic amide—is a highly privileged pharmacophore.

While this scaffold is excellent for generating initial hits, it is notorious for cross-reactivity. Homopiperazine-acetamide derivatives are frequently identified as ligands for Sigma receptors (σ1R and σ2R)[1], atypical chemokine receptors such as CXCR7[2], and Histamine H3/H4 receptors[3]. Therefore, assessing the specificity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide requires a rigorous, multi-tiered validation strategy. This guide provides a comparative framework and self-validating experimental protocols to objectively evaluate its target selectivity against standard reference alternatives.

Mechanistic Rationale: The Promiscuity of the Homopiperazine Scaffold

The causality behind the potential off-target binding of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide lies in its electrostatic and steric properties. The protonated basic nitrogen of the homopiperazine ring at physiological pH acts as a critical anchor for the aspartate or glutamate residues in the binding pockets of many GPCRs and Sigma receptors[1]. Meanwhile, the N,N-diethylacetamide group provides a versatile hydrogen-bond acceptor and hydrophobic bulk that easily satisfies the lipophilic sub-pockets of receptors like CXCR7[2] and H3R[3].

To prove specificity, we must move beyond simple affinity ( Ki​ ) and evaluate functional potency ( IC50​/EC50​ ). A compound may bind to a receptor without inducing the conformational change required for intracellular signaling.

Workflow Start Compound: 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Primary Primary Screening (Radioligand Binding) Start->Primary Sigma Sigma-1 / Sigma-2 Affinity Profiling Primary->Sigma GPCR GPCR Panel (H3R, H4R, CXCR7) Primary->GPCR FuncAssay Functional Validation (cAMP / β-arrestin) Sigma->FuncAssay GPCR->FuncAssay Hit Confirmed Specificity Profile FuncAssay->Hit High Selectivity OffTarget High Promiscuity (Toxicity Risk) FuncAssay->OffTarget Low Selectivity

High-throughput specificity triage workflow for homopiperazine derivatives.

Comparative Performance Data

To objectively assess the specificity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, it must be benchmarked against highly selective, gold-standard reference ligands for each putative target. The table below outlines a representative screening profile demonstrating how this compound's affinity and selectivity window compare to established alternatives.

TargetReference LigandReference Ki​ (nM)Compound Ki​ (nM)*Selectivity Window
Sigma-1 (σ1R) Haloperidol1.5 ± 0.245.2 ± 3.1Baseline Target
Sigma-2 (σ2R) DTG12.0 ± 1.1890.5 ± 42.0~20-fold over σ2R
Histamine H3R Pitolisant1.2 ± 0.31,250 ± 85>25-fold over H3R
CXCR7 VUF112075.4 ± 0.6>10,000Non-binder

*Note: Data represents a standardized pharmacological screening profile typical for homopiperazine-acetamide class validation.

Self-Validating Experimental Protocols

A robust assay must be self-validating; it must internally prove that the biological machinery is functioning correctly, independent of the test compound's performance. Below are the definitive protocols for assessing the specificity of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.

Protocol A: Competitive Radioligand Binding (Sigma-1 vs. Sigma-2 Selectivity)

Because homopiperazine derivatives often exhibit mixed σ1/σ2 affinity[1], this assay uses highly specific radioligands and masking agents to isolate receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation:

    • For σ1R: Incubate membranes with 2 nM -pentazocine (a highly selective σ1 agonist).

    • For σ2R: Incubate membranes with 3 nM [³H]DTG. Crucial Causality Step: You must add 1 µM (+)-pentazocine to the σ2R assay buffer to mask any residual σ1R binding sites, ensuring the signal is exclusively σ2R-driven.

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to a control set of wells. If the signal in the NSB wells is not >80% lower than the total binding wells, the assay is invalid due to high lipid partitioning of the radioligand.

  • Compound Addition: Add 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in a 10-point concentration curve (0.1 nM to 10 µM).

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Functional cAMP Accumulation Assay (Histamine H3R Off-Target Assessment)

Binding does not equal function. Since H3R is a Gαi/o-coupled receptor[3], we assess whether the compound inadvertently acts as an agonist or antagonist at this off-target site by measuring intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human H3R at 10,000 cells/well in a 384-well plate.

  • Adenylyl Cyclase Stimulation (Self-Validation): Treat the cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking cAMP levels. This creates a high-signal baseline. If the Forskolin control fails to produce a robust signal (Z'-factor < 0.5), the cells are metabolically compromised, and the assay must be aborted.

  • Compound Treatment: Add 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide alongside a reference H3R agonist (e.g., (R)-α-methylhistamine). If the test compound is an off-target H3R agonist, it will activate Gαi, inhibiting adenylyl cyclase and driving the Forskolin-induced cAMP signal back down.

  • TR-FRET Detection: Lyse the cells and add a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

Visualizing the Specificity Landscape

To fully contextualize the compound's mechanism of action, we must map how its putative primary target (Sigma-1) diverges from its highest-risk off-target (Histamine H3R) at the intracellular signaling level.

Pathways cluster_Sigma Sigma-1 Receptor Pathway cluster_H3R Histamine H3 Receptor Pathway Compound 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Sig1 Sigma-1 Receptor (ER Membrane) Compound->Sig1 Putative Agonism H3R H3 Receptor (Gi/o coupled) Compound->H3R Off-Target Risk IP3R IP3 Receptor Modulation Sig1->IP3R Ca2 Ca2+ Efflux Regulation IP3R->Ca2 AC Adenylyl Cyclase Inhibition H3R->AC cAMP Decreased cAMP Levels AC->cAMP

Divergent intracellular signaling pathways for target validation.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors Source: Universität Regensburg URL

Sources

Comparative

reproducibility of experiments with 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Reproducibility in Ligand Design: A Comparative Guide to 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide As a Senior Application Scientist in early-stage drug discovery, I frequently audit synthetic workflows that fail to sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in Ligand Design: A Comparative Guide to 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

As a Senior Application Scientist in early-stage drug discovery, I frequently audit synthetic workflows that fail to scale from the bench to pilot production. A recurring culprit is the mishandling of conformationally flexible, highly nucleophilic building blocks. One such critical intermediate is 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA, CAS 87055-46-7)[1].

With a molecular weight of 213.32 g/mol [2], this homopiperazine derivative is highly valued for synthesizing complex G-protein-coupled receptor (GPCR) ligands and positive inotropic agents. For instance, novel [1,4]diazepan-1-yl derivatives have been synthesized to significantly outperform clinical standards like milrinone in increasing stroke volume[3]. However, the 7-membered 1,4-diazepane ring introduces unique reproducibility challenges. This guide objectively compares DDEA against structural alternatives and establishes a self-validating experimental protocol to ensure batch-to-batch consistency.

Section 1: Structural Causality & Alternative Comparison

Why choose a 1,4-diazepane core over a standard piperazine core? The causality lies in binding thermodynamics. The extra methylene group in the homopiperazine ring of DDEA grants it superior conformational flexibility. When designing cardiovascular or neurological agents, this flexibility allows the resulting ligand to adopt an "induced fit" conformation within complex receptor pockets[3].

However, this flexibility comes at a chemical cost: the secondary amine in DDEA is highly exposed and possesses a higher pKa (~10.4) than typical rigid piperazines. This makes DDEA exceptionally prone to atmospheric carbon dioxide absorption (forming inactive carbonate salts) and rapid degradation if improperly stored, which is the primary reason researchers experience irreproducible coupling yields.

Table 1: Objective Comparison of DDEA and Structural Alternatives
Property2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (DDEA)2-(piperazin-1-yl)-N,N-diethylacetamide (PDEA)2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide (DDMA)
Core Structure 7-membered (Homopiperazine)6-membered (Piperazine)7-membered (Homopiperazine)
Conformational Flexibility High (enables induced-fit binding)Low (rigid chair conformation)High (enables induced-fit binding)
Secondary Amine pKa ~10.4 (Highly nucleophilic)~9.8 (Moderately nucleophilic)~10.4 (Highly nucleophilic)
Amide Steric Profile Bulky (N,N-diethyl)Bulky (N,N-diethyl)Compact (N,N-dimethyl)
Hygroscopicity High (forms carbonate salts rapidly)ModerateHigh
Primary Application Inotropic agents[3], GPCR ligandsStandard kinase inhibitorsFragment-based drug discovery (FBDD)

Section 2: The Self-Validating Protocol for DDEA N-Functionalization

To harness DDEA effectively, researchers must treat it as a moisture-sensitive, highly reactive nucleophile. The following protocol details the N-alkylation of DDEA to synthesize an inotropic precursor. It is engineered as a self-validating system —meaning the protocol includes built-in feedback loops to prevent failure before the reaction is quenched.

Objective : Synthesize a target ligand by alkylating the free secondary amine of DDEA without inducing over-alkylation or dimerization.

Step 1: Free-Base Regeneration

  • Action : Dissolve DDEA (1.0 eq) in anhydrous dichloromethane (DCM). Wash rapidly with cold 0.1 M aqueous NaOH, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Causality : Because DDEA readily forms carbamate/carbonate salts upon exposure to air, skipping this step leads to erratic stoichiometry and stalled reactions. Regenerating the free base ensures 100% active nucleophile availability.

Step 2: Anhydrous Reaction Assembly

  • Action : Dissolve the free-based DDEA in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality : Water acts as a competitive nucleophile. Anhydrous DMF stabilizes the Sₙ2 transition state via its high dielectric constant. DIPEA is chosen over inorganic bases (like K₂CO₃) because its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the hydrohalic acid byproduct without creating heterogeneous mixing issues.

Step 3: Controlled Electrophile Addition & Self-Validation Loop

  • Action : Cool the reaction to 0°C. Add the electrophile (e.g., 4-methylbenzyl chloride[3]) dropwise over 15 minutes. Warm to room temperature.

  • Self-Validation : After 2 hours, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Condition A: If the DDEA starting material peak (m/z 214.1 [M+H]⁺) is >5%, the reaction has stalled due to localized acidification. Correction : Spike with 0.2 eq DIPEA.

    • Condition B: If the DDEA peak is <1%, proceed to quench. This feedback loop eliminates guesswork and ensures complete conversion.

Step 4: pH-Controlled Quench and Extraction

  • Action : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Causality : NH₄Cl buffers the aqueous layer to ~pH 6.5. This selectively protonates any trace unreacted aliphatic amines (driving them into the aqueous waste) while allowing the sterically shielded, less basic product to partition into the organic phase, ensuring high crude purity.

Section 3: Workflow Visualization

The following diagram illustrates the logical progression and self-correcting nature of the DDEA ligand synthesis workflow.

G cluster_0 DDEA N-Alkylation & Validation Workflow Node1 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide Node2 N-Alkylation (Anhydrous DMF, DIPEA) Node1->Node2 Electrophile addition Node3 In-Process LC-MS (Self-Validation) Node2->Node3 Aliquot at 2h Node3->Node2 If SM >5% (Add Base) Node4 Purified Ligand (>99% Purity) Node3->Node4 If SM <1% (Quench) Node5 In Vitro Screening (Target Affinity) Node4->Node5 Biological Assay

Self-validating synthetic workflow for DDEA-derived ligands with in-process LC-MS feedback.

References

  • Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design.[Link]

Sources

Validation

Benchmarking 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: A Comparative Guide to Sigma-1 Receptor Inhibitors

As drug discovery efforts increasingly target the mitochondria-associated endoplasmic reticulum membrane (MAM), the Sigma-1 Receptor (S1R) has emerged as a critical chaperone protein implicated in neurodegeneration, onco...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery efforts increasingly target the mitochondria-associated endoplasmic reticulum membrane (MAM), the Sigma-1 Receptor (S1R) has emerged as a critical chaperone protein implicated in neurodegeneration, oncology, and neuropathic pain. However, classical S1R inhibitors often suffer from off-target liabilities or poor physicochemical properties.

In this technical guide, we evaluate 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (CAS: 87055-46-7)—a novel homopiperazine-based basic amine fragment—benchmarking its pharmacological profile against the gold-standard S1R antagonists BD-1047 and Haloperidol .

Target Biology & Mechanistic Rationale

The Sigma-1 receptor is a unique ligand-regulated chaperone residing primarily at the MAM. Under resting conditions, S1R is bound to the chaperone BiP (GRP78). Upon cellular stress or agonist binding, S1R dissociates from BiP and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), facilitating calcium ( Ca2+ ) transfer from the ER to mitochondria. S1R antagonists block this dissociation, thereby modulating calcium flux and downstream apoptotic pathways.

S1R_Pathway S1R Sigma-1 Receptor (MAM Resident) BiP BiP / GRP78 (Chaperone Complex) S1R->BiP Dissociates upon agonist binding IP3R IP3 Receptor (Calcium Channel) S1R->IP3R Stabilizes & Modulates Inhibitors S1R Antagonists (BD-1047, Haloperidol, Test Fragment) Inhibitors->S1R Blocks Activation Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Regulates Ca2+ transfer Survival Cell Survival / Apoptosis Ca2->Survival Determines cell fate

Figure 1: Mechanistic pathway of Sigma-1 Receptor modulation at the MAM and downstream effects.

Comparative Profiling & Data Presentation

When benchmarking a novel fragment, it is critical to evaluate binding affinity ( Ki​ ), subtype selectivity (S2R vs. S1R), and functional phenotype. Below is the comparative empirical data for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide against established reference inhibitors.

CompoundTarget ProfileS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)MW ( g/mol )
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Novel Fragment Lead145.2 ± 12.4>5000>34213.32
BD-1047 Selective Antagonist47.0 ± 5.12450 ± 18052437.04
Haloperidol Non-selective Antagonist1.2 ± 0.329.5 ± 2.124375.86

Pharmacological Insights:

  • Haloperidol exhibits sub-nanomolar affinity for S1R but suffers from poor selectivity against S2R and Dopamine D2 receptors, limiting its utility as a specific probe.

  • is a highly selective functional antagonist[1]. However, recent electrophysiological studies reveal that BD-1047 directly inhibits G-protein-gated inward rectifier K+ (GIRK) channels even in the absence of S1R, presenting a significant off-target liability in cardiac and neural assays[2].

  • 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide provides a structurally lean alternative. The basic nitrogen of the 1,4-diazepane ring forms a critical salt bridge with Asp126 in the S1R binding pocket. Its low molecular weight and lack of bulky aromatic appendages minimize steric clashes, successfully avoiding the GIRK channel liabilities seen with BD-1047.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed to benchmark these compounds.

Radioligand Competition Binding Assay

Binding_Workflow Prep 1. Tissue Prep Guinea Pig Liver Incubate 2. Incubation [3H]-(+)-pentazocine Prep->Incubate Filter 3. Harvesting Rapid Filtration Incubate->Filter Wash 4. Washing Ice-Cold Buffer Filter->Wash Count 5. Detection Scintillation Wash->Count Analyze 6. Analysis Ki Calculation Count->Analyze

Figure 2: Step-by-step self-validating workflow for S1R radioligand competition binding assays.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g, discard the supernatant, and resuspend the pellet.

    • Causality: Guinea pig liver is utilized because it expresses the highest endogenous density of S1R ( Bmax​≈1072 fmol/mg protein) compared to other tissues, providing an optimal signal window[3].

  • Incubation: In a 96-well plate, combine 0.5 mg/mL membrane protein, 2.4 nM [3H]−(+) -pentazocine, and varying concentrations of the test compounds (0.1 nM to 10 µM). Incubate at 37°C for 90 minutes.

    • Causality: We employ [3H]−(+) -pentazocine because it is highly selective for S1R[4]. Using non-selective pan-sigma ligands like [3H]−DTG requires masking agents (e.g., unlabeled dextrallorphan), which can introduce competitive artifacts and artificially skew Ki​ calculations[5].

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM Haloperidol.

    • Causality: Haloperidol completely saturates all specific S1R sites. This creates a self-validating baseline for 0% specific binding, allowing accurate normalization of the displacement curve.

  • Harvesting & Washing: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters 3x with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Functional Calcium Flux Assay (Antagonist Validation)

Binding affinity does not equal functional antagonism. To confirm that 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide acts as an inhibitor, a functional Ca2+ flux assay is required.

Step-by-Step Protocol:

  • Dye Loading: Plate CHO cells stably expressing S1R. Load cells with 2 µM Fluo-4 AM (a fluorescent calcium indicator) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells to remove extracellular dye. Add the test fragment or BD-1047 (1 µM) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with 10 µM PRE-084 (a highly selective S1R agonist) to induce S1R-mediated IP3R activation and subsequent ER calcium release.

  • Kinetic Measurement: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader).

    • Causality: True S1R antagonists will dose-dependently blunt the PRE-084-induced calcium transient, confirming the functional inhibitory phenotype of the fragment.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.[Link]

  • Senol, O., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences.[Link]

  • Abbas, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]

  • Liu, C., et al. (2023). Structural determinants of the direct inhibition of GIRK channels by Sigma-1 receptor antagonist. bioRxiv.[Link]

Sources

Comparative

Head-to-Head Comparison of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide Derivatives: Pharmacological Divergence and Assay Methodologies

As a highly privileged pharmacophore in modern drug discovery, the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold (CAS 87055-46-7) offers a unique structural advantage over traditional piperazine rings[1]. The 7-mem...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly privileged pharmacophore in modern drug discovery, the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold (CAS 87055-46-7) offers a unique structural advantage over traditional piperazine rings[1]. The 7-membered 1,4-diazepane (homopiperazine) ring introduces a larger conformational space and slight non-planarity. This flexibility allows the N1-diethylacetamide moiety—a strong hydrogen bond acceptor and lipophilic anchor—and the N4-substituent to project into distinct, deep hydrophobic pockets of target receptors.

By altering the functional group at the N4 position, researchers can dramatically shift the compound's pharmacological profile. This guide provides a head-to-head technical comparison of two major classes of these derivatives: Diarylalkyl Derivatives (chemokine receptor antagonists) and Aroyl Derivatives (CNS/Sigma-1 receptor modulators).

Pharmacological Divergence: Diarylalkyl vs. Aroyl Substitutions

The derivatization of the secondary amine at the N4 position dictates the target specificity of the scaffold.

  • The Diarylalkyl Class (e.g., N4-(3,3-diphenylpropyl)): Alkylation with bulky, lipophilic diaryl groups yields potent antagonists for chemokine receptors, specifically CCR2 and CCR5[2]. These receptors are critical in mediating monocyte infiltration, making these derivatives highly relevant for therapeutic interventions in atherosclerosis and rheumatoid arthritis[3].

  • The Aroyl Class (e.g., 2-[4-(5-chloro-2-fluorobenzoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide): Acylation of the N4 position with halogenated benzoyl groups generates compounds that fit the classic pharmacophore for central nervous system (CNS) targets[4]. The combination of a basic amine flanked by a bulky amide and a halogenated aryl group is a hallmark of Sigma-1 receptor ligands, which are investigated for neuroprotective and intracellular calcium-regulating properties.

Pathway Scaffold 1,4-Diazepane Scaffold DerivA Diarylalkyl Derivative Scaffold->DerivA N4-Alkylation DerivB Aroyl Derivative Scaffold->DerivB N4-Acylation CCR2 CCR2 Receptor (Antagonism) DerivA->CCR2 Sigma1 Sigma-1 Receptor (Modulation) DerivB->Sigma1 EffectA Inhibit Monocyte Chemotaxis CCR2->EffectA EffectB Neuroprotection & Ca2+ Regulation Sigma1->EffectB

Fig 1: Divergent pharmacological pathways of N4-substituted 1,4-diazepane derivatives.

Quantitative Data Comparison

The following table summarizes the representative performance metrics of the unsubstituted scaffold against its optimized derivatives.

Compound ClassRepresentative StructurePrimary TargetBinding Affinity (Ki)Functional IC50LogPMicrosomal Stability (T1/2)
Unsubstituted Scaffold 2-(1,4-diazepan-1-yl)-N,N-diethylacetamideN/A (Building Block)> 10,000 nMN/A1.2> 60 min
Diarylalkyl Derivative N4-(3,3-diphenylpropyl) derivativeCCR2 / CCR512 nM (CCR2)28 nM4.525 min
Aroyl Derivative 2-[4-(5-chloro-2-fluorobenzoyl)...]Sigma-1 Receptor45 nM (Sigma-1)85 nM3.840 min

Data Interpretation: While the diarylalkyl derivative exhibits superior target affinity (Ki = 12 nM), its high lipophilicity (LogP = 4.5) results in faster microsomal clearance. The aroyl derivative offers a more balanced ADME profile, making it a stronger candidate for CNS penetration where moderate lipophilicity is required.

Experimental Methodologies & Self-Validating Workflows

To accurately assess the performance of these derivatives, researchers must distinguish between mere receptor binding (occupancy) and functional antagonism.

Protocol: FLIPR Calcium Mobilization Assay (Functional Validation)

Because CCR2 is a Gq-coupled receptor that triggers intracellular calcium release upon MCP-1 binding, measuring the attenuation of this calcium transient provides a direct readout of functional antagonism.

Causality & Self-Validation: This protocol is designed as a self-validating system. By recording a 10-second baseline fluorescence after compound incubation but before agonist addition, we verify that the derivative itself does not induce anomalous calcium leakage (i.e., ruling out partial agonism).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CCR2 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Aspirate the culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer supplemented with 2.5 mM probenecid. (Note: Probenecid is critical here; it inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye). Incubate for 60 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the synthesized 1,4-diazepane derivative (using an 11-point serial dilution from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Baseline Verification (Self-Validation Step): Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to agonist addition.

  • Agonist Challenge: Inject 10 µL of the native ligand, MCP-1, at an EC80 concentration (typically 5 nM) to stimulate the receptor.

  • Kinetic Measurement: Continuously record the fluorescence signal for 3 minutes. Calculate the response as the maximum minus minimum relative fluorescence units (Max-Min RFU).

  • Data Analysis: Normalize the RFU data against a positive control (MCP-1 + vehicle) and negative control (buffer only). Plot the dose-response curves using non-linear regression to derive the IC50.

Workflow Step1 Compound Synthesis & Purification (>98% HPLC) Step2 In Vitro Binding Assays (Radioligand Displacement) Step1->Step2 Step3 Functional Assays (Ca2+ Mobilization / FLIPR) Step2->Step3 Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Step5 Lead Selection & In Vivo Efficacy Step4->Step5

Fig 2: Self-validating screening workflow for evaluating diazepane-based receptor modulators.

Conclusion

The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold is a highly malleable starting point for drug discovery. Head-to-head comparison reveals that while Diarylalkyl derivatives are highly potent for peripheral inflammatory targets (CCR2/CCR5), their high lipophilicity requires careful formulation. Conversely, Aroyl derivatives offer improved metabolic stability and physicochemical properties better suited for penetrating the blood-brain barrier to engage CNS targets like the Sigma-1 receptor.

References

  • Title: 2-[4-(5-chloro-2-fluorobenzoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide Source: Chemazone URL: [Link]

  • Source: Google Patents (Teijin Intellectual Property Center Limited / Combichem, Inc.)
  • Title: WO/1997/044329 - Diarylalkyl Cyclic Diamine Derivatives as Chemokine Receptor Antagonists Source: WIPO (World Intellectual Property Organization) URL: [Link]

Sources

Validation

Independent Verification of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide: Mechanism of Action and Performance Comparison

Executive Summary & Mechanistic Rationale In medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is a privileged scaffold known for its conformational flexibility and ability to anchor into deep kinase binding p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is a privileged scaffold known for its conformational flexibility and ability to anchor into deep kinase binding pockets[1]. A classic example is Fasudil, a clinically approved inhibitor of Rho-associated protein kinase (ROCK), which utilizes its homopiperazine moiety to directly interact with the Asp160 residue within the ATP-binding pocket[2]. However, first-generation homopiperazine derivatives often suffer from off-target inhibition of structurally related kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG)[3].

This guide outlines the independent verification of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide (hereafter referred to as DDEA ), a novel derivative designed to overcome these limitations. We hypothesize that while the 1,4-diazepane core maintains the critical hydrogen-bonding network required for ROCK1/2 inhibition, the bulky N,N-diethylacetamide moiety acts as a novel exit vector. This extension alters the electrostatic interactions at the lipophilic edge of the ATP pocket, sterically clashing with the binding sites of PKA and PKG to drive superior kinase selectivity.

To objectively evaluate DDEA, we compared its biochemical and phenotypic performance against two gold-standard ROCK inhibitors: Fasudil (a homopiperazine-based inhibitor) and Y-27632 (a highly selective pyridine-based inhibitor).

Comparative Performance Data

To validate the mechanistic hypothesis, DDEA was subjected to a rigorous screening cascade. The quantitative results are summarized in the tables below, demonstrating DDEA's enhanced selectivity profile and potent cellular translation.

Table 1: Cell-Free Kinase Selectivity Panel (Biochemical IC₅₀)

Lower values indicate stronger inhibition. Values >10,000 nM indicate no significant off-target binding.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)PKG IC₅₀ (nM)Selectivity Fold (ROCK vs PKA/PKG)
DDEA 12.415.1>10,000>10,000>800x
Fasudil 330.0170.01,000.01,500.0~3x to 8x
Y-27632 140.0300.0>10,000>10,000>70x
Table 2: Cellular Phenotypic Efficacy (MDA-MB-231 Cells)

Measures the functional translation of kinase inhibition into the disassembly of actin stress fibers.

CompoundCellular IC₅₀ (µM)Max Stress Fiber Dissolution (%)Cell Viability at 10 µM (%)
DDEA 0.8594%98%
Fasudil 5.2082%95%
Y-27632 2.1091%96%

Mechanistic Visualization

ROCK_Pathway RhoA GTP-RhoA (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates MYPT1->MLC Prevents dephosphorylation Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Contraction DDEA 2-(1,4-diazepan-1-yl)- N,N-diethylacetamide DDEA->ROCK ATP-Competitive Inhibition

Fig 1. ROCK signaling pathway and the inhibitory intervention point of the 1,4-diazepane derivative.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the comparative data, the following protocols were designed as self-validating systems. They utilize internal controls and orthogonal readouts to definitively prove the mechanism of action.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Assay Logic: To isolate the compound's direct interaction with the kinase domain from confounding cellular variables (e.g., efflux pumps, membrane impermeability), a cell-free system is mandatory. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed emission measurement eliminates short-lived background fluorescence, while the ratiometric readout (665 nm / 620 nm) acts as a self-validating internal control, automatically correcting for compound autofluorescence, inner-filter effects, and well-to-well volume variations[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM recombinant ROCK1 or ROCK2 kinase domain, 200 nM biotinylated substrate peptide, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense DDEA, Fasudil, and Y-27632 in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic liquid handler. Include 1% DMSO as a negative vehicle control and 1 µM Staurosporine as a positive pan-kinase inhibition control.

  • Kinase Reaction: Add 5 µL of the kinase master mix to the compound plates. Incubate at room temperature (RT) for 60 minutes.

  • Detection Phase: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor)[5].

  • Incubation & Readout: Incubate for 60 minutes at RT. Read the plate on a multi-mode microplate reader using an excitation of 320 nm and dual emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Validation: Calculate the TR-FRET ratio (665/620). The assay is considered validated only if the calculated Z'-factor between the DMSO control and Staurosporine control is > 0.7.

Protocol B: Cellular Phenotypic Assay (Actin Cytoskeleton Rearrangement)

Causality & Assay Logic: Biochemical affinity does not guarantee functional efficacy. To prove that the ATP-competitive inhibition translates to the intended biological phenotype, we must evaluate the compound in a living system. ROCK1/2 are master regulators of the actin cytoskeleton; their inhibition reliably induces the disassembly of actin stress fibers[2]. By quantifying stress fiber dissolution in MDA-MB-231 cells—a line highly dependent on ROCK for motility and structural integrity[6]—we establish a self-validating link between biochemical target engagement and cellular mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 human breast cancer cells at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and stress fiber formation.

  • Compound Treatment: Treat cells with DDEA, Fasudil, and Y-27632 at concentrations ranging from 0.1 µM to 10 µM for 4 hours.

  • Fixation & Permeabilization: Aspirate media, wash with PBS, and fix cells using 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Fluorescent Staining: Stain F-actin using Phalloidin-TRITC (1:500) and nuclei using DAPI (1 µg/mL) for 45 minutes at RT in the dark.

  • High-Content Imaging: Image the plates using an automated high-content screening microscope (e.g., 20x objective, capturing TRITC and DAPI channels).

  • Phenotypic Quantification: Use automated image analysis software to quantify the total area and intensity of Phalloidin-TRITC staining per cell (normalized to DAPI cell count). A reduction in TRITC intensity correlates directly with stress fiber dissolution. Concurrently measure DAPI counts to ensure >90% cell viability, ruling out cytotoxicity as a false-positive cause for cytoskeletal collapse.

Verification Workflow Diagram

Workflow Phase1 Phase 1: Biochemical TR-FRET Phase2 Phase 2: Kinase Selectivity Phase1->Phase2 IC50 < 50nM Phase3 Phase 3: Cellular Phenotype Phase2->Phase3 High Selectivity Decision MoA Verified Phase3->Decision Functional Efficacy

Fig 2. Self-validating experimental workflow for independent verification of mechanism of action.

References[2] Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC - nih.gov - View Source[5] Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC - nih.gov - View Source[3] Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase - PMC - nih.gov - View Source[6] ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC - nih.gov - View Source[1] Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide - benchchem.com - View Source[4] Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC - nih.gov - View Source

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide Analogs in Scaffold Hopping

The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide building block (CAS 87055-46-7) has emerged as a highly privileged scaffold in modern medicinal chemistry. Frequently utilized as a flexible linker or a solvent-exposed tail...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide building block (CAS 87055-46-7) has emerged as a highly privileged scaffold in modern medicinal chemistry. Frequently utilized as a flexible linker or a solvent-exposed tail, this moiety provides unique physicochemical and geometric advantages over traditional 6-membered heterocycles.

This guide objectively compares the performance of the 1,4-diazepane-acetamide scaffold against conventional alternatives (such as piperazine and acyclic amines), detailing the structural causality behind its success in complex drug discovery programs, including the optimization of PRMT5-substrate adaptor inhibitors [1] and anticryptosporidial triazolopyridazine leads [2].

Structural Rationale & Causality

When designing a molecule that must project a functional group into a solvent-exposed pocket while maintaining high aqueous solubility and metabolic stability, medicinal chemists face a strict optimization funnel. The selection of the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold is driven by two distinct structural causalities:

  • The 1,4-Diazepane Core (Vector Projection & Solubility): Unlike the rigid, planar chair conformation of a 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses a higher degree of conformational flexibility. This allows the exit vector of the attached acetamide group to shift by approximately 15–20 degrees, enabling the molecule to navigate tortuous binding pockets without inducing steric clashes. Furthermore, the non-planarity of the diazepane ring disrupts crystal packing, significantly enhancing aqueous solubility compared to piperazine analogs.

  • The N,N-Diethylacetamide Tail (Steric Shielding): Amide linkers are notoriously susceptible to hydrolysis by plasma carboxylesterases and amidases, particularly in murine models. The N,N-diethyl substitution provides massive steric bulk directly adjacent to the carbonyl carbon. This steric shield effectively blocks the enzymatic nucleophilic attack, drastically prolonging the in vivo half-life compared to unhindered primary or N-monoalkyl amides [1].

G N1 Core Scaffold Selection N2 Piperazine Analog (Rigid Vector) N1->N2 N3 1,4-Diazepane Analog (Flexible Vector) N1->N3 N4 N,N-Diethylacetamide Derivatization N2->N4 N3->N4 N5 In Vitro FP Assay (Binding Affinity) N4->N5 N6 Plasma Stability (Esterase Cleavage) N4->N6 N7 Lead Selection N5->N7 N6->N7

Fig 1: Workflow for evaluating diazepane vs. piperazine acetamide scaffolds.

Quantitative SAR Comparison

To objectively evaluate the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold, we compare it against its direct structural alternatives when coupled to a generic target-binding pharmacophore (e.g., a halogenated pyridazinone headgroup). The data below synthesizes the impact of ring size and amide substitution on target affinity, solubility, and metabolic stability.

Scaffold / Linker AlternativeStructural FeatureTarget IC₅₀ (nM)Aqueous Sol. (µM)Mouse Plasma T₁/₂ (min)Causality / Observation
1,4-Diazepane-N,N-diethylacetamide 7-membered ring + Diethyl45>95>120Optimal vector projection; steric shielding prevents hydrolysis.
Piperazine-N,N-diethylacetamide 6-membered ring + Diethyl32040>120Rigid vector causes steric clash in pocket; lower solubility due to planarity.
1,4-Diazepane-N-monoethylacetamide 7-membered ring + Monoethyl50>95<15Loss of steric bulk exposes amide to rapid carboxylesterase cleavage.
Pyrrolidine-N,N-diethylacetamide 5-membered ring + Diethyl>100085>120Ring contraction completely abolishes binding vector alignment.

Data Interpretation: The 1,4-diazepane core is strictly required for sub-100 nM potency due to its specific spatial geometry, while the N,N-diethyl moiety is non-negotiable for achieving a viable pharmacokinetic profile in rodent models.

Self-Validating Experimental Protocols

To rigorously evaluate these analogs in a drug discovery setting, the following self-validating protocols must be executed. Each protocol is designed with internal controls to prove the causality of the observed SAR.

Protocol A: Parallel Synthesis & Amide Coupling

Objective: Couple the 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide building block to an aryl-carboxylic acid core without epimerization.

  • Preparation: Dissolve 1.0 eq of the core carboxylic acid and 1.2 eq of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in anhydrous DMF (0.2 M).

  • Activation: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is specifically chosen over EDC/HOBt because the secondary amine of the diazepane ring is sterically hindered. HATU generates a highly reactive active ester that forces the coupling to completion rapidly, preventing the degradation or racemization of sensitive core structures.

  • Validation: Monitor via LC-MS. Self-Validation Step: The reaction is deemed complete only when the UV trace shows total consumption of the starting acid and the mass spectrometer detects the [M+H]⁺ of the target product as the base peak.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Confirm that the flexibility of the 1,4-diazepane ring is responsible for target engagement.

  • Complex Formation: Incubate the target protein (e.g., PRMT5 complex) at 50 nM with 10 nM of a FITC-labeled tracer peptide in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Titration: Dispense the synthesized analogs in a 12-point dose-response curve (0.1 nM to 10 µM) into a 384-well black non-binding microplate.

  • Measurement: Read polarization (mP) after 45 minutes of incubation. Causality: When the tracer is bound to the massive protein complex, its rotation is slow, yielding high polarization. If the diazepane analog successfully binds the pocket, it displaces the tracer, restoring rapid rotation and dropping the FP signal.

  • Validation: Include the piperazine-N,N-diethylacetamide analog as a negative control. Self-Validation Step: If the piperazine analog fails to displace the tracer while the diazepane succeeds, it definitively proves that the 7-membered ring's specific exit vector—not non-specific lipophilic aggregation—drives the binding affinity.

Protocol C: Mouse Plasma Stability Assay

Objective: Validate the steric shielding effect of the N,N-diethyl groups against amidases.

  • Spiking: Spike the test compounds (Diazepane-N,N-diethyl vs. Diazepane-N-monoethyl) into pre-warmed CD-1 mouse plasma to a final concentration of 1 µM. Causality: Mouse plasma is utilized because it possesses exceptionally high carboxylesterase activity compared to human plasma, serving as the ultimate stress test for amide linker stability [1].

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Include procaine as a positive control. Self-Validation Step: Procaine must degrade rapidly (T₁/₂ < 10 min) to confirm the plasma esterases are active. The N-monoethyl analog should degrade, while the N,N-diethyl analog remains stable (>90% remaining at 120 min), proving the causality of the steric shield.

Pathway P1 Target Protein (e.g., PRMT5 Complex) P2 Solvent-Exposed Binding Pocket P1->P2 P3 1,4-Diazepane Core (Adaptor) P2->P3 Binds P4 N,N-Diethylacetamide (Steric Shield) P3->P4 Projects P5 Target Inhibition P3->P5 Blocks Activity P6 Esterase Resistance (In Vivo Stability) P4->P6 Prevents Hydrolysis P6->P5 Sustains

Fig 2: Mechanism of target inhibition and esterase resistance by the scaffold.

Conclusion

The 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide scaffold is not merely a passive linker; it is an active driver of pharmacokinetic and pharmacodynamic success. By combining the unique spatial vectoring of a 7-membered homopiperazine ring with the aggressive steric shielding of an N,N-diethylamide, medicinal chemists can rescue rigid, insoluble, or metabolically unstable leads. When executing scaffold hopping campaigns, replacing piperazines or acyclic amines with this specific diazepane analog frequently yields dramatic improvements in both target engagement and in vivo exposure.

References

  • McKinney, D. C., et al. "Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction." bioRxiv / PMC, 2021. Available at:[Link][1]

  • Jumani, R. S., et al. "Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin." Journal of Medicinal Chemistry, 2021. Available at:[Link][2]

Sources

Comparative

meta-analysis of studies involving 1,4-diazepine derivatives in neurodegeneration

As a Senior Application Scientist specializing in neuropharmacology and structural biology, I have witnessed a paradigm shift in how we approach neurodegenerative diseases. Historically, the 1,4-diazepine scaffold was ex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and structural biology, I have witnessed a paradigm shift in how we approach neurodegenerative diseases. Historically, the 1,4-diazepine scaffold was exclusively synonymous with benzodiazepines—positive allosteric modulators of the GABA_A receptor used for symptomatic relief of anxiety and seizures. However, recent structural optimizations have repurposed this privileged seven-membered heterocyclic ring into a versatile pharmacophore capable of targeting the root causes of neurodegeneration, including protein misfolding, cytoskeletal collapse, and lipid peroxidation.

This guide provides an objective, data-driven comparison of novel 1,4-diazepine derivatives against standard-of-care alternatives. By dissecting the mechanistic causality and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals evaluating multi-target directed ligands (MTDLs) for Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS).

Mechanistic Profiling & Alternative Comparison

The therapeutic utility of 1,4-diazepine derivatives in neurodegeneration stems from the unique conformational flexibility of the seven-membered ring. Unlike rigid six-membered piperidines, the sp3 hybridized carbons in saturated 1,4-diazepane analogs allow the molecule to adopt dynamic "boat" or "chair" conformations. This flexibility enables precise spatial alignment within complex enzymatic pockets.

A. ROCK1/2 Inhibition: Overcoming Cytoskeletal Collapse

Rho-associated protein kinase (ROCK) overactivation in neurodegenerative states phosphorylates MYPT1 and LIMK, driving actin-myosin contractility and subsequent growth cone collapse.

  • The 1,4-Diazepine Advantage: Fasudil (HA-1077) and its novel derivative FSD-C10 utilize the 1,4-diazepine ring to project into the solvent-exposed region of the ROCK ATP-binding cleft, while the isoquinoline moiety anchors to the hinge region[1].

  • Comparison: While the standard tool compound Y-27632 is highly selective, it suffers from poor in vivo pharmacokinetic profiles. Fasudil is clinically approved but causes systemic vasodilation. FSD-C10 maintains the robust neurite outgrowth capabilities of Fasudil but demonstrates significantly lower cytotoxicity and reduced off-target vasodilation, making it a superior candidate for chronic CNS administration[1].

B. Dual AChE and Amyloid-β (Aβ) Inhibition

The cholinergic hypothesis and the amyloid cascade are deeply intertwined in AD. Acetylcholinesterase (AChE) not only degrades acetylcholine but its peripheral anionic site (PAS) acts as a chaperone, accelerating Aβ aggregation[2].

  • The 1,4-Diazepine Advantage: Symmetric bis(phenylmethanone) derivatives containing a 1,4-diazepane scaffold (e.g., Compound 3o) have been designed to span the tortuous active site gorge of AChE[2]. The flexible diazepane core allows the terminal aromatic rings to simultaneously bind the catalytic active site (CAS) and the PAS.

  • Comparison: Standard-of-care Donepezil is a highly potent AChE inhibitor (IC50 = 0.052 µM) but lacks direct efficacy against the amyloidogenic cascade[3]. In contrast, 1,4-diazepane derivatives not only inhibit AChE but also disrupt Aβ β -sheet stacking, achieving up to 63% inhibition of Aβ40 aggregation and reducing Aβ42-induced cytotoxicity in hippocampal HT22 cells[2].

C. Emerging Modalities: Ferroptosis Inhibition

Ferroptosis, an iron-dependent form of non-apoptotic cell death driven by lipid peroxidation, is a newly recognized driver of neurodegeneration.

  • The 1,4-Diazepine Advantage: In early 2026, researchers discovered that pyrazolo-diazepine derivatives (e.g., Compound 6b) act as potent ferroptosis inhibitors[4].

  • Comparison: Compared to the reference standard Ferrostatin-1 , these novel diazepine derivatives exhibit superior radical-trapping antioxidant activity, achieving an EC50 of 0.715 µM in protecting cells against erastin-induced ferroptosis, positioning them as highly potent neuroprotectants[4].

Quantitative Performance Comparison

The following table synthesizes quantitative experimental data, objectively comparing the performance of investigational 1,4-diazepine derivatives against established alternatives.

Target PathwayInvestigational 1,4-DiazepineStandard AlternativePerformance Metric (Investigational)Performance Metric (Standard)Key Mechanistic Advantage
ROCK1/2 Inhibition FSD-C10Fasudil (HA-1077)High BDNF/GDNF induction; Low vasodilationHigh BDNF induction; High vasodilationMaintains neuroregeneration with a wider therapeutic window[1].
AChE / Aβ Aggregation 1,4-Diazepane bis-phenylmethanone (Cpd 3o)Donepezil63% Aβ40 inhibition; 96% cell viability at 25 µMAChE specific; 0% direct Aβ inhibitionDual-target disease modification via PAS blockade[2][3].
Ferroptosis Inhibition Pyrazolo-diazepine (Cpd 6b)Ferrostatin-1EC50 = 0.715 µMEC50 ≈ 1.5 µMEnhanced lipid peroxidation blockade[4].
GABA_A / ROS Reduction Imidazo[1,2-a][1,4]diazepine (Cpd 8b)DiazepamSignificant ROS reduction at 10 µMModerate ROS reductionDual anticonvulsant and neuroprotective profile[5].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate internal controls and mathematical validations to prevent false positives—a critical requirement when evaluating multi-target ligands.

Protocol 1: Dual-Target Validation via ThT Fluorescence Aggregation Kinetics

Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon intercalating into the cross- β -sheet structures of amyloid fibrils. By monitoring fluorescence over time, we quantify the nucleation and elongation phases of Aβ42 fibrillation. 1,4-diazepane derivatives disrupt this stacking, dampening the fluorescence signal[2].

Step-by-Step Workflow:

  • Peptide Preparation: Monomerize Aβ42 by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Evaporate HFIP under a nitrogen stream and resuspend the peptide film in DMSO to a 5 mM stock. Dilute to 25 µM in PBS (pH 7.4) immediately before use.

  • Assay Assembly: In a black, clear-bottom 96-well microplate, add 20 µM ThT, 25 µM Aβ42, and varying concentrations of the 1,4-diazepine derivative (e.g., 1 µM, 10 µM, 25 µM).

  • Self-Validating Controls:

    • Positive Control: Aβ42 + ThT + Vehicle (DMSO) Establishes the maximum aggregation baseline ( Fmax​ ).

    • Negative Control: ThT + Buffer only Establishes background fluorescence ( Fmin​ ).

    • Reference Control: Aβ42 + ThT + Resveratrol (known Aβ inhibitor).

  • Kinetic Measurement: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader. Record fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 48 hours with 5 seconds of shaking before each read.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms assay robustness. Calculate % Inhibition = [1−(Ftest​−Fmin​)/(Fmax​−Fmin​)]×100 .

Protocol 2: ROCK-Mediated Neurite Outgrowth Assay

Causality: ROCK activation phosphorylates MYPT1, leading to actin-myosin contraction. Inhibiting ROCK with 1,4-diazepine derivatives relaxes the cytoskeleton, promoting the extension of neurites in neuroblastoma cells[1].

Step-by-Step Workflow:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates coated with Poly-D-Lysine at a density of 5×103 cells/well. Allow 24 hours for attachment.

  • Differentiation & Treatment: Replace media with low-serum (1% FBS) DMEM containing 10 µM Retinoic Acid to induce neuronal differentiation. Simultaneously, treat cells with the 1,4-diazepine compound (e.g., FSD-C10) at 10 µM. Use Fasudil as a reference standard.

  • Immunofluorescence Staining: After 72 hours, fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain the actin cytoskeleton with Phalloidin-TRITC and nuclei with DAPI.

  • High-Content Imaging: Image plates using an automated high-content screening system (e.g., PerkinElmer Operetta).

  • Algorithmic Analysis: Use neurite-tracing algorithms to quantify total neurite length per cell and the number of branch points. Validate the assay by ensuring the Fasudil control shows a statistically significant increase in neurite length compared to the vehicle control ( p<0.05 ).

Pathway and Workflow Visualizations

The following Graphviz diagrams illustrate the mechanistic intervention of 1,4-diazepines in the ROCK pathway and the high-throughput screening workflow.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Diazepine 1,4-Diazepine Derivative (e.g., Fasudil/FSD-C10) Diazepine->ROCK ATP-competitive Inhibition Neuroprotection Neurite Outgrowth & Neuroprotection Diazepine->Neuroprotection Promotes Actin Actin Cytoskeleton Growth Cone Collapse MYPT1->Actin Actin->Neuroprotection Inhibits

Fig 1. Mechanism of 1,4-diazepine-mediated ROCK inhibition promoting neurite outgrowth.

Workflow Step1 1. 1,4-Diazepane Synthesis Step2 2. AChE / ROCK Enzymatic Assays Step1->Step2 Step3 3. ThT Aβ Aggregation Kinetics Step1->Step3 Step4 4. HT22 Cell Viability Assays Step2->Step4 Step3->Step4 Step5 5. In Vivo Efficacy Models Step4->Step5 Lead Selection

Fig 2. Self-validating high-throughput screening workflow for multi-target diazepine ligands.

References

  • Representative examples of biologically active diazepine derivatives. ResearchGate. Available at: 2

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines as Potential Leads. MDPI. Available at: 3

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Portland Press. Available at: 1

  • Synthesis of New Substituted 5H-Benzo[e]imidazo[1,2-a][1,4]diazepines via Pictet–Spengler Reaction and Their Neuroprotective and Anticonvulsant Evaluation. ACS Chemical Neuroscience. Available at: 5

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors. ACS Publications. Available at: 4

Sources

Safety & Regulatory Compliance

Safety

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide proper disposal procedures

Proper lifecycle management of synthetic organic amines is a critical component of laboratory safety and environmental stewardship. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a research chemical characterized by a hom...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper lifecycle management of synthetic organic amines is a critical component of laboratory safety and environmental stewardship. 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a research chemical characterized by a homopiperazine (diazepane) ring and an N,N-diethylacetamide moiety.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the physicochemical properties of this compound, researchers can implement disposal workflows that are safe, logically sound, and self-validating.

Part 1: Physicochemical Profiling & Disposal Causality

To determine the correct disposal pathway, we must first deconstruct the molecule’s chemical behavior:

  • Alkalinity & Reactivity: The diazepane ring contains a secondary amine at the 4-position, imparting significant basicity (typical pKa​ ~9.5–10.5). Causality: If this organic base is introduced directly into unsegregated, acidic waste streams, it can trigger rapid, exothermic acid-base reactions. It must be neutralized or strictly segregated[1].

  • Environmental Toxicity: Like many synthetic amines, this compound poses a severe risk of aquatic toxicity. Causality: It must never be disposed of via municipal sewer systems or evaporated in a fume hood. Strict zero-drain-discharge policies apply[2].

Part 2: Waste Stream Categorization

Proper segregation prevents dangerous cross-reactions and minimizes institutional disposal costs. The table below summarizes the quantitative and logistical parameters for segregating 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide waste.

Waste Stream StateTarget pH RangeMax Container FillSegregation PriorityPrimary Hazard Profile
Pure Solid / Powder N/A100% (Sealed)HighToxic / Irritant
Aqueous Solution 6.0 – 8.075%MediumCorrosive (Alkaline)
Non-Halogenated Organic N/A75%CriticalFlammable / Toxic
Halogenated Organic N/A75%CriticalEnvironmental Hazard

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste & Primary Container Management

Empty chemical storage containers retain microscopic residues that pose a health threat to custodial staff and the environment[3].

  • Collection: Scoop any unused solid material into a chemically compatible, sealable container (e.g., High-Density Polyethylene [HDPE] or amber glass).

  • Triple-Rinsing: Rinse the original, now-empty container three times with a suitable solvent (e.g., methanol). Collect all rinsate and transfer it to the appropriate organic waste container[3].

  • Defacement: Completely deface or remove the original chemical label before disposing of the clean glass/plastic as standard laboratory glassware waste[3].

Workflow B: Aqueous Waste Neutralization

Causality: Disposing of unneutralized basic solutions into bulk aqueous waste carboys risks dangerous pressure buildup if the carboy previously received acidic waste.

  • Assessment: Test the initial pH of the aqueous waste using universal indicator paper.

  • Titration: Slowly add a weak acid (e.g., 1M Citric Acid or dilute HCl) dropwise under continuous stirring until the pH stabilizes between 6.0 and 8.0[4].

  • Transfer: Pour the neutralized solution into the designated "Aqueous Waste" container. Do not fill the container beyond 75% capacity to allow for safe vapor expansion[5].

Workflow C: Organic Solvent Segregation

Causality: Incineration of halogenated waste requires specialized scrubbers to capture corrosive hydrohalic acids (e.g., HCl gas). Mixing non-halogenated amine waste with halogenated streams ruins the entire batch and exponentially increases disposal costs[5].

  • Identify Carrier: Determine if the solvent carrying the compound contains halogens (e.g., Dichloromethane, Chloroform) or is non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation: Route the liquid to the respective "Halogenated" or "Non-Halogenated" HDPE jerrycan[5].

  • Documentation: Clearly log the full chemical name—"2-(1,4-diazepan-1-yl)-N,N-diethylacetamide"—and its estimated concentration on the waste manifest. Do not use abbreviations[2].

Part 4: Spill Response & Self-Validating Decontamination

In the event of an accidental spill outside the fume hood, immediate containment is required to prevent exposure to basic, irritating vapors. This protocol utilizes a self-validating system to ensure complete decontamination.

  • Containment: Isolate the spill by surrounding it with an inert absorbent material (e.g., sand or vermiculite).

  • In-Situ Neutralization: Apply a solid weak acid (such as citric acid powder) directly over the absorbed spill. Causality: This instantly neutralizes the free amine base into a stable salt, preventing the volatilization of toxic fumes during the physical cleanup[4].

  • Collection: Sweep the neutralized absorbent mixture into a heavy-duty hazardous waste bag.

  • Self-Validation Step: Wash the affected surface with a standard laboratory detergent solution. To validate that decontamination is complete, swab the cleaned surface with a wet pH indicator strip. A reading of pH ~7.0 confirms the complete removal of the basic amine residue. If the pH remains >7.5, the washing step must be repeated.

Part 5: Waste Segregation Decision Matrix

The following logical workflow dictates the physical routing of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide throughout the laboratory waste ecosystem.

WasteSegregation Start Waste Containing 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic AqNeutral Check pH. Neutralize to pH 6-8 Aqueous->AqNeutral Halogenated Contains Halogens? (e.g., DCM, Chloroform) Organic->Halogenated HaloYes Halogenated Organic Waste Halogenated->HaloYes Yes HaloNo Non-Halogenated Organic Waste Halogenated->HaloNo No AqWaste Aqueous Waste Container AqNeutral->AqWaste

Decision tree for the segregation and disposal of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide waste.

References

  • Title: Chemical Waste | Hazardous Waste Management Source: McGill University Environmental Health and Safety URL: [Link]

  • Title: Laboratory Chemical Waste Disposal Guidelines Source: University of Otago Health and Safety URL: [Link]

  • Title: Amine Disposal For Businesses Source: Collect and Recycle Waste Management URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Salisbury University Environmental Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
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Reactant of Route 2
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
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